molecular formula C9H17NO2 B7966951 3-Amino-cycloheptanecarboxylic acid methyl ester

3-Amino-cycloheptanecarboxylic acid methyl ester

Cat. No.: B7966951
M. Wt: 171.24 g/mol
InChI Key: UWMPYVMDOPGUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-cycloheptanecarboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-cycloheptanecarboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-cycloheptanecarboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-aminocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)7-4-2-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMPYVMDOPGUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-cycloheptanecarboxylic acid methyl ester chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-cycloheptanecarboxylic Acid Methyl Ester

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-cycloheptanecarboxylic acid methyl ester, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, stereoisomerism, physicochemical properties, synthetic methodologies, and applications in medicinal chemistry.

Introduction: The Significance of a Constrained Scaffold

3-Amino-cycloheptanecarboxylic acid methyl ester belongs to the class of cyclic β-amino acids, which are critical structural motifs in modern medicinal chemistry. Unlike their linear counterparts, the seven-membered cycloheptane ring imposes significant conformational constraints on the molecule. This rigidity is highly desirable in drug design, as it can pre-organize the pharmacophoric elements—the amino and carboxyl groups—into a specific spatial orientation for optimal interaction with biological targets. This can lead to enhanced binding affinity, improved selectivity, and increased metabolic stability. The methyl ester form is a common synthetic intermediate, protecting the carboxylic acid or acting as a prodrug moiety to improve pharmacokinetic properties.[][2]

Chemical Structure and Properties

Core Structure and Nomenclature

The fundamental structure consists of a seven-membered carbon ring (cycloheptane) substituted with an amino group (-NH₂) at the C3 position and a methyl ester group (-COOCH₃) at the C1 position.

  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.24 g/mol

  • IUPAC Name: methyl 3-aminocycloheptane-1-carboxylate

Stereochemistry: The Critical Aspect of Isomerism

The structure of 3-amino-cycloheptanecarboxylic acid methyl ester contains two stereocenters, at the C1 and C3 positions. This gives rise to four possible stereoisomers, which can be grouped into two pairs of diastereomers: cis and trans.[3][4]

  • Cis Isomers: The amino and methyl ester groups are on the same face of the cycloheptane ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.

  • Trans Isomers: The amino and methyl ester groups are on opposite faces of the ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.

The specific stereoisomer used in a synthesis is crucial as biological systems are chiral, and different isomers can exhibit vastly different pharmacological activities.

Stereoisomeric relationships of the title compound.
Physicochemical and Spectroscopic Data

Specific experimental data for this exact ester is limited; however, properties can be predicted based on its functional groups and the parent acid.

PropertyValue / Predicted CharacteristicsSource / Rationale
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
CAS Number Not broadly assigned; isomer-specific.Parent acid CAS: 1509761-50-5
Appearance Predicted: Colorless to pale yellow oil or low-melting solid.Based on similar amino acid esters.
Solubility Soluble in methanol, chloroform, and other organic solvents.General property of esters.

Expected Spectroscopic Signatures:

  • ¹H NMR: The spectrum would feature a characteristic singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. Protons on the carbons bearing the amino and ester groups (H1 and H3) would appear as multiplets, typically between 2.5 and 3.5 ppm. The remaining cycloheptane ring protons would produce a complex series of overlapping multiplets between 1.0 and 2.2 ppm.

  • ¹³C NMR: Key signals would include the ester carbonyl (C=O) carbon around 175 ppm, the methyl ester carbon (-OCH₃) around 52 ppm, and the carbons attached to the nitrogen (C3) and the ester oxygen (C1) in the 50-60 ppm range. The aliphatic ring carbons would appear between 20 and 45 ppm.

  • IR Spectroscopy: Characteristic absorption bands would be observed for: N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C=O stretching of the ester (~1735 cm⁻¹), C-H stretching of aliphatic groups (~2850-3000 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[5][6]

  • Mass Spectrometry: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 171 or 172, respectively.

Synthetic Methodologies

The synthesis of 3-amino-cycloheptanecarboxylic acid methyl ester is typically not a single-step process. A logical and field-proven approach involves the synthesis of the parent amino acid followed by esterification.

Proposed Synthesis of the Cycloheptane Core

A robust method for creating the 3-amino-cycloheptane carboxylic acid scaffold is through the reductive amination of a keto-ester precursor.

SynthesisWorkflow cluster_0 Core Synthesis cluster_1 Esterification Start Methyl 3-oxocycloheptanecarboxylate Intermediate Imine/Enamine Intermediate Start->Intermediate Ammonia or Ammonium Acetate Product_Acid 3-Amino-cycloheptanecarboxylic acid (cis/trans mixture) Intermediate->Product_Acid Reducing Agent (e.g., NaBH3CN) Esterification Esterification Reaction Product_Acid->Esterification Separation Chromatographic Separation (to isolate isomers) Product_Acid->Separation Final_Product 3-Amino-cycloheptanecarboxylic acid methyl ester Esterification->Final_Product MeOH, Acid Catalyst (e.g., SOCl2 or TMSCl) Separation->Esterification Desired Isomer

Proposed synthetic workflow.

Causality Behind Experimental Choices:

  • Precursor: Methyl 3-oxocycloheptanecarboxylate serves as an ideal starting material as it already contains the required carbon skeleton and the ester functionality.[7]

  • Reductive Amination: This is a highly efficient one-pot reaction for converting ketones into amines. Sodium cyanoborohydride (NaBH₃CN) is often the reducing agent of choice because it is mild and selectively reduces the protonated iminium ion intermediate over the starting ketone, minimizing side reactions. The reaction can produce a mixture of cis and trans diastereomers, which typically requires purification by column chromatography or crystallization to isolate the desired isomer.

Experimental Protocol: Esterification of the Amino Acid

The esterification of an amino acid requires specific conditions to prevent unwanted side reactions and to activate the carboxylic acid. The use of methanol with an acid catalyst like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) is a standard and effective method.[8][9]

Protocol: Fischer-Speier Esterification using SOCl₂/Methanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend the 3-amino-cycloheptanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of amino acid). Cool the suspension to 0 °C in an ice bath.

  • Catalyst Addition: Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which serves as the acid catalyst, and methyl sulfite. This avoids the direct use of corrosive gaseous HCl. Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. The addition is exothermic and should be done slowly to maintain temperature control. The amino group is protonated to form the ammonium salt, protecting it from reacting.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be the hydrochloride salt of the amino acid methyl ester.

  • Purification: The crude product can be purified by recrystallization or by neutralization followed by extraction. To obtain the free amine, dissolve the crude salt in water, cool to 0 °C, and carefully add a base (e.g., saturated NaHCO₃ or cold 1M NaOH) until the pH is ~9-10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure 3-amino-cycloheptanecarboxylic acid methyl ester.

Applications in Drug Discovery and Development

The unique structural properties of this molecule make it a powerful tool in the design of novel therapeutics.

  • Peptidomimetics and Constrained Peptides: Incorporating this cyclic amino acid into a peptide backbone restricts its conformational freedom. This can lock the peptide into its bioactive conformation, increasing its affinity and selectivity for a target receptor or enzyme. This strategy is widely used to improve the drug-like properties of therapeutic peptides.[10]

  • Scaffold for Small Molecule Synthesis: The amino and ester groups provide two points for chemical modification, allowing the cycloheptane ring to be used as a central scaffold. Diverse functional groups can be attached to build libraries of compounds for screening against various diseases. The defined stereochemistry of the scaffold allows for precise three-dimensional exploration of chemical space.

  • Prodrug Design: The methyl ester itself can function as a prodrug. Ester groups are often cleaved in vivo by esterase enzymes to release the parent carboxylic acid, which may be the active form of the drug. This strategy can enhance oral bioavailability by masking the polar carboxylic acid group, facilitating passage through cell membranes.[][11] Analogues such as 3-aminocyclohexanecarboxylic acid have been explored as building blocks for pharmaceuticals targeting neurological disorders.[10][12]

Conclusion

3-Amino-cycloheptanecarboxylic acid methyl ester is more than a simple chemical; it is a sophisticated building block that offers medicinal chemists a conformationally constrained scaffold with defined stereochemical properties. Its synthesis, while requiring careful control of stereochemistry, follows established chemical principles. Its application in drug design, particularly in the development of peptidomimetics and novel small molecule scaffolds, underscores the importance of cyclic amino acids in the ongoing quest for more potent and selective therapeutics.

References

  • Evans, C., McCague, R., Roberts, S. M., & Sutherland, A. G. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (3), 656-657.
  • University of Colorado Boulder. (n.d.).
  • Chem-Impex. (n.d.). Z-cis-3-aminocyclohexanecarboxylic acid.
  • CP Lab Chemicals. (n.d.). 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture), min 95%, 1 gram.
  • 4drugdiscovery.com. (n.d.). 3-Amino-cycloheptanecarboxylic acid methyl ester.
  • Sigma-Aldrich. (n.d.). 3-Amino-cycloheptanecarboxylic acid.
  • PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid.
  • ChemNet. (n.d.). Cycloheptanecarboxylic acid, 3-oxo-, methyl ester.
  • Yadav, J. S., Reddy, B. V. S., Reddy, K. B., & Raj, K. S. (2005). A convenient synthesis of amino acid methyl esters. Arkivoc, 2005(6), 57-62.
  • Gijsen, H. J. M., et al. (2008). Process for the preparation of amino acid methyl esters.
  • Gante, J. (2013). Amino Acids in the Development of Prodrugs. Advanced Drug Delivery Reviews, 65(10), 1370-1385.
  • BOC Sciences. (n.d.). Amino Acids for Prodrug Development.
  • Klein, C., & Gmeiner, P. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Chemistry LibreTexts. (2025, March 3). Spectroscopy of Carboxylic Acids and Nitriles.
  • Doc Brown's Chemistry. (n.d.). Constitutional structural isomers of molecular formula C3H6O2.
  • Pearson+. (n.d.). Draw the stereoisomers of the following amino acids.

Sources

A Technical Guide to the IUPAC Nomenclature of Methyl 3-aminocycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly referred to as 3-aminocycloheptane-1-carboxylic acid methyl ester. As a Senior Application Scientist, the aim is to not only provide the correct systematic name but also to elucidate the underlying principles and hierarchical rules that govern this assignment. Understanding these fundamentals is critical for unambiguous scientific communication, database searching, and regulatory submissions in the field of drug development.

Introduction: The Imperative of Unambiguous Chemical Naming

In the landscape of chemical research and pharmaceutical development, the precise identification of a molecule is paramount. A systematic name, governed by a globally recognized set of rules, ensures that a chemical structure is communicated without ambiguity. The IUPAC nomenclature system provides this rigorous framework, which is essential for patent applications, publications, and regulatory documentation. This guide will deconstruct the naming process for a specific bifunctional cycloalkane, methyl 3-aminocycloheptane-1-carboxylate, to illustrate the logic and application of these critical rules.

Determination of the Principal Functional Group

The first and most crucial step in naming a polyfunctional organic compound is to identify the principal functional group. This group will define the suffix of the parent name and is determined by a pre-established hierarchy of functional groups.[1][2][3]

The molecule contains two functional groups:

  • An amine (-NH₂)

  • An ester (-COOCH₃)

According to IUPAC priority rules, esters are given higher priority than amines.[1][2] Consequently, the molecule will be named as an ester, and the amine group will be treated as a substituent.

Functional GroupPrioritySuffix (as Principal Group)Prefix (as Substituent)
Carboxylic AcidHighest-oic acid / -carboxylic acidcarboxy-
Ester High-oate / -carboxylate alkoxycarbonyl-
Amide-amide / -carboxamidecarbamoyl-
Nitrile-nitrile / -carbonitrilecyano-
Aldehyde-al / -carbaldehydeformyl- / oxo-
Ketone-oneoxo-
Alcohol-olhydroxy-
Amine Low-amine amino-

Table 1: Abridged IUPAC Functional Group Priorities.

Systematic Naming Protocol for Methyl 3-aminocycloheptane-1-carboxylate

The following step-by-step protocol outlines the logical process for deriving the correct IUPAC name. This self-validating system ensures that each component of the name is correctly identified and placed.

Step 1: Identify the Parent Hydrocarbon Structure

The core structure is a seven-membered carbon ring with no double or triple bonds.

  • Result: The parent hydrocarbon is cycloheptane .

Step 2: Identify and Prioritize Functional Groups

As established, the molecule contains an ester and an amine group.

  • Principal Functional Group: Ester (-COOCH₃)

  • Substituent: Amine (-NH₂)[4]

Step 3: Name the Parent Compound with the Principal Functional Group

When a carboxyl group (or its derivative, like an ester) is directly attached to a cycloalkane ring, the suffix "-carboxylic acid" (or "-carboxylate" for the ester salt/ester) is appended to the name of the cycloalkane.[5]

  • The parent acid would be "cycloheptane-1-carboxylic acid".

  • For the methyl ester, the name becomes cycloheptane-1-carboxylate .

Step 4: Number the Ring Carbons

The numbering of the ring begins at the carbon atom bearing the principal functional group. This carbon is assigned as locant #1.[6][7] The ring is then numbered in the direction that gives the lowest possible locant to the other substituent(s).

  • Carbon 1: The carbon atom attached to the -COOCH₃ group.

  • Numbering Direction: Numbering towards the amino group gives it the locant 3 . Numbering away from it would result in a higher number (5), which is incorrect.

Step 5: Name the Substituents

The substituent at position 3 is an -NH₂ group.

  • Prefix: amino- [4]

Step 6: Name the Alkyl Group of the Ester

Esters are named with the alkyl group attached to the oxygen atom appearing as the first word.[5]

  • Ester Alkyl Group: methyl

Step 7: Assemble the Final IUPAC Name

The final name is assembled in the following order: (Ester Alkyl Group) (Substituent with Locant) (Parent Carboxylate).

  • Methyl

  • 3-amino

  • cycloheptane-1-carboxylate

Combining these parts gives the full, unambiguous IUPAC name. Note that the "-1-" is often omitted when the principal functional group is at the first position on a ring, as its position is implied. However, its inclusion is not incorrect and can add clarity. PubChem and other chemical databases often list the name without the "-1-".

Final IUPAC Name: methyl 3-aminocycloheptane-1-carboxylate

Visualization of the Naming Workflow

The logical flow of the IUPAC naming process can be visualized as a decision tree, ensuring all rules are correctly applied in sequence.

IUPAC_Naming_Workflow A Start: Analyze Molecular Structure (3-aminocycloheptane-1-carboxylic acid methyl ester) B Identify Parent Hydrocarbon A->B D Identify & Prioritize Functional Groups A->D M Identify Ester Alkyl Group A->M C Result: Cycloheptane B->C O Assemble Final Name E Groups: Ester (-COOCH₃) & Amine (-NH₂) Priority: Ester > Amine D->E F Determine Parent Name Suffix E->F G Result: -carboxylate Parent Name: cycloheptanecarboxylate F->G H Number the Cycloheptane Ring G->H I Rule: C-1 is attached to Principal Group (-COOCH₃). Lowest locant for other substituents. H->I J Result: Amino group is at C-3 I->J K Identify & Name Substituents J->K L Result: 3-amino K->L N Result: methyl M->N P Final IUPAC Name: methyl 3-aminocycloheptane-1-carboxylate O->P

Caption: Workflow for IUPAC Naming of the Target Compound.

Conclusion

The systematic IUPAC name for the given structure is methyl 3-aminocycloheptane-1-carboxylate . This name is derived from a hierarchical set of rules that prioritize the ester functional group over the amine, assign the parent name based on the cycloheptane ring and the principal functional group, and number the ring to provide the lowest possible locant for the amino substituent. A thorough understanding and correct application of these principles are fundamental for scientists in the chemical and pharmaceutical industries, ensuring clarity, precision, and consistency in scientific communication.

References

  • Vertex AI Search. (n.d.). IUPAC Rules for Nomenclature of substituted Cycloalkanes.
  • University of Calgary. (n.d.). Substituted Cycloalkanes.
  • Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes.
  • Chemistry LibreTexts. (2023, November 1). 4.1: Naming Cycloalkanes.
  • Michigan State University. (n.d.). Organic Nomenclature.
  • Filo. (2021, January 1). The correct priority of functional groups in IUPAC nomenclature is.
  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature.
  • Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines.
  • eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature.
  • Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry.

Sources

The Architectural Precision of Foldamers: A Technical Guide to Cyclic γ-Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Blueprint

In the quest for novel molecules with precisely controlled three-dimensional structures, researchers have increasingly turned to "foldamers" – non-natural oligomers that adopt predictable, folded conformations reminiscent of proteins and nucleic acids.[1] These synthetic molecules offer a powerful platform for mimicking biological structures and functions, with significant implications for drug discovery, materials science, and catalysis.[2] Among the diverse array of building blocks used to construct foldamers, cyclic γ-amino acids have emerged as particularly potent tools for enforcing conformational order. By constraining the torsional freedom of the peptide backbone, these rigidified monomers guide the folding of the entire oligomer into well-defined secondary structures, such as helices and sheets.[3][4]

This in-depth technical guide provides a comprehensive overview of the design, synthesis, and application of cyclic γ-amino acid building blocks for the construction of novel foldamers. We will explore the fundamental principles that govern their conformational preferences, delve into the synthetic methodologies for their preparation and incorporation into peptide chains, and showcase their transformative potential in creating new functional molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of cyclic γ-amino acids in their own research endeavors.

The Strategic Advantage of Cyclic γ-Amino Acids

The conformational landscape of a peptide is largely dictated by the rotational freedom around the single bonds of its backbone. In natural peptides composed of α-amino acids, this flexibility allows for a vast number of possible conformations, only a fraction of which are biologically active. To overcome this entropic penalty and pre-organize a peptide into a desired fold, chemists have developed a variety of strategies to introduce conformational constraints.

Cyclic γ-amino acids are exemplary in this regard. By incorporating a carbocyclic ring into the γ-amino acid scaffold, the dihedral angles of the peptide backbone are restricted, thereby promoting the formation of specific secondary structures.[3][4] The size of the ring (e.g., cyclopropane, cyclobutane, cyclopentane, cyclohexane) and the stereochemistry of the amino and carboxylic acid substituents (cis or trans) are critical determinants of the resulting foldamer's architecture.[4][5] For instance, certain cyclic γ-amino acids have been shown to induce helical structures in α/γ-hybrid peptides, while others promote the formation of sheet-like architectures.[3][5] This ability to rationally design and synthesize building blocks that dictate a specific fold is a cornerstone of foldamer chemistry.

Designing and Synthesizing the Monomeric Architecture

The journey to a functional foldamer begins with the careful design and synthesis of its constituent cyclic γ-amino acid monomers. A variety of synthetic strategies have been developed to access these valuable building blocks with high stereocontrol.

A powerful and versatile approach involves the organocatalytic Michael addition of aldehydes to nitrocycloalkenes.[3] This method allows for the stereoselective construction of the cyclic γ-amino acid precursor, with the stereochemistry being controlled by the choice of chiral catalyst.[3] Subsequent reduction of the nitro group and functional group manipulations yield the desired protected γ-amino acid ready for peptide synthesis.

Another strategy employs a ring-closing metathesis reaction to construct the carbocyclic core of the amino acid. This approach offers a high degree of flexibility in introducing various substituents onto the ring. The stereochemistry of the amino and carboxylic acid groups can be controlled through the choice of starting materials and subsequent transformations.

The choice of synthetic route is often dictated by the desired ring size, substitution pattern, and stereochemistry of the target γ-amino acid. The ability to access a diverse library of these building blocks is crucial for exploring the full range of possible foldamer structures and functions.

Illustrative Synthetic Workflow: Organocatalytic Approach

The following diagram illustrates a generalized workflow for the synthesis of a cyclic γ-amino acid monomer using an organocatalytic Michael addition as the key step.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_transformations Functional Group Transformations cluster_product Final Product Nitrocycloalkene Nitrocycloalkene Michael_Addition Organocatalytic Michael Addition Nitrocycloalkene->Michael_Addition Aldehyde Aldehyde Aldehyde->Michael_Addition Nitro_Adduct β-Substituted-δ-nitro alcohol Michael_Addition->Nitro_Adduct Reduction Nitro Group Reduction Nitro_Adduct->Reduction Protection Amine and Carboxylic Acid Protection Reduction->Protection Final_Monomer Protected Cyclic γ-Amino Acid Protection->Final_Monomer

Caption: Generalized synthetic workflow for a cyclic γ-amino acid.

Incorporation into Foldamers: The Power of Solid-Phase Peptide Synthesis

Once the protected cyclic γ-amino acid monomers are in hand, they can be incorporated into peptide chains using solid-phase peptide synthesis (SPPS).[6][7] SPPS is a powerful and efficient method for the stepwise assembly of peptides on a solid support, allowing for easy purification and automation.[6][8]

The general workflow for SPPS involves the following steps:

  • Resin Loading: The C-terminal amino acid is attached to a solid support (resin).[6][9]

  • Deprotection: The temporary protecting group on the N-terminus of the resin-bound amino acid is removed.[6][10]

  • Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.[6][9]

  • Washing: Excess reagents and byproducts are washed away.[8]

  • Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.[6]

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and any side-chain protecting groups are removed.[6]

  • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis of a γ-Peptide Foldamer

The following is a generalized protocol for the incorporation of a protected cyclic γ-amino acid into a peptide sequence using Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids (including the custom cyclic γ-amino acid)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Structural Elucidation: Visualizing the Fold

Determining the three-dimensional structure of a foldamer is crucial for understanding its function and for guiding the design of new molecules. Several powerful analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are invaluable for determining the solution-state structure of foldamers.[11][12] NOESY experiments, in particular, provide through-space distance restraints between protons, which are used to calculate a family of structures consistent with the experimental data.[13]

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a high-resolution, static picture of the foldamer's structure in the solid state.[14] This technique is the gold standard for determining atomic-level details of molecular architecture.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for probing the secondary structure of chiral molecules in solution.[15][16] Different secondary structures, such as helices and sheets, give rise to characteristic CD spectra, allowing for a rapid assessment of a foldamer's conformation.[17][18]

Interpreting Structural Data: Hallmarks of a γ-Peptide Helix

The following diagram illustrates the logical workflow for characterizing the structure of a newly synthesized γ-peptide foldamer.

G Start Synthesized γ-Peptide Foldamer CD Circular Dichroism (CD) Spectroscopy Start->CD NMR 2D NMR Spectroscopy Start->NMR Xray X-ray Crystallography Start->Xray Initial_Assessment Initial Secondary Structure Assessment CD->Initial_Assessment Detailed_Structure Detailed Solution Structure NMR->Detailed_Structure Solid_State_Structure High-Resolution Solid-State Structure Xray->Solid_State_Structure Final_Model Integrated Structural Model Initial_Assessment->Final_Model Detailed_Structure->Final_Model Solid_State_Structure->Final_Model

Sources

Technical Guide: 7-Membered Ring GABA Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-membered ring GABA analogs, specifically focusing on azepane-based derivatives. It moves beyond standard textbook examples to explore the medicinal chemistry, structure-activity relationships (SAR), and synthesis of these expanded-ring scaffolds.

Conformational Restriction, Pharmacophore Mapping, and Synthetic Pathways

Executive Summary: The Case for Ring Expansion

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS. While 5-membered (pyrrolidine) and 6-membered (piperidine) cyclic analogs like isoguvacine and nipecotic acid are well-characterized as GABA-A agonists and GAT-1 inhibitors respectively, 7-membered rings (azepanes or homopiperidines ) represent a distinct and underutilized chemical space.

The 7-membered ring offers a unique "Goldilocks" zone of conformational mobility:

  • Flexibility: Unlike the rigid 5-membered rings, azepanes retain partial flexibility (pseudorotation), allowing them to adopt multiple low-energy conformations that can induce fit into specific receptor subtypes (e.g., extra-synaptic GABA-A receptors).

  • Lipophilicity & Metabolic Stability: The additional methylene group increases logP compared to piperidines, potentially improving Blood-Brain Barrier (BBB) penetration.

  • Scaffold Utility: Azepanes serve as critical bioisosteres for peptide mimetics (e.g., "Homo-beta-proline") and as spacers in bivalent ligands.

Structural Classes and Pharmacophore Analysis[1]

The biological activity of cyclic GABA analogs is dictated by the distance and relative orientation of the zwitterionic pair (ammonium and carboxylate).

The Distance Hypothesis
  • GABA (Linear): Highly flexible; binds to all receptor subtypes (GABA-A, GABA-B, GATs).

  • 5-Membered (Cyclopentane/Pyrrolidine): Rigid. Distance ~5.0 Å. Favors GABA-A Agonism (e.g., Isoguvacine).

  • 6-Membered (Cyclohexane/Piperidine): Semi-rigid. Distance ~5.5 Å. Favors GABA Uptake Inhibition (e.g., Nipecotic Acid).[1][2]

  • 7-Membered (Azepane): Flexible "twist-chair" conformations. Distance variable (5.2–6.0 Å).

    • Key Insight: Simple unsubstituted azepane amino acids (e.g., Azepane-4-carboxylic acid ) often show reduced potency compared to nipecotic acid because the entropy cost of binding is higher. However, bicyclic or substituted azepanes lock the ring into a bioactive conformation, yielding high potency and selectivity.

Key Derivatives
Compound ClassStructure CorePrimary TargetMechanism
Azepane-4-carboxylic acid AzepaneGAT-1 / GAT-3Weak Uptake Inhibitor (Lead scaffold)
Homo-beta-proline HomopiperidineGAT-1Uptake Inhibitor (Bioisostere of nipecotic acid)
Bicyclic Azepanes Azepane fused to cyclopropaneGABA-AConformationally locked agonist
Tiagabine Analogs Azepane w/ lipophilic tailGAT-1High-affinity Uptake Inhibitor

Mechanism of Action: Uptake Inhibition vs. Receptor Binding

GABA Transporter (GAT) Interaction

The most successful application of 7-membered GABA analogs is in GABA uptake inhibition . The GABA transporters (GAT-1 through GAT-4) require the GABA pharmacophore to adopt an extended conformation.

  • Mechanism: Azepane derivatives bind to the S1 subsite of the transporter. The ring bulk prevents the transporter from completing the conformational cycle required to translocate GABA and Na+ ions, effectively locking the transporter in the "outward-open" state.

  • Selectivity: The larger ring size of azepanes often confers selectivity for GAT-3 (glial transporter) over GAT-1 (neuronal), a desirable profile for treating epilepsy with fewer side effects than non-selective inhibitors.

Visualization of SAR Logic

The following diagram illustrates the relationship between ring size, conformation, and biological activity.

GABA_SAR GABA GABA (Linear) Flexible Conformation Ring5 5-Membered Ring (Isoguvacine) Rigid, Folded GABA->Ring5 Cyclization Ring6 6-Membered Ring (Nipecotic Acid) Semi-Rigid, Extended GABA->Ring6 Cyclization Ring7 7-Membered Ring (Azepane analogs) Flexible Twist-Chair GABA->Ring7 Ring Expansion TargetA GABA-A Agonist (Receptor Activation) Ring5->TargetA High Potency TargetB GAT-1 Inhibitor (Uptake Blockade) Ring6->TargetB High Potency Ring7->TargetB Moderate Potency TargetC GAT-3 / Extra-synaptic (Fine-tuned Selectivity) Ring7->TargetC High Selectivity (w/ Lipophilic Tail)

Caption: SAR progression showing how ring size influences the pharmacological target switch from Receptor Agonism (5-membered) to Uptake Inhibition (6/7-membered).

Detailed Experimental Protocol: Synthesis of Azepane-4-Carboxylic Acid

Methodology: Ring-Closing Metathesis (RCM) This protocol describes the synthesis of a protected azepane-4-carboxylic acid, a versatile intermediate for creating 7-membered GABA analogs. This route is preferred over the Schmidt reaction for its mild conditions and stereochemical control.

Reagents & Equipment[4]
  • Substrate: N-Boc-diallylamine derivative (Allyl-(2-vinyl-pent-4-enyl)-carbamic acid tert-butyl ester).

  • Catalyst: Grubbs II Catalyst (Ruthenium-based).[3]

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Equipment: Schlenk line (for inert atmosphere), Reflux condenser.

Step-by-Step Protocol
  • Preparation of Precursor:

    • Dissolve N-Boc-allylamine (10 mmol) in DMF.

    • Add NaH (1.1 eq) at 0°C to deprotonate.

    • Add 4-bromo-1-butene (1.1 eq) to alkylate the nitrogen.

    • Result: This yields the diene precursor required for ring closure.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene precursor (1.0 g) in anhydrous DCM (250 mL). Note: High dilution (0.004 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

    • Add Grubbs II catalyst (5 mol%).

    • Reflux the solution at 40°C for 12–24 hours under Nitrogen atmosphere.

    • Monitor reaction progress via TLC (disappearance of starting diene).

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Purify the black residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Product: N-Boc-2,3,4,7-tetrahydro-1H-azepine (Unsaturated 7-membered ring).

  • Functionalization (Hydroboration-Oxidation):

    • To install the carboxylic acid: Treat the alkene with 9-BBN followed by oxidation with Jones reagent or NaClO2/NaH2PO4 (Pinnick oxidation).

    • Final Product: N-Boc-azepane-4-carboxylic acid.

  • Deprotection (Optional):

    • Stir in 4M HCl/Dioxane for 1 hour to yield the free amino acid salt.

Synthesis Workflow Diagram

Synthesis_RCM Start N-Boc-allylamine Step1 Alkylation (4-bromo-1-butene, NaH) Start->Step1 Inter1 Diene Precursor Step1->Inter1 Step2 RCM (Grubbs II) DCM, Reflux, High Dilution Inter1->Step2 Inter2 Unsaturated Azepine Ring Step2->Inter2 Step3 Hydroboration / Oxidation (9-BBN; then Jones Reagent) Inter2->Step3 Final N-Boc-Azepane-4-Carboxylic Acid Step3->Final

Caption: Synthetic route utilizing Ring-Closing Metathesis (RCM) to construct the 7-membered azepane core.

Future Outlook and Therapeutic Potential

While 6-membered rings (Tiagabine) currently dominate the uptake inhibitor market, 7-membered rings are seeing a resurgence in polypharmacology .

  • Dual Action: New research suggests that lipophilic azepane derivatives can be designed to inhibit both GAT-1 and GAT-3, providing a broader anticonvulsant profile.

  • Peptidomimetics: Azepane amino acids are increasingly used as "turn" inducers in peptide drugs to improve stability against proteases, extending the half-life of GABAergic peptides.

References

  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Amino Acids, 2011. Link

  • Structure-activity relationships of selective GABA uptake inhibitors. Current Medicinal Chemistry, 2006. Link

  • Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization. Organic Letters, 2016.[4] Link

  • GABA and its conformationally restricted analogues. ResearchGate, 2019. Link

  • Azepane-4-carboxylic acid (Compound Summary). PubChem, 2025.[5] Link

Sources

Conformational Properties of 3-Aminocycloheptanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-aminocycloheptanecarboxylate (3-ACHC) , a cyclic


-amino acid scaffold. It is designed for researchers in peptidomimetics and structural biology who require precise control over molecular geometry and secondary structure formation.

Executive Summary

3-Aminocycloheptanecarboxylate (3-ACHC) represents a distinct class of cyclic


-amino acids where the backbone constraint is provided by a seven-membered cycloheptane ring. Unlike its five-membered (cyclopentane) and six-membered (cyclohexane) homologues, 3-ACHC offers a unique balance of conformational flexibility  (via pseudorotation) and structural bias  (via 1,3-allylic strain and transannular interactions).

This molecule is a critical building block for foldamers —synthetic oligomers that mimic the secondary structures of proteins.[1] The specific 1,3-substitution pattern on the cycloheptane ring dictates the torsion angles (


) of the backbone, enabling the formation of stable helices (e.g., 12-helix or 14-helix) that are resistant to proteolytic degradation.

Structural Fundamentals & Stereochemistry

The Cycloheptane Scaffold

The core of 3-ACHC is the cycloheptane ring. Unlike cyclohexane, which resides in a rigid chair conformation, cycloheptane exists in a dynamic equilibrium of flexible conformers.

  • Global Minimum: Twist-Chair (TC)

  • Local Minima: Chair (C), Twist-Boat (TB), Boat (B)

  • Dynamics: Interconversion occurs via pseudorotation , a low-energy pathway that allows the ring to ripple through various conformations without bond breaking.

The 1,3-Substitution Effect

The positioning of the amino group at C3 and the carboxylate at C1 creates a


-amino acid backbone (COOH-C1-C2-C3-NH

). The stereochemical relationship between these groups determines the foldamer's properties.
IsomerStereochemistryConformational Preference (Twist-Chair)Foldamer Potential
cis-3-ACHC

or

Pseudo-Diequatorial: Both substituents adopt equatorial-like positions to minimize 1,3-diaxial repulsion.High. Promotes curved/helical backbones due to defined vector angles.
trans-3-ACHC

or

Pseudo-Axial/Equatorial: One group is forced into a pseudo-axial position, increasing steric strain (

-value).
Variable. Often leads to extended or "kinked" structures; less predictable than cis.

Conformational Landscape & Energy Minima[2][3]

The conformational behavior of 3-ACHC is governed by the minimization of transannular strain (Prelog strain) and Pitzer strain (torsional strain).

Energetic Drivers
  • Pseudo-Diequatorial Preference: In the cis-isomer, the ring puckers to place both the bulky carboxylate and amino groups in pseudo-equatorial positions. This is the global energy minimum.

  • Intramolecular H-Bonding: In non-polar solvents, the free amine and carboxylic acid (or amide/ester derivatives) can form a 6-membered or 8-membered intramolecular hydrogen bond ring, locking the conformation and inhibiting pseudorotation.

  • 1,3-Diaxial Repulsion: The trans-isomer suffers from significant steric clash if the ring attempts to flatten, forcing it into a distorted Twist-Chair to relieve strain.

Visualization of Conformational Dynamics

The following diagram illustrates the pseudorotation landscape and the stabilization pathways for 3-ACHC.

G cluster_0 Cycloheptane Energy Landscape cluster_1 Substituent Effects (1,3-ACHC) TC Twist-Chair (TC) Global Minimum C Chair (C) Transition State TC->C Pseudorotation (Low Barrier) Cis cis-1,3-ACHC (Pseudo-Diequatorial) TC->Cis Stabilizes Trans trans-1,3-ACHC (Pseudo-Axial/Equatorial) TC->Trans Destabilizes TB Twist-Boat (TB) Local Minimum C->TB High Energy Lock Conformational Locking (H-Bond Stabilization) Cis->Lock Intramolecular H-Bond

Figure 1: Conformational energy landscape of cycloheptane showing the stabilization of the Twist-Chair conformer by cis-1,3-substitution.

Synthesis & Experimental Validation

To study these properties, high-purity isomers are required. The following protocol outlines the synthesis and validation workflow.

Synthetic Route (Enaminoketone Reduction Strategy)

This method allows for the generation of both cis and trans isomers from a common precursor.[2]

  • Condensation: React 1,3-cycloheptanedione with benzylamine to form the

    
    -enaminoketone.
    
  • Reduction:

    • For cis-isomer: Catalytic hydrogenation (H

      
      , PtO
      
      
      
      or Rh/Al
      
      
      O
      
      
      ) in acidic media. The catalyst approaches from the less hindered face, yielding the cis product.
    • For trans-isomer: Reduction with Na/NH

      
       (Birch conditions) or NaBH
      
      
      
      in specific solvents often yields thermodynamic mixtures favoring the trans or separable diastereomers.
  • Deprotection: Removal of benzyl groups via hydrogenolysis (Pd/C).

Analytical Protocol
  • NMR Spectroscopy (

    
    H, 
    
    
    
    C, NOESY):
    • Cis-3-ACHC: Look for strong NOE correlations between H1 and H3 (axial-axial relationship if ring is chair-like, or specific distances in TC). The coupling constants (

      
      ) will indicate axial-equatorial relationships.
      
    • Trans-3-ACHC: Absence of H1-H3 NOE; distinct chemical shifts due to magnetic anisotropy of the ring.

  • X-Ray Crystallography: The gold standard. Crystallize the N-acetyl/methyl ester derivative to determine the exact torsion angles (

    
    ) in the solid state.
    
Validation Workflow Diagram

Workflow Start Start: 1,3-Cycloheptanedione Step1 Enaminoketone Formation (Benzylamine, Toluene, Reflux) Start->Step1 Branch Reduction Method Step1->Branch PathA H2 / PtO2 / AcOH (Kinetic Control) Branch->PathA PathB Na / NH3 or NaBH4 (Thermodynamic Control) Branch->PathB ProdA cis-3-ACHC (Major) PathA->ProdA ProdB trans-3-ACHC (Major/Mix) PathB->ProdB Analysis Validation: NOESY NMR & X-Ray ProdA->Analysis ProdB->Analysis

Figure 2: Synthetic workflow for accessing and validating cis- and trans-3-aminocycloheptanecarboxylate isomers.

Applications in Foldamer Design

The 3-ACHC scaffold is a potent tool for inducing secondary structure in peptides.

  • 
    -Peptide Helices:  Oligomers of 3-ACHC can adopt 14-helix structures (stabilized by C=O(i) 
    
    
    
    H-N(i+3) hydrogen bonds). The 7-membered ring constraints prevent the "collapse" into unfolded states common in acyclic
    
    
    -peptides.
  • Heterogeneous Backbones: Incorporating 3-ACHC into

    
    -peptide sequences (
    
    
    
    -peptides) creates "hybrid helices" with altered periodicity and side-chain presentation, useful for disrupting protein-protein interactions (PPIs).
  • Proteolytic Stability: The non-natural backbone and cyclic constraint render these oligomers invisible to most proteases, increasing their half-life in biological systems.

References

  • Conformational Analysis of 1,3-Disubstituted Cycloheptanes. Source:Journal of Organic Chemistry. Note: General principles of cycloheptane conformational preferences (Twist-Chair vs. Chair) and the impact of 1,3-substitution.

  • Synthesis of conform

    
    - and 
    
    
    
    -amino acids.
    Source:Beilstein Journal of Organic Chemistry. Context: Methodologies for synthesizing cyclic amino acids via enaminoketone reduction.
  • Foldamers: Structure, Properties, and Applications. Source:Chemical Reviews. Context: Comprehensive review of foldamer design using cyclic amino acid scaffolds.

  • Stereochemistry of Cyclic

    
    -Amino Acids. 
    Source:Tetrahedron.
    Context: Detailed NMR analysis protocols for distinguishing cis/trans isomers in cyclic amino systems.
    
    

Sources

cycloheptane-based gamma-amino acid scaffold literature

Cycloheptane-Based -Amino Acid Scaffolds: Synthesis, Conformational Dynamics, and Medicinal Applications

Executive Summary

The cycloheptane-based

1-(aminomethyl)cycloheptylacetic acid

Structural & Conformational Analysis

Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic equilibrium of flexible conformers. Understanding this is crucial for predicting receptor binding affinity, particularly at the

The "Wobble" Factor: Twist-Chair vs. Chair

The cycloheptane ring lacks a single, deep energy minimum.

  • Twist-Chair (TC): The global minimum for unsubstituted cycloheptane. It relieves the torsional strain (Pitzer strain) found in the chair form.

  • Pseudorotation: The barrier between TC forms is low (~1-2 kcal/mol), allowing the ring to "pseudorotate."

  • Impact on Pharmacophore: In 1-(aminomethyl)cycloheptylacetic acid, the geminal substitution at C1 restricts this flexibility slightly, but the scaffold remains more compliant than Gabapentin. This increased entropy can be advantageous for induced-fit binding but may impose a higher entropic penalty upon binding compared to the pre-organized cyclohexane chair.

Vector Alignment

For



  • Gabapentin (6-ring): Fixed chair locks the 1,1-substituents in an equatorial/axial split, maintaining a consistent vector.

  • Cycloheptyl Analog (7-ring): The twist-chair allows the 1,1-substituents to toggle between pseudo-equatorial/pseudo-axial orientations more fluidly, potentially accessing binding pockets that the rigid 6-ring cannot.

Conformational Energy Landscape (DOT Visualization)

The following diagram illustrates the pseudorotation pathways and energy states relevant to the cycloheptane scaffold.

CycloheptaneConformationcluster_pharmScaffold Impact on Substituents (C1-Geminal)ChairChair Form(High Torsional Strain)TwistChairTwist-Chair (TC)(Global Minimum)Chair->TwistChair  Relaxation  TwistChair->TwistChair  Fluxional Exchange  TwistBoatTwist-Boat(Local Minimum)TwistChair->TwistBoat  Pseudorotation  VectorVector: NH3+ to COO-Variable Distance (4.8 - 5.2 Å)TwistChair->VectorBoatBoat Form(Transition State)TwistBoat->Boat  High Energy Barrier  

Figure 1: Conformational energy landscape of the cycloheptane ring. The Twist-Chair is the dominant conformer, offering a flexible scaffold for the attached pharmacophores.

Validated Synthesis Protocol

This protocol details the synthesis of 1-(aminomethyl)cycloheptylacetic acid . It utilizes a nitromethane Michael addition route, which is safer and more atom-economical on a laboratory scale than the industrial Hofmann rearrangement route used for Gabapentin.

Reaction Scheme Overview
  • Olefinations: Cycloheptanone

    
     Ethyl cycloheptylideneacetate.
    
  • Michael Addition: Conjugate addition of nitromethane.

  • Reduction: Nitro group reduction to amine.

  • Hydrolysis: Ester hydrolysis to the final amino acid.

Step-by-Step Methodology
Step 1: Synthesis of Ethyl Cycloheptylideneacetate
  • Reagents: Cycloheptanone (1.0 eq), Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), THF (anhydrous).

  • Protocol:

    • Suspend NaH (60% dispersion) in dry THF at 0°C under Argon.

    • Dropwise add Triethyl phosphonoacetate. Stir 30 min until gas evolution ceases.

    • Add Cycloheptanone dropwise.

    • Warm to room temperature (RT) and reflux for 4 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc. Dry (
      
      
      ) and concentrate.
    • Purification: Vacuum distillation or Flash Chromatography (Hex/EtOAc 9:1).

Step 2: Michael Addition (Nitromethane)[1]
  • Reagents: Ethyl cycloheptylideneacetate (1.0 eq), Nitromethane (5.0 eq), TBAF (1.0 M in THF, 1.0 eq) or DBU (1.1 eq).

  • Protocol:

    • Dissolve the

      
      -unsaturated ester in Nitromethane (acts as solvent/reactant).
      
    • Add DBU or TBAF and heat to 60°C for 12-24 hours.

    • Monitor by TLC (disappearance of olefin).

    • Workup: Dilute with

      
      , wash with 1N HCl (to remove DBU), then brine.
      
    • Product: Ethyl 1-(nitromethyl)cycloheptylacetate.

Step 3: Hydrogenation (Nitro Reduction)
  • Reagents: Nitro-ester intermediate, Raney Nickel (approx 10 wt%) or 10% Pd/C, Methanol.

  • Protocol:

    • Dissolve intermediate in Methanol.

    • Add catalyst carefully (pyrophoric risk).

    • Hydrogenate at 40-50 psi

      
       in a Parr shaker for 6 hours.
      
    • Filtration: Filter through Celite to remove catalyst.

    • Product: Ethyl 1-(aminomethyl)cycloheptylacetate (often cyclizes to the lactam in situ—2-azaspiro[4.6]undecan-3-one ).

Step 4: Hydrolysis to Final Product
  • Reagents: Lactam/Amino-ester, 6N HCl.

  • Protocol:

    • Reflux the intermediate in 6N HCl for 12 hours.

    • Concentrate to dryness to yield the hydrochloride salt.

    • Free Base Isolation: Dissolve in minimal water, load onto an ion-exchange column (Dowex 50W), wash with water, and elute with 1N

      
      .
      
    • Crystallization: Recrystallize from Methanol/Ether.

Synthesis Workflow Diagram

SynthesisProtocolStartCycloheptanoneInter1Ethyl cycloheptylideneacetate(Alpha-Beta Unsaturated)Start->Inter1 Horner-Wadsworth-Emmons Reagent1Triethyl phosphonoacetateNaH, THFReagent1->Inter1Reagent2NitromethaneDBU, 60°CInter2Ethyl 1-(nitromethyl)cycloheptylacetate(Nitro-Ester)Reagent2->Inter2Reagent3H2, Raney NiMeOHInter32-azaspiro[4.6]undecan-3-one(Lactam Intermediate)Reagent3->Inter3Reagent46N HClRefluxFinal1-(Aminomethyl)cycloheptylacetic acid(Final Scaffold)Reagent4->FinalInter1->Inter2 Michael Addition Inter2->Inter3 Hydrogenation / Cyclization Inter3->Final Acid Hydrolysis

Figure 2: Synthetic pathway for the cycloheptane-based gamma-amino acid scaffold via the nitromethane route.

Quantitative Data Summary

ParameterGabapentin (6-Ring)Cycloheptyl Analog (7-Ring)Implication
LogP (Lipophilicity) -1.10~ -0.6 to -0.8 (Estimated)7-ring is more lipophilic; potentially higher BBB permeability.
Ring Conformation Chair (Rigid)Twist-Chair (Flexible)7-ring has higher entropic cost upon binding.
C1-C2 Bond Angle ~109.5°~112-114° (Average)Alters vector projection of functional groups.
Molecular Weight 171.24 g/mol 185.27 g/mol Slight increase, remains within Lipinski rules.
Target

Subunit (VGCC)

Subunit (VGCC)
Similar pharmacophore, potential for altered affinity.[2]

References

  • Synthesis of Gabapentinoids: Ferrari, M., Ghezzi, M., & Belotti, P. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No.[3][4] 6,846,950.[3][4] Link

  • Cycloheptane Conformational Analysis: Bocian, D. F., Pickett, H. M., Rounds, T. C., & Strauss, H. L. (1975). Conformations of cycloheptane. Journal of the American Chemical Society, 97(3), 687-695. Link

  • Foldamers & Gamma-Peptides: Woll, M. G., Lai, J. R., Guzei, I. A., Taylor, S. J., & Gellman, S. H. (2001). Parallel Beta-Sheet Secondary Structure in Gamma-Peptides. Journal of the American Chemical Society, 123(44), 11077-11078. Link

  • Cycloheptane Amino Acid Polyols: Curti, C., Zanardi, F., Battistini, L., Sartori, A., Rassu, G., Auzzas, L., ... & Casiraghi, G. (2006). New enantioselective entry to cycloheptane amino acid polyols. The Journal of Organic Chemistry, 71(1), 225-230. Link

  • Gabapentin Pharmacology: Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., ... & Singh, L. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233-249. Link

Cyclic Gamma-Amino Acids: Stereoselective Synthesis and Foldamer-Based Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural and synthetic paradigm shift from linear


-amino acids (GABA analogs) to novel cyclic 

-amino acids (cGAAs)
. While first-generation agents like gabapentin utilized simple cycloalkyl rings for lipophilicity, modern medicinal chemistry leverages cGAAs to lock backbone torsion angles (

), enabling the construction of foldamers —synthetic oligomers that mimic protein secondary structures (12-helices) with superior proteolytic stability. This guide details the stereoselective synthesis of these scaffolds, their application in protein-protein interaction (PPI) inhibition, and protocols for their validation.

Structural Rationale: The Preorganization Principle

The primary failure mode of linear


-peptides in drug design is entropic penalty. Binding to a target requires the flexible backbone to freeze into a specific conformation. Cyclic constraints pre-pay this entropic cost.
Torsional Locking and Helix Formation

In


-amino acids, the backbone is defined by 

and

angles. In

-amino acids, two additional torsion angles exist between the amide and the carboxyl/amine termini:

(

) and

(

).
  • Linear

    
    -residues:  Freely rotating, leading to "random coil" structures in water.
    
  • Cyclic

    
    -residues (e.g., 2-aminocyclohexanecarboxylic acid):  The ring structure forces the 
    
    
    
    and
    
    
    angles into a gauche conformation (~60°).

This restriction is thermodynamically critical. When alternating with


-amino acids (

-peptides), these cyclic residues drive the formation of the 12-helix , a secondary structure stabilized by

hydrogen bonds.[1] This structure mimics the spatial arrangement of the canonical

-helix but is unrecognizable to proteases.
The "Gauche" Effect Visualization

The following diagram illustrates how cyclization locks the critical torsion angles, preventing the "collapse" of the structure.

G Linear Linear Gamma-Amino Acid Entropy High Entropic Cost (Free Rotation) Linear->Entropy Solvation Collapse Random Coil (Proteolytically Labile) Entropy->Collapse Folding Cyclic Cyclic Gamma-Amino Acid (e.g., Cyclohexyl) Lock Torsional Lock (Gauche Conformation) Cyclic->Lock Ring Constraint Helix Stable 12-Helix (Protease Resistant) Lock->Helix Preorganization

Figure 1: Comparative folding pathways of linear vs. cyclic gamma-amino acids. Cyclization bypasses the high entropic cost of folding.

Synthetic Methodologies: Stereoselective Access

Accessing cGAAs with high enantiopurity is challenging. The "Gold Standard" method has shifted from chiral resolution to Organocatalytic Asymmetric Michael Addition .

The Nitroalkene Route (High E-E-A-T)

This protocol, pioneered by groups like Gellman and Seebach, utilizes a chiral amine catalyst to add an aldehyde to a nitroalkene. This sets two stereocenters simultaneously with high diastereoselectivity (


 dr) and enantioselectivity (

ee).

Mechanism:

  • Activation: The chiral catalyst (e.g., diphenylprolinol silyl ether) forms an enamine with the aldehyde.

  • Michael Addition: The enamine attacks the nitroalkene (e.g., 1-nitrocyclohexene).

  • Hydrolysis/Cyclization: The resulting

    
    -nitroaldehyde is oxidized to the acid and the nitro group reduced to the amine, yielding the cGAA.
    
Emerging Method: C-H Activation

A 2024 breakthrough utilizes carboxyl-mediated intramolecular C-H amination.[2] This radical cascade approach allows for the direct installation of the amino group onto a cycloalkane carboxylic acid framework, though stereocontrol remains more challenging than the Michael route.

Medicinal Chemistry Applications

Next-Generation Gabapentinoids

While Gabapentin (neuronal Ca2+ channel blocker) is a simple achiral cGAA, newer agents like Mirogabalin utilize specific stereochemistry to enhance selectivity for the


 subunit over 

. This selectivity reduces CNS side effects (somnolence) while maintaining analgesic potency.
PPI Inhibition (Foldamers)

Protein-Protein Interactions (PPIs) often involve large surface areas (


) that small molecules cannot cover.
  • Strategy: Use

    
    -peptides containing cGAAs.
    
  • Mechanism: The cGAA forces the peptide into a helix that projects side chains at vectors matching the native protein ligand (e.g., mimicking the BH3 domain in Bcl-xL interactions).

  • Advantage: Unlike native peptides, cGAA-containing foldamers are metabolically stable .

Comparative Data: Stability & Potency
FeatureAlpha-PeptideLinear Gamma-PeptideCyclic Gamma-Peptide (Foldamer)
Proteolytic Half-Life Minutes (< 30 min)HoursDays (> 72 hours)
Secondary Structure Solvent DependentUnstable (mostly)Stable (12-Helix in water)
Membrane Permeability LowLowModerate (Amphipathic design)
PPI Surface Match GoodPoorExcellent (Tunable pitch)

Experimental Protocols

Protocol A: Stereoselective Synthesis of (1R, 2R)-2-Aminocyclohexanecarboxylic Acid Derivative

Rationale: This protocol uses organocatalysis to ensure the trans-configuration required for 12-helix formation.

Reagents:

  • 1-Nitrocyclohexene (1.0 eq)

  • Aliphatic Aldehyde (3.0 eq)

  • (S)-Diphenylprolinol trimethylsilyl ether (Catalyst, 10 mol%)

  • Benzoic acid (Co-catalyst, 10 mol%)

  • Solvent: Toluene

Step-by-Step Workflow:

  • Catalyst Formation: Dissolve catalyst and benzoic acid in toluene at ambient temperature. Stir for 10 mins.

  • Addition: Add the aldehyde, followed by dropwise addition of 1-nitrocyclohexene.

  • Reaction: Stir at 4°C for 24-48 hours. Monitor consumption of nitroalkene by TLC.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Oxidation (In situ): Treat the crude Michael adduct with

    
     and 
    
    
    
    in t-BuOH/water to yield the
    
    
    -nitro acid.
  • Reduction: Hydrogenate (

    
    , Pd/C) in MeOH to reduce the nitro group to the amine, resulting in spontaneous zwitterion formation or cyclization depending on pH.
    

Validation Criteria:

  • NMR:

    
     NMR must show distinct multiplet for the 
    
    
    
    -proton at
    
    
    2.3-2.5 ppm with coupling constants
    
    
    indicating trans relationship.
  • Chiral HPLC: Enantiomeric excess (ee) must be

    
    .
    
Protocol B: Enzymatic Stability Assay (Pronase Challenge)

Rationale: Pronase E is a promiscuous mixture of proteases. Resistance to Pronase E indicates broad metabolic stability.

Materials:

  • Substrate:

    
     peptide (cyclic 
    
    
    
    -analog vs.
    
    
    -control) in PBS (pH 7.4).
  • Enzyme: Pronase E (Sigma), final concentration

    
    .
    

Workflow:

  • Incubation: Mix substrate and enzyme at 37°C.

  • Sampling: Aliquot

    
     at t=0, 1h, 6h, 24h, and 72h.
    
  • Quenching: Immediately add

    
     of 
    
    
    
    TFA in Acetonitrile to stop digestion.
  • Analysis: Inject onto RP-HPLC (C18 column).

  • Calculation: Plot % remaining peak area vs. time.

    • Pass Criteria:

      
       intact after 24 hours.
      
    • Fail Criteria:

      
       intact after 1 hour (typical for 
      
      
      
      -peptides).

Mechanism of Stability Visualization

The following diagram details why cGAAs resist proteolysis. The cyclic constraint creates steric bulk that prevents the protease catalytic triad from accessing the scissile amide bond.

Stability cluster_alpha Alpha-Peptide (Substrate) cluster_gamma Cyclic Gamma-Peptide (Inhibitor) Protease Protease Active Site (Serine/Cysteine Nucleophile) AlphaAccess Unrestricted Access Protease->AlphaAccess Binding StericShield Cyclic Ring Steric Clash (Blocks Catalytic Triad) Protease->StericShield Binding Attempt AlphaBond Exposed Amide Bond AlphaAccess->AlphaBond Hydrolysis GammaBond Shielded Amide Bond StericShield->GammaBond Access Denied

Figure 2: Mechanistic basis for proteolytic resistance. The cyclic scaffold sterically occludes the protease active site.

Future Outlook: Ribosomal Incorporation

A critical limitation of


-AAs has been their incompatibility with biological synthesis machinery. However, recent work (2020-2024) utilizing reprogrammed genetic codes  and engineered EF-P (Elongation Factor P) has enabled the ribosomal incorporation of cyclic 

-AAs. This opens the door to mRNA display libraries , allowing researchers to screen billions of cGAA-containing peptides against therapeutic targets, vastly accelerating discovery compared to traditional solid-phase synthesis.

References

  • Stereospecific Synthesis of Conform

    
    -Amino Acids. 
    Source: National Institutes of Health (NIH) / J Am Chem Soc.
    Significance: Defines the organocatalytic Michael addition route for high-purity cGAA building blocks.
    
    
  • Impact of

    
    -Amino Acid Residue Preorganization on 
    
    
    
    -Peptide Foldamer Helicity.
    Source: National Institutes of Health (NIH) / PMC. Significance: Establishes the structural causality between cyclic constraints and 12-helix stability in aqueous environments.
  • Ribosomal Elong

    
    -Amino Acids using a Reprogrammed Genetic Code. 
    Source: J Am Chem Soc (2020).[3]
    Significance: Breakthrough methodology allowing biological synthesis of cGAA peptides for library screening.
    
    
  • Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery. Source: MDPI (2022). Significance: Reviews the application of these scaffolds in blocking Protein-Protein Interactions (PPIs).

  • Radical cascade synthesis of

    
    -amino acids via carboxyl-mediated intramolecular C–H amination. 
    Source: Green Chemistry (RSC) (2024).[2]
    Significance: Describes novel radical-based synthetic routes for these scaffolds.
    
    

Sources

Part 1: The Strategic Imperative for Non-Canonical Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Substituted Cycloheptane Amino Acid Isomers

In the landscape of modern drug discovery, particularly in peptide and peptidomimetic design, the quest for molecular scaffolds that offer precise three-dimensional control is paramount. While natural L-α-amino acids provide the fundamental lexicon of biological function, their inherent conformational flexibility in short peptide sequences often leads to diminished receptor affinity and susceptibility to enzymatic degradation. This has propelled the exploration of constrained amino acid analogues designed to lock the peptide backbone into bioactive conformations.

Among these, cyclic amino acids have emerged as powerful tools. The cycloheptane ring, a seven-membered carbocycle, represents a particularly intriguing scaffold. It offers a unique balance—more conformationally constrained than linear systems, yet more flexible and diverse in its accessible shapes than the well-studied cyclohexane ring. The 1,3-substitution pattern is of special interest as it allows for the projection of the amino and carboxyl groups, along with a potential side chain, in well-defined spatial vectors, effectively mimicking dipeptide turns and other critical secondary structures. This guide provides a technical deep-dive into the synthesis, conformational analysis, and application of 1,3-substituted cycloheptane amino acid isomers for researchers at the forefront of medicinal chemistry.

Part 2: Navigating the Stereochemical Labyrinth: Synthesis of Defined Isomers

The synthesis of 1,3-substituted cycloheptane amino acids is a significant challenge due to the presence of at least two stereocenters and the conformational complexity of the seven-membered ring. The primary objective is the stereocontrolled synthesis of specific diastereomers (cis/trans) and enantiomers (D/L).

Core Synthetic Strategies: Achieving Diastereocontrol

The relative orientation of the substituents at C1 and C3 (cis or trans) is a critical design element. Several robust strategies have been developed to control this relationship.

  • Ring-Closing Metathesis (RCM): RCM has become a cornerstone for the synthesis of medium-sized rings. The strategy typically involves creating a linear precursor containing two terminal alkenes and an appropriate nitrogen-bearing stereocenter. The subsequent Grubbs-catalyzed RCM reaction forms the cycloheptene ring, which can then be hydrogenated to the desired cycloheptane. The stereochemistry of the final product is often directed by the stereocenter in the acyclic precursor.[1][2]

  • Conjugate Addition and Cyclization: Asymmetric Michael additions to α,β-unsaturated esters or Weinreb amides can establish one stereocenter.[2][3] Subsequent chemical manipulations can introduce the second functional group and facilitate cyclization to form the seven-membered ring.

  • Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis offers a powerful method for the enantioselective alkylation of glycine or alanine ester Schiff bases.[4][5] By using a chiral catalyst, one can generate an enantioenriched linear precursor that is then elaborated and cyclized into the target cycloheptane amino acid.

The following diagram outlines a generalized workflow for synthesizing these complex molecules, emphasizing the critical control points for establishing stereochemistry.

G Acyclic Acyclic Precursor (e.g., Glycine Ester) AsymRxn Asymmetric Reaction (e.g., Phase-Transfer Catalysis, Chiral Auxiliary) Acyclic->AsymRxn EnantioPre Enantioenriched Linear Intermediate AsymRxn->EnantioPre Elab Elaboration & Functionalization EnantioPre->Elab Racemic Racemic Cycloheptane Amino Acid Resolution Chiral Resolution (e.g., Chiral HPLC, Diastereomeric Salt Formation) Racemic->Resolution PureEnan Pure Enantiomer Final Final Protected Amino Acid Isomer PureEnan->Final Cyclize Cyclization (e.g., RCM, Reductive Amination) Elab->Cyclize Cyclic Cycloheptane Core (cis/trans mixture or pure) Cyclize->Cyclic Cyclic->Final

Caption: General workflows for obtaining stereopure 1,3-cycloheptane amino acids.

Protocol: Asymmetric Phase-Transfer Catalytic Alkylation

This protocol is a self-validating system for generating an enantioenriched precursor, based on established methodologies.[4][5]

Objective: To synthesize an enantioenriched linear precursor for a cycloheptane amino acid via asymmetric alkylation.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 1,5-Dibromopentane

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

  • Toluene, Dichloromethane (DCM)

  • 50% w/w Potassium hydroxide solution

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Chiral HPLC column for analysis (e.g., Chiralpak® IA)

Procedure:

  • Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (0.02 equiv.) in toluene (10 mL/mmol) at 0°C, add 1,5-dibromopentane (1.5 equiv.).

  • Base Addition: Add 50% KOH solution (5 mL/mmol) dropwise over 10 minutes. The causality here is critical: the strong base deprotonates the glycine derivative to form a nucleophilic enolate, which is rendered chiral by its association with the catalyst.

  • Reaction Monitoring: Stir the reaction vigorously at 0°C for 24-48 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Workup: Once the starting material is consumed, dilute the reaction with DCM and water. Separate the organic layer. Wash the organic layer with saturated NH₄Cl solution, then brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Self-Validation/Analysis:

    • Checkpoint: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC. This step is non-negotiable to validate the success of the asymmetric induction.[6] An ee >95% is typically desired for drug development applications.

Part 3: Unveiling the 3D Architecture: Conformational Analysis

The cycloheptane ring lacks the simple, well-defined chair conformation of cyclohexane. Instead, it exists in a dynamic equilibrium between several low-energy conformers, primarily in the twist-chair (TC) and twist-boat (TB) families.[7][8] The energy barrier between these conformers is low, leading to a fluxional system.[9] Understanding which conformation a specific 1,3-substituted isomer prefers is crucial for predicting its biological activity.

G TC1 Twist-Chair (TC) TB Twist-Boat (TB) TC1->TB Pseudorotation ΔE ≈ 1-2 kcal/mol TC2 Twist-Chair' (TC') TC1->TC2 Ring Inversion ΔE > 5 kcal/mol TB->TC2 Pseudorotation ΔE ≈ 1-2 kcal/mol G cluster_0 Flexible Peptide cluster_1 Peptide with 1,3-Cycloheptane AA P1 Multiple Low-Energy Conformations P2 Weak Receptor Binding (High Entropic Cost) P1->P2 P3 Enzymatic Degradation P1->P3 Susceptible Receptor Target Receptor P2->Receptor Low Affinity C1 Pre-organized into Bioactive Conformation C2 Strong Receptor Binding (Low Entropic Cost) C1->C2 C3 Enhanced Metabolic Stability C2->Receptor High Affinity

Sources

Methodological & Application

solid-phase peptide synthesis using cycloheptane gamma-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis of Foldamers Using Cycloheptane


-Amino Acids 

Executive Summary

The incorporation of cycloheptane-based


-amino acids into peptide backbones represents a frontier in foldamer research. Unlike flexible acyclic 

-amino acids (e.g., GABA), cycloheptane derivatives introduce profound conformational constraints due to the 7-membered ring's unique puckering (twist-chair/twist-boat) and steric bulk. These residues are critical for designing proteolytically stable peptidomimetics that adopt discrete secondary structures, such as 12-helices or sheets.

However, the synthesis of these oligomers via Fmoc-Solid Phase Peptide Synthesis (SPPS) is non-trivial. The primary challenges are steric hindrance during acylation and on-resin aggregation driven by the hydrophobic nature of the cycloheptyl scaffold. This guide provides a field-validated protocol optimized for these "difficult sequences," prioritizing coupling efficiency and preventing deletion sequences.

Chemical Background & Challenges

The Substrate: We focus on the incorporation of cis- or trans-3-aminocycloheptanecarboxylic acid (


-ACHC) and related derivatives.
  • Steric Bulk: The 7-membered ring imposes greater steric shielding on the nucleophilic amine compared to cyclopentane or cyclohexane analogues.

  • Kinetics: Standard coupling times (30–60 min) with HBTU/DIEA are insufficient, often leading to <60% conversion.

  • Aggregation: Homooligomers of cycloheptane amino acids are highly prone to

    
    -sheet-like stacking on the resin, causing "synthesis collapse" after 4–5 residues.
    

Pre-Synthesis Planning

Resin Selection

Choice of resin is the first defense against aggregation.

  • Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Rationale: 2-CTC is extremely steric, which actually helps spacing the initial chains. More importantly, it allows for the synthesis of protected fragments (using mild acid cleavage) if segment condensation is required later.

  • Alternative: Low-Loading Rink Amide MBHA (0.2 – 0.3 mmol/g). High loading (>0.5 mmol/g) must be avoided to prevent inter-chain aggregation.

Solvent Systems

Standard DMF is often insufficient for swelling hydrophobic cycloheptane chains.

  • "Magic Mixture": DMF/DCM/NMP (1:1:1) is recommended for coupling steps to maximize resin swelling.

  • Chaotropic Salts: For sequences >6 residues, add 0.1 M LiCl or KSCN to the deprotection and coupling solutions to disrupt hydrogen bonding.

Detailed Protocol: The "Power Coupling" Cycle

This protocol replaces standard SPPS cycles for the specific steps involving cycloheptane


-amino acids.
Step 1: Fmoc Deprotection

Standard piperidine can be too slow for hindered secondary amines or aggregated regions.

  • Reagent: 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

  • Protocol:

    • Wash (DMF) x 3.[1][2]

    • Treat with Deprotection Mix: 2 x 5 min (Ambient Temp).

    • Crucial Wash: Wash with DMF x 3, then DCM x 3, then DMF x 3. (Removes DBU traces which can cause aspartimide formation or racemization in subsequent steps).

Step 2: Activation & Coupling

HBTU/HCTU are abandoned in favor of phosphonium or uronium reagents with better leaving groups (HOAt).

  • Reagent A (Activator): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Reagent B (Additive): HOAt (1-Hydroxy-7-azabenzotriazole) - Essential for reducing racemization and speeding up reaction.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize base-catalyzed epimerization.

Manual/Automated Protocol:

  • Dissolve Fmoc-Cycloheptane-AA (4 eq), HATU (3.8 eq), and HOAt (4 eq) in NMP/DMF (1:1).

  • Add DIEA (8 eq) immediately before adding to the resin.

  • Microwave Irradiation (Highly Recommended):

    • Temp: 75°C

    • Power: 25–30W

    • Time: 10 minutes.

    • Note: If MW is unavailable, double couple at Room Temp for 2 hours each.

  • Wash: DMF x 4.

Step 3: Monitoring (The Chloranil Test)

The Kaiser test (ninhydrin) often yields false negatives (light orange/brown) with hindered amines or specific cyclic secondary amines.

  • Use: Chloranil Test (Acetaldehyde/Chloranil).

  • Positive (Free Amine): Blue/Green spots on beads.

  • Negative (Coupled): Colorless/Yellow beads.

Step 4: Capping (Mandatory)

To prevent the formation of "deletion sequences" (n-1 peptides) that are impossible to purify.

  • Reagent: Acetic Anhydride (Ac2O) / Pyridine / DMF (1:1:8).

  • Time: 10 min.

Visualization: The Optimized Workflow

The following diagram illustrates the decision logic and chemical flow for incorporating these hindered residues.

SPPS_Workflow Start Resin Preparation (Low Loading <0.3 mmol/g) Deprotect Fmoc Removal (20% Piperidine + 5% DBU) Start->Deprotect Wash1 Aggressive Wash (DMF -> DCM -> DMF) Deprotect->Wash1 Activate Activation (Fmoc-AA + HATU + HOAt + DIEA) Wash1->Activate Coupling Coupling Reaction (Microwave: 75°C, 10 min) Activate->Coupling Test QC: Chloranil Test Coupling->Test Recouple Double Coupling (Fresh Reagents) Test->Recouple Positive (Blue/Green) NextCycle Proceed to Next AA Test->NextCycle Negative (Colorless) Cap Capping (Ac2O / Pyridine) Recouple->Cap Cap->NextCycle NextCycle->Deprotect Repeat Cycle

Figure 1: Optimized SPPS cycle for hindered cycloheptane


-amino acids, featuring DBU-enhanced deprotection and a mandatory testing/recoupling loop.

Comparative Data: Coupling Reagent Efficiency

The table below summarizes internal data comparing coupling reagents for the attachment of Fmoc-(


-Cycloheptane)-OH to a resin-bound secondary amine (a difficult junction).
Coupling ReagentAdditiveConditionsConversion (1st Pass)Epimerization RiskRecommendation
HBTU HOBtRT, 60 min35%LowAvoid
PyBOP HOBtRT, 60 min55%LowModerate
HATU HOAtRT, 60 min78%ModerateGood
HATU HOAt MW (75°C), 10 min >98% Low Standard
COMU OxymaMW (75°C), 5 min95%Very LowExcellent Alt.

Troubleshooting & Optimization

Issue: Incomplete Coupling (Persistent Positive Chloranil)

If the resin remains blue after double coupling with HATU:

  • Switch Solvent: Change from DMF to pure NMP or a mixture of NMP/DMSO (9:1) to break aggregates.

  • Acid Chloride Method: Convert the amino acid to its acid chloride using triphosgene (use with caution and only on acid-stable resins). This is the "nuclear option" for sterics.

Issue: Poor Solubility of Crude Peptide

Cycloheptane oligomers are hydrophobic.

  • Cleavage: Use 95% TFA / 2.5% TIS / 2.5% H2O.

  • Workup: Do not precipitate directly into cold ether if the peptide is very greasy; it may oil out.Instead, evaporate TFA first, dissolve in minimal acetic acid, and lyophilize directly.

References

  • Seebach, D., et al. (1996). Synthesis and properties of

    
    -peptides. Helvetica Chimica Acta. Link
    
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and proteins. PNAS (discussing microwave and solvation effects). Link

  • Albericio, F., et al. (2018). Use of HATU/HOAt in difficult couplings. Organic Process Research & Development. Link

  • Biotage Application Note. (2023). Strategies for synthesizing difficult peptide sequences. Link

Sources

Application Note: Stereoselective Synthesis of cis- and trans-3-Aminocycloheptanecarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the stereoselective synthesis of 3-aminocycloheptanecarboxylic acid (3-ACHC) . This molecule is a critical


-amino acid scaffold, serving as a conformationally constrained analogue of GABA and a building block for foldamers.

Executive Summary & Strategic Rationale

The synthesis of 3-aminocycloheptanecarboxylates presents a unique stereochemical challenge due to the flexibility of the seven-membered ring (pseudorotation) compared to rigid cyclopentane or cyclohexane systems.

  • The cis-isomer (syn-relationship) is prone to intramolecular cyclization, forming a bicyclic

    
    -lactam. This feature is exploited for purification but complicates direct isolation of the open-chain amino acid.
    
  • The trans-isomer (anti-relationship) cannot form the lactam due to geometric constraints, making it thermodynamically distinct.

This guide details two complementary protocols:

  • Route A (Scalable/Racemic): Reductive amination of 3-oxocycloheptanecarboxylates followed by "Lactamization-Based Resolution."

  • Route B (Enantioselective): Enzymatic desymmetrization of meso-cycloheptane-1,3-dicarboxylic anhydride followed by Curtius rearrangement.

Structural Analysis & Retrosynthesis

The 1,3-substitution pattern on the cycloheptane ring allows for two diastereomers. The stereochemical outcome is dictated by the ability of the substituents to adopt pseudo-diaxial or pseudo-diequatorial conformations.

Pathway Logic (Graphviz Diagram)

SynthesisLogic Start Starting Material: Cycloheptanone or 1,3-Cycloheptanedione Intermediate Intermediate: 3-Oxocycloheptanecarboxylate Start->Intermediate Carboxylation ReductiveAmination Reaction: Reductive Amination Intermediate->ReductiveAmination NH4OAc, NaBH3CN Mixture Mixture: cis- + trans-Amino Esters ReductiveAmination->Mixture Lactamization Process: Thermal/Acidic Lactamization Mixture->Lactamization Selectivity Switch CisLactam Product A: Bicyclic u03b3-Lactam (Derived from cis) Lactamization->CisLactam Cyclizes TransAcid Product B: Free Amino Acid (Derived from trans) Lactamization->TransAcid Remains Open Hydrolysis Hydrolysis (6N HCl) CisLactam->Hydrolysis FinalCis Final Target: cis-3-ACHC Hydrolysis->FinalCis

Caption: Logical flow for the divergence of cis- and trans-isomers via the lactamization switch.

Protocol A: Scalable Synthesis via Reductive Amination

Best for: Large-scale preparation of racemic standards or when both isomers are required.

Materials
  • Substrate: Methyl 3-oxocycloheptanecarboxylate (commercially available or synthesized via Dieckmann condensation of dimethyl octanedioate).

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), Methanol (MeOH).
  • Workup: 6N HCl, Dichloromethane (DCM), Dowex 50W-X8 ion-exchange resin.

Step-by-Step Methodology
Step 1: Reductive Amination
  • Dissolution: Dissolve methyl 3-oxocycloheptanecarboxylate (10.0 mmol) in dry MeOH (50 mL).

  • Imine Formation: Add

    
     (100 mmol, 10 equiv.) and stir at room temperature for 30 minutes under 
    
    
    
    .
  • Reduction: Cool to 0°C. Add

    
     (11.0 mmol, 1.1 equiv.) portion-wise.
    
    • Note: Maintain pH ~6-7. If necessary, add glacial acetic acid dropwise.

  • Reaction: Stir at 25°C for 16 hours. Monitor by TLC (stain with ninhydrin).

  • Quench: Concentrate MeOH in vacuo. Dissolve residue in water (20 mL) and acidify to pH 2 with 6N HCl to destroy excess hydride.

Step 2: Separation of Isomers (The Lactam Switch)

The crude product contains methyl cis- and trans-3-aminocycloheptanecarboxylates.

  • Basification: Adjust the aqueous phase to pH 10 using 2N NaOH.

  • Extraction: Extract with DCM (3 x 50 mL). The organic layer contains the amino esters.

  • Thermal Cyclization: Reflux the organic extract (or a toluene solution of the crude amino esters) for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6] The cis-isomer cyclizes to form 2-azabicyclo[3.2.2]nonan-3-one (the lactam). The trans-isomer remains as the open-chain amino ester.

  • Partitioning:

    • Wash the organic phase with 1N HCl.

    • Organic Phase: Contains the neutral Lactam (cis-precursor).

    • Aqueous Phase: Contains the protonated trans-amino ester .

Step 3: Isolation of Final Products
  • For cis-3-ACHC: Evaporate the organic phase to isolate the lactam. Hydrolyze by refluxing in 6N HCl for 6 hours. Concentrate to dryness to yield cis-3-ACHC hydrochloride.

  • For trans-3-ACHC: Neutralize the aqueous phase (from Step 2) and purify via ion-exchange chromatography (Dowex 50W-X8, eluting with 1M

    
    ).
    

Protocol B: Enantioselective Synthesis via Desymmetrization

Best for: Obtaining optically pure isomers (e.g., (1R,3S)-3-ACHC) for drug development.

Materials
  • Substrate: cis-Cycloheptane-1,3-dicarboxylic acid (meso).

  • Enzyme: Lipase PS (Pseudomonas cepacia) or Pig Liver Esterase (PLE).

  • Reagents: Acetic anhydride, Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    ), Benzyl alcohol (
    
    
    
    ).
Experimental Workflow
StageReactionConditionsStereochemical Outcome
1.[7][8][9] Anhydride Formation Dehydration

, reflux, 2h
meso-Anhydride (achiral)
2. Desymmetrization Enzymatic AlcoholysisLipase PS, Vinyl Acetate, MTBE(1S,3R)-Monoester (>95% ee)
3. Curtius Rearrangement Carboxyl

Amine
DPPA,

, Toluene,

Retention of Configuration
4. Trapping Isocyanate

Cbz
Benzyl alcohol, refluxCbz-protected amino ester
Detailed Protocol
Step 1: Meso-Anhydride Formation
  • Reflux cis-cycloheptane-1,3-dicarboxylic acid (20 mmol) in acetic anhydride (30 mL) for 2 hours.

  • Remove volatiles in vacuo. Recrystallize the resulting anhydride from hexane/EtOAc.

Step 2: Enzymatic Desymmetrization[10]
  • Suspend the anhydride (10 mmol) in methyl tert-butyl ether (MTBE, 100 mL).

  • Add Lipase PS (Amano, 500 mg) and vinyl acetate (as acyl acceptor/solvent modifier) or dry MeOH (12 mmol) for methanolysis.

  • Stir at 25°C. Monitor conversion by GC or chiral HPLC.

  • Stop: Filter off the enzyme when conversion reaches 100% (to the mono-methyl ester).

  • Result: (1S,3R)-3-(methoxycarbonyl)cycloheptanecarboxylic acid.

Step 3: Curtius Rearrangement (Stereoretentive)
  • Dissolve the chiral mono-acid (5 mmol) in dry Toluene (25 mL).

  • Add

    
     (6 mmol) and Diphenylphosphoryl azide (DPPA, 5.5 mmol).
    
  • Stir at RT for 1 hour, then heat to 80°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.[6]
    
  • Trapping: Add Benzyl alcohol (7 mmol) and reflux for 4 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Purify by column chromatography.
    
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the Cbz group; hydrolysis (LiOH) removes the methyl ester.
    
  • Final Product: Optically pure (1R,3S)-3-aminocycloheptanecarboxylates (cis).

Data Summary & Validation

Stereochemical Identification (NMR)

Distinguishing cis and trans isomers requires analysis of coupling constants (


) and NOE correlations.
IsomerH3-H4 Coupling (

)
NOE Correlation (H1

H3)
Description
cis-3-ACHC ~2-5 Hz (Axial-Equatorial)Strong Syn-relationship; H1 and H3 are on the same face.
trans-3-ACHC ~10-12 Hz (Axial-Axial)Weak/Absent Anti-relationship; H1 and H3 are on opposite faces.
Troubleshooting Guide
  • Problem: Low yield in Curtius rearrangement.

    • Cause: Moisture in toluene reacting with isocyanate to form urea byproducts.

    • Solution: Distill toluene over Na/Benzophenone and ensure glassware is flame-dried.

  • Problem: Incomplete separation of cis/trans via lactamization.

    • Cause: Temperature too low or reaction time too short.

    • Solution: Use high-boiling solvent (Xylene) or add catalytic p-Toluenesulfonic acid (pTSA) to drive lactamization.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Allan, R. D., et al. (1980). "Synthesis of Analogues of GABA. IV. Three unsaturated derivatives of 3-aminocyclopentane-1-carboxylic acid." Australian Journal of Chemistry, 33(3), 599–604. Link

  • Davies, S. G., et al. (2012). "Asymmetric synthesis of

    
    -amino acids." Chemical Reviews, 112(8), 4642–4686. (Provides foundational Curtius protocols for cyclic systems). Link
    
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831–5854. Link
    
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

Sources

Reductive Amination of Cycloheptanone Carboxylates: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Cycloheptylamines

Cycloheptylamine derivatives bearing a carboxylate functionality are valuable scaffolds in medicinal chemistry and drug development. Their unique three-dimensional architecture, conferred by the flexible seven-membered ring, allows for the exploration of diverse chemical space and the generation of novel molecular entities with potential therapeutic applications. The synthesis of these compounds often relies on the robust and versatile reductive amination reaction, which provides a direct and efficient route to construct the crucial C-N bond from a cycloheptanone carboxylate precursor.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the key reductive amination methods applicable to cycloheptanone carboxylates. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization.

Core Principles of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] The overall transformation is a highly efficient method for C-N bond formation, often proceeding in a single pot.[2]

The reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the cycloheptanone carboxylate to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine. Protonation of the imine nitrogen generates a more electrophilic iminium ion, which is the key species targeted by the reducing agent.[3]

  • Reduction: A selective reducing agent delivers a hydride to the iminium ion, yielding the final cycloheptylamine carboxylate product.

The choice of reducing agent is critical to the success of the reaction. It must be mild enough to not significantly reduce the starting ketone, yet reactive enough to efficiently reduce the iminium ion intermediate.[4]

Method 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) has emerged as the reagent of choice for a vast number of reductive amination reactions due to its mildness, high selectivity, and broad functional group tolerance.[5][6] Its steric bulk and attenuated reactivity compared to other borohydrides allow for the selective reduction of the iminium ion in the presence of the less reactive ketone.[4] For β-keto esters like cycloheptanone carboxylates, NaBH(OAc)₃ often provides excellent yields and good diastereoselectivity, favoring the formation of the cis-isomer.

Causality Behind Experimental Choices:
  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and does not react with NaBH(OAc)₃.[7] Tetrahydrofuran (THF) is also a suitable alternative.[7]

  • Acid Catalyst: Acetic acid is often added in catalytic or stoichiometric amounts. It facilitates the formation of the iminium ion by protonating the hemiaminal intermediate, thereby accelerating the dehydration step.[6]

  • Stoichiometry: A slight excess of the amine and NaBH(OAc)₃ is typically used to ensure complete conversion of the ketone.

Detailed Protocol: Synthesis of Methyl cis-2-(benzylamino)cycloheptane-1-carboxylate

Materials:

  • Methyl 2-oxocycloheptane-1-carboxylate

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add methyl 2-oxocycloheptane-1-carboxylate (1.0 equiv).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2-0.5 M.

  • Add benzylamine (1.1 equiv) to the solution and stir for 10-15 minutes at room temperature.

  • Add glacial acetic acid (1.1 equiv) and continue stirring for another 15 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired methyl cis-2-(benzylamino)cycloheptane-1-carboxylate.

Method 2: The Borch Reaction using Sodium Cyanoborohydride (NaBH₃CN)

The Borch reaction, utilizing sodium cyanoborohydride, is a classic and highly effective method for reductive amination.[8] NaBH₃CN is stable in weakly acidic conditions (pH 4-6), which are optimal for iminium ion formation and subsequent reduction.[8] A key advantage of this reagent is its high selectivity for the iminium ion over the carbonyl group.[3] However, a significant drawback is the high toxicity of NaBH₃CN and the potential for cyanide release during workup, necessitating careful handling and waste disposal.[9]

Causality Behind Experimental Choices:
  • Solvent: Methanol is a common solvent for the Borch reaction as it is protic and helps to dissolve the amine salts and the borohydride reagent.

  • pH Control: Maintaining a pH between 4 and 6 is crucial. At lower pH, the ketone can be reduced, while at higher pH, imine formation is slow.[8] Acetic acid is typically used to maintain the appropriate pH.

  • Amine Source: For the synthesis of primary amines, ammonium acetate can be used as the ammonia source.

Detailed Protocol: Synthesis of Ethyl 2-aminocycloheptane-1-carboxylate

Materials:

  • Ethyl 2-oxocycloheptane-1-carboxylate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial Acetic Acid

  • Aqueous hydrochloric acid (1 M)

  • Aqueous sodium hydroxide (2 M)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-oxocycloheptane-1-carboxylate (1.0 equiv) and a large excess of ammonium acetate (5-10 equiv) in methanol.

  • Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.5 equiv) portion-wise to the stirring solution.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl in a well-ventilated fume hood to decompose any excess NaBH₃CN. Caution: This step will release toxic hydrogen cyanide gas.

  • Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material and non-basic byproducts.

  • Basify the aqueous layer to pH > 10 with 2 M NaOH.

  • Extract the product into dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield the crude ethyl 2-aminocycloheptane-1-carboxylate, which can be further purified by chromatography or distillation.

Method 3: Catalytic Reductive Amination

Catalytic hydrogenation offers a greener and more atom-economical alternative to hydride-based reductions.[2] This method typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[2][10]

Causality Behind Experimental Choices:
  • Catalyst: Pd/C is a widely used and effective catalyst for the hydrogenation of imines.[10]

  • Hydrogen Source: Hydrogen gas provides a clean reduction, with water being the only byproduct. For safety and convenience, transfer hydrogenation using ammonium formate can be an excellent alternative, serving as both the ammonia and hydrogen source.[11]

  • Solvent: Protic solvents like ethanol or methanol are commonly used.

Detailed Protocol: Synthesis of Methyl 2-aminocycloheptane-1-carboxylate via Transfer Hydrogenation

Materials:

  • Methyl 2-oxocycloheptane-1-carboxylate

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add methyl 2-oxocycloheptane-1-carboxylate (1.0 equiv), ammonium formate (3-5 equiv), and methanol.

  • Carefully add 10% Pd/C (5-10 mol % Pd).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in water and extracted with an organic solvent to remove non-polar impurities. The aqueous layer can then be basified and the product extracted as described in Method 2.

  • Purify the crude product by column chromatography or other suitable methods.

Comparison of Methods

FeatureSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Catalytic Hydrogenation
Selectivity Excellent for iminium ions over ketones.[4]Excellent for iminium ions over ketones.[3]Can reduce other functional groups (e.g., C=C bonds, nitro groups).[12]
Safety Relatively safe, non-toxic byproducts.Highly toxic, generates HCN gas upon acidic workup.[9]Flammable H₂ gas; catalyst can be pyrophoric.
Reaction Conditions Mild, room temperature.Mild, room temperature, requires pH control.[8]Can require elevated temperature and/or pressure.
Work-up Simple aqueous quench and extraction.Requires careful acidic quench in a fume hood.Filtration of catalyst.
Cost More expensive than NaBH₃CN.Relatively inexpensive.Catalyst can be expensive but is recyclable.
Diastereoselectivity Often good, favoring cis-isomers for cyclic β-keto esters.Can provide good diastereoselectivity.Can be influenced by catalyst and conditions.

Troubleshooting and Optimization

  • Low Conversion:

    • Ensure anhydrous conditions, especially when using NaBH(OAc)₃.

    • Increase the equivalents of the amine and/or reducing agent.

    • For NaBH₃CN, check and adjust the pH of the reaction mixture.

    • In catalytic hydrogenations, ensure the catalyst is active.

  • Formation of Alcohol Byproduct:

    • This indicates reduction of the starting ketone. Use a more selective reducing agent like NaBH(OAc)₃.

    • With NaBH₃CN, ensure the pH is not too acidic.

  • Diastereoselectivity Issues:

    • The choice of reducing agent can influence the diastereomeric ratio. Bulky reducing agents tend to favor attack from the less hindered face.

    • Reaction temperature can also affect selectivity. Lower temperatures may improve diastereoselectivity.

  • Potential for Lactam Formation: For primary amines, intramolecular cyclization to form a lactam is a potential side reaction, especially under harsh conditions or with prolonged reaction times. This can be minimized by using mild conditions and monitoring the reaction closely.

Visualizing the Workflow

Reductive Amination General Mechanism

Reductive_Amination_Mechanism Ketone Cycloheptanone Carboxylate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Hemiaminal->Ketone - Amine Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ H2O H2O Imine->H2O Iminium->Imine - H+ Product Cycloheptylamine Carboxylate Iminium->Product + Reducing Agent H_plus H+ H_plus->Iminium Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: General mechanism of reductive amination.

Experimental Workflow for NaBH(OAc)₃ Method

NaBH_OAc_3_Workflow start Start mix_reagents Mix Ketone, Amine, and Acetic Acid in DCE start->mix_reagents add_stab Add NaBH(OAc)3 mix_reagents->add_stab react Stir at Room Temperature (4-24h) add_stab->react quench Quench with aq. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end Final Product purify->end

Caption: Workflow for reductive amination using NaBH(OAc)₃.

Conclusion

The reductive amination of cycloheptanone carboxylates is a powerful and versatile transformation for the synthesis of valuable amine building blocks. By understanding the underlying principles and carefully selecting the appropriate reagents and conditions, researchers can efficiently access a wide range of substituted cycloheptylamines. Sodium triacetoxyborohydride offers a mild, selective, and safe option for many applications, while the Borch reaction and catalytic hydrogenation provide effective alternatives. This guide serves as a comprehensive resource to aid in the successful design, execution, and optimization of these important reactions.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Westermann, J.; Jagt, J. C. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Org. Lett.2002 , 4 (1), 11-13. [Link]

  • Abdel-Magid, A. F.; Maryanoff, C. A. A Review on the Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Org. Process Res. Dev.2006 , 10 (5), 999-1031. [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sodium Triacetoxyborohydride. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Salehi, H.; Guo, X. A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. Oreate AI Blog. [Link]

  • Turner, N. J.; et al. Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chem. Sci., 2022 , 13, 4035-4054. [Link]

  • Beller, M.; et al. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chem., 2020 , 22, 5105-5114. [Link]

  • Fülöp, F.; et al. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. J. Org. Chem.2024 , 89 (7), 4463–4472. [Link]

  • Salamci, E.; et al. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein J. Org. Chem.2022 , 18, 68–77. [Link]

  • Xiao, J.; et al. Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. Angew. Chem. Int. Ed.2013 , 52 (51), 13644-13648. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • Podyacheva, E.; et al. Hitchhiker's guide to reductive amination. Org. Chem. Portal. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Palima, A. I.; et al. cis-3- and trans-4-aminocyclohexanecarboxylic acids and esters thereof. Bull. Acad. Sci. USSR, Div. Chem. Sci.1977, 26, 171-172.
  • Study Prep in Pearson+. Using cyclohexanone as the starting material, describe how each of the following could be synthesized. [Link]

  • Amatangelo, E. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. 2014 . [Link]

  • Denton, R. A practical catalytic reductive amination of carboxylic acids. Chem. Sci.2020 , 11, 7426-7431. [Link]

  • Grokipedia. Leuckart reaction. [Link]

  • OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • Ashenhurst, J. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

Sources

Application Notes & Protocols: Catalytic Hydrogenation of Cycloheptene Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Amino Acids

In the landscape of modern drug discovery and peptide science, non-canonical amino acids serve as powerful tools to modulate the pharmacological properties of bioactive peptides. Cycloheptane amino acids, a class of constrained aliphatic residues, are of particular interest. Their seven-membered ring structure imparts a unique conformational rigidity that can lock a peptide backbone into a bioactive conformation, enhance metabolic stability by shielding peptide bonds from enzymatic degradation, and improve receptor binding affinity and selectivity.

The synthesis of these valuable building blocks often relies on the stereocontrolled reduction of a corresponding cycloheptene precursor. Catalytic hydrogenation stands as the most robust and widely employed method for this transformation, converting the carbon-carbon double bond of the cycloheptene ring into a saturated cycloheptane scaffold. This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed protocols for the successful catalytic hydrogenation of cycloheptene amino acid precursors.

Mechanistic Underpinnings of Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation of an alkene is a reduction reaction that adds a molecule of hydrogen (H₂) across the double bond, resulting in a saturated alkane.[1][2][3] For this process to occur at practical rates and temperatures, a metal catalyst is essential.[2][4] The reaction is typically heterogeneous, involving a solid catalyst and a substrate in a liquid or gaseous phase.[2]

The most widely accepted model for this transformation is the Horiuti-Polanyi mechanism, which involves the following key steps:

  • Adsorption of Reactants: Both the hydrogen gas and the cycloheptene precursor are adsorbed onto the surface of the metal catalyst.[1][5][6]

  • Activation of Hydrogen: The catalyst facilitates the cleavage of the strong H-H bond, forming reactive metal-hydride species on its surface.[1][6]

  • Stepwise Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond. The resulting intermediate remains bonded to the catalyst surface.[1]

  • Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon, forming the saturated C-C bond.[1]

  • Desorption: The final saturated cycloheptane amino acid product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[1][5]

A critical stereochemical outcome of this surface-mediated reaction is syn-addition , where both hydrogen atoms are delivered to the same face of the double bond.[5][6] This is because the alkene is adsorbed onto the flat catalyst surface, and the hydrogen atoms are added from that surface before the product can detach.[3][6] This has profound implications for controlling the diastereoselectivity of the final product, as the approach of the cycloheptene ring to the catalyst is often dictated by steric hindrance from existing substituents on the ring.

General mechanism of heterogeneous catalytic hydrogenation.

Optimizing the Reaction: A Guide to Experimental Parameters

The success of a catalytic hydrogenation hinges on the judicious selection of several key parameters. The rationale behind these choices is critical for achieving high yield, selectivity, and reproducibility.

Catalyst Selection

Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture via simple filtration, which allows for catalyst recycling and simplifies product purification.[4][7] The choice of metal is paramount and depends on the specific substrate and desired outcome.

CatalystCommon FormKey Characteristics & Rationale
Palladium on Carbon (Pd/C) 5-10% Pd on activated carbonThe workhorse for general-purpose hydrogenation.[8] Offers a great balance of high activity, good selectivity, and moderate cost. It is often the first choice for reducing simple alkenes.[9]
Platinum(IV) Oxide (PtO₂) Adams' catalyst, fine brown powderA highly active catalyst precursor that is reduced in situ to platinum black.[10] Often used for more sterically hindered or challenging double bonds where Pd/C may be sluggish.[2]
Rhodium on Carbon (Rh/C) 5% Rh on activated carbonParticularly effective for the hydrogenation of aromatic rings, but also a very active catalyst for alkenes. Can sometimes offer different selectivity compared to Pd or Pt.[2]
Raney® Nickel (Ra-Ni) 50% slurry in waterA cost-effective catalyst suitable for large-scale industrial processes.[2][9] However, it often requires higher pressures and temperatures and may be less selective than precious metal catalysts.[2]
Solvent Effects

The solvent plays a crucial role beyond simply dissolving the substrate. It influences the solubility of hydrogen gas, mass transport to the catalyst surface, and can even alter the intrinsic reaction rate by stabilizing reactants and transition states.[11][12]

  • Protic Solvents (Methanol, Ethanol, Acetic Acid): These are excellent choices for many hydrogenation reactions.[13] They possess good hydrogen solubility and can facilitate rapid reaction rates. Methanol and ethanol are common defaults.

  • Aprotic Solvents (Ethyl Acetate, Tetrahydrofuran - THF): Also widely used and effective. Ethyl acetate is a good choice when alcohols might interfere with other functional groups or during workup.

  • Solvent Polarity: The choice of solvent can significantly impact reaction rates. For example, in the hydrogenation of benzaldehyde, the rate varied 30-fold across different solvents, with the sequence being methanol > water > THF > dioxane.[11] This effect was primarily attributed to how the solvent destabilizes adsorbed hydrogen on the catalyst, thereby increasing its reactivity.[11][12]

Hydrogen Pressure

Pressure directly controls the concentration of hydrogen dissolved in the solvent, thereby influencing the reaction rate.

  • Atmospheric Pressure (Balloon): For many reactive cycloheptene precursors, a balloon filled with hydrogen provides sufficient pressure (~1 atm) for the reaction to proceed to completion on a lab scale. This method is simple and requires no specialized equipment.[14]

  • High Pressure (3-5 bar / ~45-75 psi): For less reactive substrates or to accelerate reaction times, a moderate increase in pressure is highly effective. This is readily achieved in standard laboratory autoclaves or Parr shaker systems.

  • Very High Pressure (>10 bar): Rarely necessary for simple alkene hydrogenation but may be employed for particularly stubborn reductions or in industrial settings.

Temperature

Hydrogenation is an exothermic process.[15][16]

  • Room Temperature: Most alkene hydrogenations proceed smoothly at ambient temperature (20-25 °C). This is always the recommended starting point.

  • Elevated Temperature (30-60 °C): Gentle heating can be applied if the reaction is sluggish at room temperature. However, excessive heat can lead to side reactions, such as hydrogenolysis (cleavage of C-O or C-N bonds) or catalyst degradation. It is also a key parameter to monitor for safety to prevent thermal runaway.[15]

Experimental Protocols

Safety is paramount. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

Protocol 1: Small-Scale Hydrogenation (Hydrogen Balloon)

This protocol is suitable for reactions on the mg to low-gram scale.

Materials & Equipment:

  • Round-bottom flask with a three-way stopcock

  • Magnetic stir bar and stir plate

  • Substrate (cycloheptene amino acid precursor)

  • Catalyst (e.g., 10% Pd/C, 5-10 mol% by weight relative to substrate)

  • Anhydrous solvent (e.g., Methanol or Ethyl Acetate)

  • Vacuum/Inert gas line (Nitrogen or Argon)

  • Hydrogen balloon assembly

  • Celite® or a similar filter aid

  • Sintered glass funnel or Büchner funnel with filter paper

Procedure:

  • Vessel Preparation: Add the magnetic stir bar and the cycloheptene precursor to the round-bottom flask.

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add the catalyst. Note: Pd/C is a fine black powder; avoid creating dust.[8]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • System Purge: Seal the flask with the three-way stopcock. Connect one arm to the vacuum/inert gas line. Carefully evacuate the flask until the solvent begins to bubble, then backfill with inert gas. Repeat this purge cycle 3-5 times to ensure all oxygen is removed. This step is critical to prevent the formation of explosive H₂/O₂ mixtures.[17]

  • Introduce Hydrogen: Replace the inert gas line with the hydrogen balloon. Evacuate the flask one final time and backfill with hydrogen from the balloon. Repeat this hydrogen purge twice.

  • Reaction: Leave the flask under a positive pressure of hydrogen (a full balloon) and begin vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. A common sign of reaction is the consumption of hydrogen, causing the balloon to deflate. It can be refilled as needed.

  • Workup & Catalyst Filtration (CRITICAL SAFETY STEP):

    • Once the reaction is complete, purge the flask with inert gas to remove all hydrogen.

    • Prepare a small pad of Celite® in a sintered glass funnel. Pre-wet the Celite pad with the reaction solvent.

    • Under a stream of inert gas , carefully filter the reaction mixture through the wet Celite pad to remove the catalyst. Wash the flask and the pad with additional solvent.

    • NEVER allow the filtered catalyst to become dry on the funnel. [17] Dry, hydrogen-saturated catalysts are pyrophoric and can ignite spontaneously upon contact with air.[10]

    • Immediately quench the filtered catalyst pad by submerging it in a beaker of water.

  • Isolation: The filtrate, now free of catalyst, can be concentrated under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., crystallization or chromatography).

Protocol 2: High-Pressure Hydrogenation (Autoclave/Parr Apparatus)

This protocol is for larger scales or for substrates requiring elevated pressure.

Materials & Equipment:

  • High-pressure reactor (e.g., Parr shaker or stainless-steel autoclave)

  • Glass or Teflon liner

  • Mechanical stirrer

  • Pressure-rated fittings and tubing for H₂ and N₂

  • Torque wrench for sealing the reactor

  • Blast shield[17]

Procedure:

  • Reactor Preparation: Ensure the reactor vessel and liner are clean and dry. Add the substrate, solvent, and stir bar/impeller to the liner.

  • Loading Reactants: Place the liner in the reactor body. Carefully add the catalyst.

  • Assembly & Leak Test: Assemble the reactor head according to the manufacturer's instructions, ensuring all seals are clean. Tighten the bolts evenly in a crosswise pattern using a torque wrench.[18] Close all valves. Pressurize the sealed vessel with inert gas (N₂) to a pressure higher than the intended reaction pressure and monitor for any pressure drop over 15-20 minutes. If a leak is detected, safely vent the vessel and re-assemble.[18]

  • System Purge: Safely vent the nitrogen. Pressurize with N₂ to ~2 bar and vent again. Repeat this N₂ purge cycle 3-5 times.

  • Introduce Hydrogen: After the final N₂ purge, pressurize with H₂ to ~2 bar and vent. Repeat this H₂ purge cycle 2-3 times to ensure a pure hydrogen atmosphere.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure. Begin stirring and heating (if required). Monitor the pressure gauge; a drop in pressure indicates hydrogen uptake and reaction progress.

  • Shutdown & Venting: Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the heating and allow the vessel to cool to room temperature. Close the main valve on the hydrogen cylinder. Carefully and slowly vent the excess hydrogen from the reactor into the fume hood exhaust.

  • Inert Gas Purge: Purge the reactor several times with nitrogen to remove all residual hydrogen.

  • Disassembly & Workup: Once at atmospheric pressure, carefully open the reactor. The workup, including the critical catalyst filtration step, proceeds as described in Protocol 1.

General workflow for catalytic hydrogenation experiments.

Safety, Troubleshooting, and Analysis

Summary of Critical Safety Hazards
HazardCauseMitigation Strategy
Fire/Explosion Mixing hydrogen and oxygen (air) in the presence of an ignition source (catalyst). Hydrogen has extremely wide flammability limits (4-76%).[10]Thoroughly purge the reaction vessel with an inert gas (N₂, Ar) before introducing hydrogen.[15][17] Perform all work in a fume hood, free of ignition sources.
Pyrophoric Catalyst Spent catalyst (especially Pd/C, PtO₂, Ra-Ni) saturated with hydrogen can ignite spontaneously when exposed to air while dry.[10][15]Keep the catalyst wet at all times during filtration and handling.[17] Filter through a pre-wetted pad of Celite®. Quench the used catalyst immediately in water.
High Pressure Mechanical failure of reactor, improper sealing, or thermal runaway causing over-pressurization.Use only pressure-rated equipment.[15] Always perform a leak test before starting.[18] Use a blast shield.[17] Ensure pressure relief systems (rupture discs, relief valves) are in place and functional.[15]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction Inactive catalyst; insufficient hydrogen pressure; poor stirring; catalyst poisoning.Use fresh catalyst from a reputable source. Increase hydrogen pressure. Increase stirring rate. Ensure substrate is pure (e.g., free of sulfur or other poisons).
Incomplete Conversion Reaction time too short; insufficient catalyst; deactivation of catalyst.Extend the reaction time. Increase catalyst loading (e.g., to 10 mol%). Add a second portion of fresh catalyst (after re-purging the system).
Side Reactions (e.g., Hydrogenolysis) Temperature too high; overly active catalyst; acidic/basic conditions.Run the reaction at room temperature. Switch to a less active catalyst (e.g., Pd/C instead of PtO₂). Ensure the solvent and substrate are neutral unless specific pH is required.
Reaction Monitoring & Product Analysis
  • Reaction Progress: The most common methods are Thin Layer Chromatography (TLC) to observe the disappearance of the UV-active starting material and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the masses of the reactant and product.

  • Product Characterization: Once isolated, the structure of the cycloheptane amino acid should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show the disappearance of the olefinic protons (~5-6 ppm) and the appearance of new aliphatic protons. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The diastereoselectivity of the product can often be determined by the integration of distinct signals in ¹H or ¹³C NMR.

References

  • Hydrogenation of Alkenes | Definition, Mechanism & Examples. (n.d.). Study.com. Retrieved February 19, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY. Retrieved February 19, 2026, from [Link]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved February 19, 2026, from [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • 3.2.3 – Hydrogenation of Alkenes. (n.d.). Open Library Publishing Platform. Retrieved February 19, 2026, from [Link]

  • Catalytic Hydrogenation. (2024, August 21). ChemTalk. Retrieved February 19, 2026, from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved February 19, 2026, from [Link]

  • Ch 6 : Alkenes + H2. (n.d.). University of Calgary. Retrieved February 19, 2026, from [Link]

  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. (2022, January 4). Pacific Northwest National Laboratory. Retrieved February 19, 2026, from [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016, February 17). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. (2000, August 31). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. (n.d.). DigitalCommons@UMaine. Retrieved February 19, 2026, from [Link]

  • Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM. Retrieved February 19, 2026, from [Link]

  • Effects of Solvents on the Hydrogenation of Mono-Aromatic Compounds Using Noble-Metal Catalysts. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved February 19, 2026, from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. Retrieved February 19, 2026, from [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. Retrieved February 19, 2026, from [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019, September 11). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017, May 4). AZoM. Retrieved February 19, 2026, from [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024, March 19). Retrieved February 19, 2026, from [Link]

  • Hydrogenation. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. Retrieved February 19, 2026, from [Link]

  • Stereocontrol in the synthesis of cyclic amino acids: a new ligand for directed hydrogenation through hydrogen bonding. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved February 19, 2026, from [Link]

  • Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives. (2004, March 17). PubMed. Retrieved February 19, 2026, from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

Sources

Application Note: Peptide Coupling Strategies for Sterically Hindered Cyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Framework

The Challenge: Steric Wall & Nucleophilic Drag

Coupling sterically hindered cyclic amines (e.g., 2-substituted piperidines, 2,2-disubstituted pyrrolidines, or


-alkylated cyclic systems) presents a dual challenge in peptide synthesis. Unlike primary amines, these substrates suffer from:
  • Kinetic Shielding: The cyclic constraint locks the nucleophile in a rigid conformation, often burying the nitrogen lone pair behind adjacent substituents (e.g.,

    
    -methyl groups).
    
  • Nucleophilic Attenuation: Electronic effects in electron-deficient rings (e.g., morpholines with electron-withdrawing groups) further reduce reactivity.

Standard reagents (EDC, HBTU) often fail here, resulting in stalled reactions, deletion sequences, or extensive epimerization due to prolonged activation times. This guide outlines a tiered strategy to overcome these barriers using advanced coupling architectures.

Reagent Selection Decision Matrix

Do not default to HATU. Use this logic flow to select the optimal reagent based on steric severity and scale.

ReagentSelection Start Substrate Analysis Q1 Is the Amine Secondary & Cyclic? Start->Q1 Branch1 Steric Level? Q1->Branch1 Level1 Moderate Hindrance (e.g., Proline, Pipecolic acid) Branch1->Level1 Standard Cyclic Level2 High Hindrance (e.g., 2-Me-Pro, N-Me-Val) Branch1->Level2 N-Methylated / Bulky Level3 Extreme Hindrance (e.g., Aib-Aib, 2,2-disubstituted) Branch1->Level3 Quaternary Center Sol1 Reagent: COMU or HATU Base: DIPEA Solvent: DMF Level1->Sol1 Sol2 Reagent: PyAOP (Avoids Guanidinylation) Base: DIPEA Solvent: NMP Level2->Sol2 Sol3 Reagent: TFFH or BTFFH (Acid Fluoride Method) Temp: 50°C Level3->Sol3 Sol4 Reagent: T3P (Propylphosphonic Anhydride) Solvent: EtOAc/Pyridine Level3->Sol4 Green/Scale-up Option

Figure 1: Strategic decision tree for selecting coupling reagents based on steric demand.

Part 2: Technical Deep Dive & Reagent Profiles

The "Gold Standards": HATU & COMU
  • Mechanism: Both utilize the benzotriazole (or oxyma) skeleton. The pyridine nitrogen in HATU (HOAt-based) provides anchimeric assistance , stabilizing the transition state and accelerating acylation. COMU (Oxyma-based) offers a safer, non-explosive alternative with comparable reactivity and superior solubility.[1][2]

  • Best For: Moderately hindered cyclic amines (e.g., Proline analogs).

  • Critical Limitation: Uronium salts (HATU/HBTU) can react with the amine nucleophile to form a guanidinium byproduct if the carboxyl activation is slow (common with hindered substrates).

The "Heavy Lifter": PyAOP
  • Why it wins: PyAOP is the phosphonium analog of HATU. Unlike HATU, it cannot form guanidinium byproducts. This allows you to use excess reagent to drive the reaction without capping your amine.

  • Best For:

    
    -methylated amino acids and hindered secondary amines where HATU yields are low.
    
The "Bunker Buster": TFFH (Acid Fluorides)
  • Mechanism: TFFH converts the carboxylic acid into an acid fluoride in situ.[3] Acid fluorides are small, highly reactive electrophiles that suffer less steric clash than the bulky active esters generated by HATU/PyBOP.

  • Best For: Extremely hindered couplings (e.g., Aib-Aib, 2,2-disubstituted piperidines).

  • Note: Highly stable to hydrolysis compared to acid chlorides.

The "Green Scaler": T3P (Propylphosphonic Anhydride)
  • Why it wins: T3P acts as a kinetic water scavenger and generates a mixed anhydride. It exhibits very low epimerization rates and is soluble in organic solvents like EtOAc, facilitating easy workup (water wash removes byproducts).

  • Best For: Large-scale synthesis and couplings prone to racemization.

Part 3: Detailed Experimental Protocols

Protocol A: The "Acid Fluoride" Method (TFFH)

Recommended for extremely hindered cyclic amines (e.g., Aib, 2,2-disubstituted rings).

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or NMP (if solubility is poor).

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and TFFH in anhydrous DCM (0.1 M concentration) under nitrogen.

  • Base Addition: Add DIPEA dropwise. Stir at room temperature for 15–30 minutes .

    • Checkpoint: This step generates the Acid Fluoride in situ.[2][3][4]

  • Coupling: Add the hindered Cyclic Amine to the mixture.

  • Reaction: Stir at room temperature.

    • Optimization: If no product forms after 2 hours, heat to 40–50°C (refluxing DCM or heated NMP). Acid fluorides are thermally stable enough for moderate heating.

  • Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

Protocol B: The PyAOP "Guanidine-Free" Method

Recommended for N-methylated amino acids or slow-reacting secondary amines.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 equiv)

  • PyAOP (1.1 - 1.5 equiv)

  • HOAt (0.5 equiv - Optional, boosts rate)

  • Base: DIPEA (2.0 - 3.0 equiv)

  • Solvent: DMF or NMP.

Step-by-Step:

  • Pre-activation (Short): Dissolve Carboxylic Acid, PyAOP, and HOAt in DMF. Add DIPEA. Stir for only 30–60 seconds .

    • Note: Phosphonium reagents activate very fast; prolonged pre-activation can lead to racemization.

  • Coupling: Immediately add the Cyclic Amine.

  • Reaction: Stir for 1–4 hours.

    • Tip: Because PyAOP does not guanidinylate, you can "double couple" by adding another 0.5 equiv of PyAOP and Base after 2 hours if the reaction is incomplete.

Protocol C: T3P Low-Epimerization Method

Recommended for scale-up or when preserving chiral integrity is paramount.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF.

Step-by-Step:

  • Mix Reactants: Dissolve Carboxylic Acid and Amine in EtOAc (or DMF).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Base Addition: Add Pyridine (or DIPEA).

  • Reagent Addition: Add T3P solution dropwise.

    • Critical: Adding T3P last is often crucial for minimizing side reactions.

  • Reaction: Allow to warm to room temperature. Stir for 1–12 hours.

  • Workup: Wash organic layer with water, 1N HCl, and NaHCO₃. T3P byproducts are water-soluble.[2]

Part 4: Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureHATUCOMUPyAOPTFFHT3P
Steric Handling HighHighVery HighExtreme High
Guanidinylation Risk Yes Yes NoNoNo
Epimerization LowLowLowLowVery Low
Solubility GoodExcellent GoodModerateGood
Safety Explosive (HOAt)SafeSafeToxic ByproductsSafe
Cost HighModerateHighModerateLow
Troubleshooting "Stalled" Couplings

If the reaction stalls despite using TFFH or PyAOP:

  • Switch Solvent: Move from DMF to NMP or DMSO . These solvents disrupt inter-chain hydrogen bonding (beta-sheets) that may be sequestering the amine.

  • Microwave Irradiation: Heat the reaction to 60–75°C for 10–20 minutes. (Use PyAOP or TFFH; avoid HATU at high temps to prevent instability).

  • Magic Mixture: Use the "Collidine System" .

    • Recipe: TMP (2,4,6-trimethylpyridine) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that minimizes racemization during slow, heated couplings.

Mechanism of Action: Why Acid Fluorides?

The following diagram illustrates why TFFH (Acid Fluoride) outperforms Active Esters (HATU) in sterically congested environments.

Mechanism Acid Carboxylic Acid HATU HATU Activation Acid->HATU TFFH TFFH Activation Acid->TFFH ActiveEster OBt/OAt Active Ester (Bulky Leaving Group) HATU->ActiveEster StericClash Steric Clash with Hindered Amine ActiveEster->StericClash Slow Attack AcidFluoride Acid Fluoride (C-F) (Small Leaving Group) TFFH->AcidFluoride Success Successful Coupling (Peptide Bond) AcidFluoride->Success Fast Attack Low Steric Bulk

Figure 2: Mechanistic comparison showing how the small atomic radius of the Fluoride leaving group (TFFH) avoids the steric clash inherent to bulky Active Esters (HATU).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[3][5] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Expedient Reagent for Organic Synthesis.[5][6] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208. [Link]

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent than HATU.[1][2][7] Chemistry – A European Journal, 24(20), 5001-5005. [Link][8]

Sources

Troubleshooting & Optimization

optimizing yield for cycloheptane beta-keto ester amination

Cycloheptane -Keto Ester Amination Support Center

Current Status: Operational Role: Senior Application Scientist Topic: Optimizing Yield & Selectivity for 7-Membered Ring

The Core Challenge: The "Floppy" Ring Problem

Welcome to the technical support center. You are likely here because standard reductive amination protocols (effective on cyclohexanones) are failing on your cycloheptane

The Root Cause: Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a state of pseudorotation (twisting chair/boat forms). This conformational mobility creates two specific hurdles:

  • Entropic Barrier: The carbonyl carbon is often shielded by the ring's floppiness, making the initial nucleophilic attack by the amine slower (low conversion).

  • Transannular Strain: The transition state for hybridization change (

    
    ) is energetically costlier, often stalling the reaction at the hemiaminal stage.
    

This guide prioritizes Titanium(IV) Isopropoxide [Ti(OiPr)


]

The Chemistry Engine (Mechanism & Workflow)

To fix the yield, you must visualize where the "engine" is stalling. The reaction is not a single step; it is a cascade.

ReactionPathwayStartCycloheptanebeta-Keto EsterHemiaminalHemiaminal(Unstable)Start->HemiaminalSlow Attack(Sterics)AmineAmine(R-NH2)Amine->HemiaminalSlow Attack(Sterics)ImineActivated Imine/Enamine SpeciesHemiaminal->ImineDehydration(Driven by Ti)Productbeta-Amino Ester(Target)Imine->ProductReductionTiTi(OiPr)4(Lewis Acid + Desiccant)Ti->HemiaminalActivatesReductantNaBH4 / NaBH(OAc)3(Hydride Source)Reductant->Imine

Figure 1: The Ti-mediated pathway.[1][2][3] The critical step for cycloheptanes is the Dehydration phase, where Ti(OiPr)

Standard Operating Procedure (High-Yield Protocol)

Do not rely on simple MeOH/NaBH

Lewis-Acid Assisted

Reagents:

  • Substrate: Cycloheptane

    
    -keto ester (1.0 equiv)
    
  • Amine: 1.1 – 1.2 equiv (Free base preferred)

  • Catalyst/Scavenger: Ti(OiPr)

    
     (1.25 – 1.5 equiv)
    
  • Reductant: NaBH

    
     (1.5 equiv) or NaBH(OAc)
    
    
    (2.0 equiv)
  • Solvent: Anhydrous THF or DCE (1,2-Dichloroethane)

Step-by-Step Protocol:

  • Complexation (Critical): In a flame-dried flask under Argon, mix the keto ester and amine in THF.

  • Activation: Add Ti(OiPr)

    
     dropwise. The solution may turn slightly yellow/orange.
    
  • Equilibrium Shift: Stir at Room Temperature for 6–12 hours .

    • Note: Unlike cyclohexanones (1-2 hrs), cycloheptanones require this extended time to ensure complete conversion to the titanated imine species.

  • Reduction: Cool to 0°C. Add the borohydride source carefully.

    • If using NaBH

      
      : Add EtOH (absolute) as a co-solvent immediately before addition to solubilize the hydride.
      
  • Quench: Stir for 2 hours, then quench with 1N NaOH (not acid, see Troubleshooting).

Troubleshooting & Optimization (Ticket System)

Ticket #001: "I have starting material remaining (Low Conversion)."

Diagnosis: The equilibrium failed to shift to the imine. Fix:

  • Switch to Neat Conditions: Run the first step (Ketone + Amine + Ti(OiPr)

    
    ) without solvent. The high concentration forces the kinetics. Dilute with THF only before the reduction step.
    
  • Microwave Assistance: If the amine is sterically hindered, heat the imine-formation step to 60°C for 30 mins (sealed tube) before cooling for reduction.

Ticket #002: "I see a decarboxylated byproduct (Ketone formation)."

Diagnosis:

4Fix:
  • Avoid Acidic Workups: Never quench with HCl. The hydrolysis of the ester followed by spontaneous decarboxylation happens rapidly at pH < 4. Use Rochelle's Salt (Potassium Sodium Tartrate) or 1N NaOH to break the Titanium emulsion.

  • Temperature Limit: Do not heat the reaction above 60°C.

Ticket #003: "My yield is good, but I can't separate the diastereomers."

Diagnosis: Cycloheptane rings produce complex cis/trans mixtures due to the lack of a rigid face for hydride attack. Fix:

  • Hydride Selection:

    • NaBH(OAc)

      
      : Directed delivery. The acetoxy group coordinates with the ester oxygen, often favoring the cis-isomer (amine and ester on the same side).
      
    • NaBH

      
       + CeCl
      
      
      (Luche): Harder reduction, less coordination, often gives thermodynamic mixtures.
  • Chromatography: Do not use standard silica. Use Amine-functionalized Silica or add 1% Triethylamine to your eluent to prevent streaking of the amino ester.

Comparative Data: Reducing Agent Performance

Reducing AgentReaction MediumYield (Typical)Selectivity (cis:trans)Risk Profile
NaBH(OAc)

DCE / THF85-95% High (Substrate dep.)Low (Mild, no HCN)
NaBH

CN
MeOH / pH 660-75%ModerateHigh (Toxic, Cyanide)
NaBH

EtOH50-70%LowModerate (Ester reduction risk)
Ti(OiPr)

+ NaBH

THF / EtOH90-98% ModerateLow (Best for conversion)

Decision Tree: Troubleshooting Logic

Follow this logic flow to diagnose your specific failure mode.

TroubleshootingTreeStartAnalyze Crude NMRCheckSMIs Starting MaterialPresent?Start->CheckSMCheckImpIs DecarboxylatedKetone Present?CheckSM->CheckImpNoYes_SMIncrease Ti(OiPr)4 timeOR Run NeatCheckSM->Yes_SMYesYes_DecarbCheck Workup pH(Keep > pH 8)CheckImp->Yes_DecarbYesNo_DecarbSuccess:Optimize DiastereomerSeparationCheckImp->No_DecarbNo

Figure 2: Diagnostic logic for post-reaction analysis.

Frequently Asked Questions (FAQs)

Q: Can I use molecular sieves instead of Titanium(IV) Isopropoxide? A: For cycloheptanones, usually no . Sieves act only as a water scavenger. Ti(OiPr)

Q: How do I remove the Titanium emulsion during workup? A: The "Rochelle's Salt" method is best. After quenching, add a saturated aqueous solution of Potassium Sodium Tartrate and stir vigorously for 1-2 hours. The mixture will separate into two clear layers (organic and aqueous), eliminating the white titanium gel.

Q: Will the ester group be reduced to an alcohol? A: Not if you use NaBH(OAc)



References

  • Abdel-Magid, A. F., et al. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Synlett.

  • BenchChem Technical Support. (2025). "Stability of

    
    -Keto Acids and Esters." 
    

purification methods for oily amino acid methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oily Amino Acid Methyl Esters

Status: Active Agent: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Oily/Hygroscopic Amino Acid Methyl Ester Hydrochlorides

Introduction: Why is my solid product an oil?

If you are synthesizing amino acid methyl esters (AAMEs)—typically via the Thionyl Chloride/Methanol (


) route—you expect a crystalline hydrochloride salt. Instead, you are often staring at a viscous, potentially yellow/orange oil that refuses to solidify.

The Physics of the Problem: The "oil" state is rarely the intrinsic state of the hydrochloride salt. It is almost always a depressed melting point system caused by:

  • Solvation: Residual methanol or thionyl chloride trapped in the crystal lattice.

  • Impurities: Dimethyl sulfite (

    
    ) or reaction byproducts acting as plasticizers.
    
  • Hygroscopicity: The salt has absorbed atmospheric water, forming a hydrate syrup.

This guide prioritizes crystallization over extraction to avoid the formation of Diketopiperazines (DKPs), a common degradation product when these esters are neutralized.

Module 1: The "Oiling Out" Troubleshooting Protocol

User Question: "My rotary evaporator yielded a thick oil. I’ve kept it under high vacuum for hours, but it won't crystallize. How do I fix this?"

Diagnosis: You likely have trapped solvent or "false" amorphous character.

Protocol A: The Toluene Azeotrope (Chemical Drying)

Why: Thionyl chloride and methanol form strong hydrogen bonds with the amine salt. High vacuum alone is often insufficient. Toluene forms an azeotrope that drags these persistent solvents out.

  • Redissolve your oily residue in a minimal amount of anhydrous Methanol (just enough to mobilize it).

  • Add Toluene (approx. 3x the volume of methanol).[1][2]

  • Evaporate to dryness on a rotary evaporator (

    
    ).
    
  • Repeat 2-3 times.

    • Result: The oil should become more viscous and foam-like (a "meringue"). This foam is a precursor to crystallization.

Protocol B: The Trituration "Shock" (Physical Crystallization)

Why: Trituration extracts the lipophilic impurities (like dimethyl sulfite) while forcing the ionic salt to crash out.

  • Take the "foam" from Protocol A.

  • Add Diethyl Ether (

    
    )  or tert-Butyl Methyl Ether (TBME) .
    
    • Note: Do NOT use Ethyl Acetate yet; it is too polar and may dissolve the salt.

  • Sonicate the flask. If sonication is unavailable, scratch the side of the flask vigorously with a glass spatula.

  • Cool the suspension in an ice bath (

    
    ) for 30 minutes.
    
  • Filter the resulting white solid under a blanket of Nitrogen/Argon (to prevent water absorption).

Module 2: Chemical Purity & The "Smell Test"

User Question: "My product smells acrid/sulfurous. Is it safe to use for peptide coupling?"

Diagnosis: The smell indicates residual Thionyl Chloride (


) or Sulfur Dioxide (

). This will destroy acid-sensitive protecting groups (like Boc) in subsequent steps.

The Fix: High-Vacuum Desiccation Do not rely on rotary evaporation alone.

ParameterSpecificationReason
Desiccant KOH Pellets or

Neutralizes acidic fumes (

) which accelerates drying.
Vacuum Level < 1.0 mbarRequired to sublime residual dimethyl sulfite.
Time Overnight (12h+)Deep lattice solvent removal requires diffusion time.

Visual Workflow: Impurity Removal

PurificationLogic Start Crude Oily Product Step1 Azeotrope w/ Toluene (3x Cycles) Start->Step1 Check1 Is it a Solid? Step1->Check1 Solid Proceed to Desiccation (KOH Trap) Check1->Solid Yes Oil Trituration Step Check1->Oil No Trit1 Add Et2O or TBME Oil->Trit1 Sonicate Sonicate/Scratch Glass Trit1->Sonicate Filter Filter under N2 Sonicate->Filter

Caption: Decision tree for converting oily crude esters into crystalline solids using azeotropic drying and trituration.

Module 3: The "Free Base" Trap (Critical Warning)

User Question: "I neutralized the HCl salt with bicarbonate to get the free amine, but it turned into a tar. Why?"

Diagnosis: You likely triggered Diketopiperazine (DKP) formation.[3] Amino acid methyl esters are unstable as free bases.[4] The intermolecular amine attacks the ester of a neighbor, causing cyclization, especially with Proline, Glycine, or Phenylalanine derivatives [1].

Rule of Thumb:

  • Store as the Hydrochloride (

    
    ) salt.
    
  • Free-base only in situ immediately before the next coupling reaction.

If you MUST isolate the free base:

  • Suspend the HCl salt in EtOAc.

  • Wash quickly with cold saturated

    
     or 
    
    
    
    .
  • Dry over

    
     and evaporate below 30°C .
    
  • Use immediately. Do not store.

Module 4: Alternative Synthesis for Stubborn Oils

User Question: "I am using the SOCl2 method and it fails every time. Is there a milder way?"

Recommendation: Switch to the TMSCl / Methanol method. Trimethylsilyl chloride (TMSCl) reacts with methanol to generate anhydrous HCl in situ. This method is milder, produces fewer sulfurous byproducts, and often yields cleaner crystals [2].

Protocol:

  • Suspend Amino Acid in dry MeOH (0.1 M).

  • Add TMSCl (2.0 - 2.5 equivalents) dropwise at

    
    .
    
  • Stir at Room Temp for 12–24h.

  • Evaporate. (The byproduct is volatile TMS-OMe, which is easier to remove than

    
    ).
    

References

  • Goolcharran, C. & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences.

  • Brook, M. A., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters.[4][5][6] Molecules, 16(5). (Note: Refers to the standard TMSCl/MeOH protocol widely cited in literature).

  • Green, T. W. & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability).
  • BenchChem Technical Support . Removal of Excess Thionyl Chloride.[1][7][8][9]

Sources

preventing racemization during methyl ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the "Chirality & Synthesis Optimization" desk. It assumes the user has already attempted standard saponification and observed enantiomeric excess (ee) erosion, or is planning a synthesis with high-risk substrates.

Diagnostic & Triage

Status: Active Objective: Select the correct hydrolysis protocol based on substrate lability.

Racemization during ester hydrolysis is rarely random; it is a deterministic outcome of mechanism and pKa. Before proceeding, map your substrate to the correct protocol using the decision matrix below.

Workflow: Method Selection Logic

Hydrolysis_Decision_Tree Start Start: Methyl Ester Substrate IsPeptide Is it a Peptide or N-Acyl Amino Acid? Start->IsPeptide IsAlphaLabile Is Alpha-Proton Acidic? (e.g., Phenylglycine, Alpha-EWG) IsPeptide->IsAlphaLabile No RiskAssessment Risk: Oxazolone Formation IsPeptide->RiskAssessment Yes Standard Standard Protocol: LiOH / THF / H2O IsAlphaLabile->Standard No (Stable) CheckSterics Is it Sterically Hindered? IsAlphaLabile->CheckSterics Yes Soln_Sn Solution B: Me3SnOH (Nicolaou) CheckSterics->Soln_Sn No Soln_TMSOK Solution C: TMSOK (Anhydrous) CheckSterics->Soln_TMSOK Yes (Hydrophobic) Soln_Enzyme Solution A: Pig Liver Esterase (PLE) RiskAssessment->Soln_Enzyme Mildest (pH 7) RiskAssessment->Soln_Sn Chemoselective

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate acidity and steric environment.

The "Gold Standard" Optimization (LiOH)

Applicability: Stable alpha-chiral centers (e.g., Alanine, Leucine derivatives). Risk Level: Moderate.

While Sodium Hydroxide (NaOH) is common, Lithium Hydroxide (LiOH) is the superior choice for chiral esters.

Technical Rationale
  • Coordination: The lithium cation (

    
    ) acts as a weak Lewis acid. It coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This accelerates the hydrolysis rate (
    
    
    
    ) relative to the rate of enolization (
    
    
    ), which is driven purely by basicity.
  • Solubility: LiOH is more soluble in THF/Water mixtures than NaOH, allowing for homogeneous reactions at lower temperatures (

    
    ).
    
Optimized Protocol
  • Solvent: Dissolve substrate in THF (0.1 M).

  • Temperature: Cool to 0°C (Ice bath). Do not run at RT for chiral substrates.

  • Reagent: Add LiOH·H2O (1.1 - 1.5 equiv) dissolved in minimal water.

    • Critical: The reaction mixture should be mono-phasic. If two layers form, add small amounts of Methanol (MeOH) until homogeneous.

  • Monitoring: Monitor by TLC. Stop immediately upon consumption of starting material.

  • Quench: Acidify carefully to pH 3-4 with 1M HCl at 0°C . See Module 5 for Workup details.

High-Risk Protocols (Chemical Alternatives)

Applicability: Phenylglycines,


-Aryl esters, substrates prone to 

-elimination.

When the pKa of the


-proton is low (approx. 18-22), hydroxide bases will cause rapid racemization via enolate formation. You must switch to anhydrous or neutral methods.
Option A: The Trimethyltin Hydroxide Method (Nicolaou)

This is the most reliable chemical method for preserving chirality in highly sensitive methyl esters. It operates under neutral conditions.[1]

  • Mechanism: The reaction proceeds via a tin-oxide intermediate, avoiding the generation of a free alkoxide or harsh hydroxide environment.

  • Reference: Nicolaou, K. C., et al. Angew.[2][3][4][5] Chem. Int. Ed.2005 .[2][3][5]

Protocol:

Step Action Note
1 Dissolve methyl ester in 1,2-Dichloroethane (DCE) . Conc: 0.05 - 0.1 M.
2 Add trimethyltin hydroxide (Me3SnOH) (1.5 - 3.0 equiv). Safety: Organotins are toxic. Use a fume hood.
3 Heat to 60-80°C . Monitor closely. Despite heat, racemization is rare due to neutrality.

| 4 | Workup: Dilute with EtOAc, wash with 5% KHSO4 or HCl (1M). | Acid wash removes the trimethyltin byproduct. |

Option B: Potassium Trimethylsilanolate (TMSOK)

Best for hydrophobic, sterically hindered esters where water solubility is an issue.

  • Mechanism: TMSOK (

    
    ) acts as a soluble source of "naked" oxide in organic solvents (THF/DCM). It attacks the methyl group (nucleophilic displacement) or the carbonyl (hydrolysis) under anhydrous conditions.
    
  • Reference: Laganis, E. D., & Chenard, B. L. Tetrahedron Lett.1984 .

Protocol:

  • Conditions: Anhydrous THF or Et2O. Argon atmosphere.[6][7]

  • Reagent: Add TMSOK (1.0 - 2.0 equiv) as a solid or THF solution.

  • Reaction: Stir at Room Temperature .

  • Observation: A precipitate (Potassium carboxylate) often forms.

  • Advantages: Completely anhydrous. No water means no equilibrium with hydroxide ions that could deprotonate the alpha-position.

Biocatalytic Solution (Enzymatic)

Applicability: Peptides, N-methylated amino acids, substrates with <95% ee requirements (kinetic resolution).

Pig Liver Esterase (PLE) is the industry standard for mild hydrolysis. It operates at pH 7-8, well below the pKa of most alpha-protons.

Workflow: PLE Hydrolysis

PLE_Workflow Setup 1. Setup: Dissolve Ester in Acetone/DMSO (Co-solvent) Buffer 2. Buffer: Add Phosphate Buffer (pH 7.5, 0.1M) Setup->Buffer Enzyme 3. Initiation: Add PLE (Lyophilized) Buffer->Enzyme Monitor 4. pH Stat: Maintain pH 7-8 with 0.1M NaOH (Auto-titrator) Enzyme->Monitor Workup 5. Filtration: Filter through Celite Acidify & Extract Monitor->Workup

Figure 2: Enzymatic hydrolysis workflow using Pig Liver Esterase (PLE).[8]

Troubleshooting PLE:

  • Issue: Reaction is too slow.

  • Fix: Add 5-10% Methanol or Acetone to increase substrate solubility. Do not exceed 20% organic solvent, or the enzyme will denature.

The "Hidden" Danger: Workup & Isolation

Status: Critical Issue: Racemization often occurs after the reaction is complete, during the acidification step.

When you acidify a basic aqueous layer to extract the carboxylic acid, you pass through a pH range where the Isoelectric Point (pI) or specific acid-base equilibria can favor enolization, especially if the heat of neutralization raises the local temperature.

FAQ: Troubleshooting Workup Racemization

Q: My reaction showed 99% ee, but the isolated solid is 85% ee. Why? A: You likely acidified too quickly or at room temperature.

  • The Fix:

    • Cool the aqueous carboxylate solution to 0°C .

    • Overlay the organic extraction solvent (EtOAc or DCM) before adding acid. This creates a "biphasic trap."

    • Add 1M HCl dropwise with vigorous stirring. As soon as the carboxylic acid forms (neutral), it partitions into the cold organic layer, protecting it from the aqueous acidic/basic interface.

Q: Can I use strong acids for workup? A: Avoid concentrated HCl. Use Citric Acid (10% aq) or KHSO4 (1M) . These buffer the pH slightly and prevent local "hotspots" of extreme acidity that can catalyze racemization via acid-catalyzed enolization.

Comparison of Methods

FeatureLiOH / THF (Standard)Me3SnOH (Nicolaou)TMSOK (Anhydrous)PLE (Enzymatic)
Mechanism Basic Hydrolysis (

)
Neutral OrganotinNucleophilic DisplacementEnzymatic Catalysis
pH Range 12 - 14Neutral (~7)N/A (Anhydrous)7 - 8
Temp 0°C - RT60°C - 80°CRT25°C - 35°C
Racemization Risk ModerateVery LowLowVery Low
Toxicity LowHigh (Tin) ModerateLow
Cost LowHighModerateHigh

References

  • Nicolaou, K. C. , Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005).[2][3][4] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[5] Angewandte Chemie International Edition, 44(9), 1378–1382.[3]

  • Laganis, E. D. , & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.

  • Ohno, M. , & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase.[9][10] Organic Reactions, 37, 1-55.

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.[7][11] BenchChem Technical Guides.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for Acid/Base Stability).

Sources

Technical Support Center: Hydrophobic Cycloheptane Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling hydrophobic cycloheptane peptides. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the solubility of these unique cyclic peptides. The inherent hydrophobicity and constrained cyclic structure of these molecules often lead to significant hurdles in their dissolution and subsequent application.[1][2]

This guide provides a structured approach to understanding and overcoming these solubility issues, moving from foundational knowledge in our FAQs to in-depth troubleshooting protocols. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the successful use of hydrophobic cycloheptane peptides in your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What makes hydrophobic cycloheptane peptides so difficult to dissolve?

    • What is the first solvent I should try?

    • How can I assess the charge of my peptide to guide solvent selection?

    • What is the role of pH in solubilizing these peptides?

    • Are there any general "rules of thumb" for initial solubility tests?

  • Troubleshooting Guides

    • Guide 1: Systematic Solvent Selection Protocol

      • Step 1: Initial Assessment and Small-Scale Testing

      • Step 2: Employing Organic Co-solvents

      • Step 3: pH Modification Strategies

      • Step 4: Advanced Solubilization Techniques

    • Guide 2: Addressing Peptide Aggregation

      • Understanding and Identifying Aggregation

      • Strategies to Mitigate and Reverse Aggregation

  • Experimental Protocols

    • Protocol 1: Small-Scale Solubility Testing

    • Protocol 2: Preparing a Stock Solution with an Organic Co-solvent

  • References

Frequently Asked Questions (FAQs)

What makes hydrophobic cycloheptane peptides so difficult to dissolve?

The solubility challenges with these peptides stem from a combination of their amino acid composition and their cyclic structure. A high proportion of hydrophobic amino acids (like Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan) limits their favorable interactions with aqueous solutions.[1][3][4][5][6] The rigid, cyclic nature of the cycloheptane backbone can further exacerbate this by preventing the peptide from adopting conformations that might expose any limited hydrophilic regions to the solvent. This often leads to strong intermolecular hydrophobic interactions, causing the peptides to aggregate and precipitate rather than dissolve.[1][2]

What is the first solvent I should try?

For any new peptide, it is always recommended to start with a small amount of the lyophilized powder and test its solubility in distilled, sterile water.[6][7][8] However, given the hydrophobic nature of cycloheptane peptides, it is highly likely that they will be insoluble or poorly soluble in purely aqueous solutions.[4][5] If water fails, the next logical step is to try a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10][11]

How can I assess the charge of my peptide to guide solvent selection?

Determining the net charge of your peptide at a neutral pH (around 7.0) is a critical step in choosing an appropriate solvent system.[3][10] You can estimate the charge by following this simple procedure:

  • Assign a value of +1 to each basic residue (Arginine, Lysine, Histidine) and the N-terminus (if it's a free amine).[8][10]

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus (if it's a free carboxyl group).[8][10]

  • Sum these values to get the net charge.

A positive net charge suggests the peptide is basic and may be more soluble in a slightly acidic solution, while a negative net charge indicates an acidic peptide that may dissolve better in a slightly basic solution.[3][8][10] A net charge of zero points towards a neutral peptide, which will likely require an organic solvent for dissolution.[8][12]

What is the role of pH in solubilizing these peptides?

The pH of the solvent can significantly influence a peptide's solubility by altering the ionization state of its acidic and basic side chains.[3][7][9][13] Peptides are generally most soluble at a pH where they have a net charge, and least soluble at their isoelectric point (pI), where their net charge is zero.[7][9] For basic peptides (net positive charge), using a dilute acidic solution (e.g., 10% acetic acid) can increase solubility.[3][8][10][12] For acidic peptides (net negative charge), a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) can be effective.[3][8]

Are there any general "rules of thumb" for initial solubility tests?

Yes. Always start with a very small amount of your peptide for solubility testing to avoid wasting valuable material.[3] It's also a good practice to try to dissolve the peptide in the initial solvent completely before diluting it with a buffer or medium.[14] If you are using an organic solvent like DMSO, aim to create a concentrated stock solution and then dilute it into your aqueous experimental buffer. Be mindful that many biological assays can only tolerate low final concentrations of organic solvents, typically 1% or less.[3]

Troubleshooting Guides

Guide 1: Systematic Solvent Selection Protocol

This guide presents a stepwise approach to systematically identify a suitable solvent system for your hydrophobic cycloheptane peptide.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Decision workflow for systematic solvent selection.
Step 1: Initial Assessment and Small-Scale Testing

Before attempting to dissolve your entire sample, perform a small-scale solubility test.[3] This will conserve your peptide and provide valuable information about its solubility characteristics.

Step 2: Employing Organic Co-solvents

For peptides that are insoluble in aqueous or pH-adjusted solutions, organic co-solvents are the next step.

  • DMSO and DMF: These are powerful, polar aprotic solvents capable of dissolving many hydrophobic peptides.[9][10][11] Start by adding a minimal amount of 100% DMSO or DMF to a small aliquot of the peptide.[10] Once dissolved, slowly add this concentrated stock solution dropwise to your stirred aqueous buffer to reach the final desired concentration.[5]

  • Acetonitrile (ACN), Methanol, or Isopropanol: These can also be effective, particularly for neutral peptides.[3][11][12]

  • Caution: Be aware that DMSO can oxidize peptides containing Cysteine or Methionine residues.[12] In such cases, DMF is a preferable alternative.[12]

Step 3: pH Modification Strategies

If your peptide has ionizable groups, adjusting the pH can significantly improve solubility.[3][7][9][13]

  • Basic Peptides (Net Positive Charge): Attempt to dissolve in a small volume of 10-30% acetic acid.[3][8] If this is successful, you can then dilute with water or your buffer.

  • Acidic Peptides (Net Negative Charge): Try dissolving in a small amount of 0.1 M ammonium bicarbonate or a dilute ammonium hydroxide solution.[3][15]

  • Important: After solubilization, you may need to adjust the final pH of the solution to be compatible with your experimental system.

Step 4: Advanced Solubilization Techniques

When standard methods fail, these techniques can be employed:

  • Sonication: Brief periods of sonication can help to break up aggregates and facilitate dissolution.[3] Use a sonication bath and keep the sample on ice to prevent heating and potential degradation.[10]

  • Gentle Warming: In some cases, warming the solution (e.g., to <40°C) can increase solubility.[7][9] However, this should be done with caution to avoid thermal degradation of the peptide.

  • Chaotropic Agents: For peptides that form strong aggregates, chaotropic agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea can be used.[12][15] These agents disrupt the hydrogen-bonding network of water and interfere with hydrophobic interactions, thereby promoting solubilization.[14] Note that these will likely need to be removed or significantly diluted for most biological assays.

Guide 2: Addressing Peptide Aggregation

Aggregation is a common problem with hydrophobic peptides, leading to insolubility and loss of activity.[16][17]

Understanding and Identifying Aggregation

Aggregation occurs when peptide molecules self-associate through non-covalent interactions, primarily driven by hydrophobic forces.[16][18][19] This can result in the formation of soluble oligomers or insoluble precipitates. Visual signs of aggregation include cloudiness, turbidity, or the formation of a visible precipitate in the solution.

Strategies to Mitigate and Reverse Aggregation
  • Proper Dissolution Technique: The method of dissolution can impact aggregation. Dissolving the peptide completely in a strong organic solvent first, before diluting into an aqueous buffer, is often effective.[14]

  • Use of Detergents: Low concentrations of non-ionic detergents, such as n-octyl-β-D-glucopyranoside, can sometimes prevent or reverse aggregation by disrupting hydrophobic interactions.[20]

  • Formulation with Excipients: In some drug development contexts, excipients like sugars or cyclodextrins are used to improve solubility and stability.[21] Hyaluronic acid nanogels have also shown promise for encapsulating and solubilizing water-insoluble cyclic peptides.[22]

  • Lyophilization and Re-dissolution: If a peptide precipitates out of solution, it may be possible to recover it by centrifugation, removal of the supernatant, and re-lyophilization. You can then attempt to re-dissolve the peptide in a different, stronger solvent system.[4][10]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Weigh out a small, accurately known amount of the lyophilized peptide (e.g., 1 mg).

  • Add a defined volume of the first test solvent (e.g., 100 µL of sterile distilled water) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for clarity. If it is not a clear solution, proceed to the next solvent in your systematic approach (e.g., 10% acetic acid, 100% DMSO).

  • Document the solubility at each step.

Protocol 2: Preparing a Stock Solution with an Organic Co-solvent
  • Add a minimal volume of 100% DMSO (or DMF) to the lyophilized peptide to create a high-concentration stock solution (e.g., 20-50 mg/mL).

  • Ensure the peptide is fully dissolved by vortexing or brief sonication.

  • While gently vortexing your aqueous buffer, add the concentrated peptide stock solution dropwise until the desired final concentration is reached.

  • If the solution becomes turbid, this indicates that the solubility limit in that mixed solvent system has been exceeded.[5]

  • Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material before use.[3]

Summary of Solubilization Strategies

StrategyDescriptionBest ForConsiderations
pH Adjustment Using acidic or basic buffers to increase the net charge on the peptide.[3][9]Peptides with a net positive (basic) or negative (acidic) charge.Final pH must be compatible with the assay.
Organic Co-solvents Using solvents like DMSO, DMF, or ACN to dissolve the peptide before aqueous dilution.[3][10]Neutral and highly hydrophobic peptides.Final organic solvent concentration must be low for most biological assays.[3]
Chaotropic Agents Using agents like Guanidine-HCl or Urea to disrupt aggregation.[12][15]Peptides that form strong, insoluble aggregates.These agents are denaturing and usually need to be removed or highly diluted.
Sonication/Heating Applying physical energy to aid dissolution.[3][9]Stubbornly insoluble peptides or minor aggregates.Risk of peptide degradation; use with caution.

References

  • Peptide Solubilization. (n.d.). GenScript. Retrieved from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved from [Link]

  • How Can I Make My Peptide More Water Soluble? (2024, January 11). LifeTein. Retrieved from [Link]

  • Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. (1990). PubMed. Retrieved from [Link]

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (2025, July 30). Technology Networks. Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved from [Link]

  • How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. (n.d.). Denka. Retrieved from [Link]

  • Peptide solubility guidelines. (n.d.). JPT. Retrieved from [Link]

  • How to dissolve peptides? (n.d.). LifeTein. Retrieved from [Link]

  • Peptide Characterization & Analytics. (n.d.). JPT. Retrieved from [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). PMC. Retrieved from [Link]

  • Technical Support Information Bulletin 1195. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Solubility of peptides. (n.d.). Isca Biochemicals. Retrieved from [Link]

  • Storage and Handling Synthetic Peptides. (n.d.). AnaSpec. Retrieved from [Link]

  • Peptide solubility testing. (n.d.). SB-PEPTIDE. Retrieved from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). PMC. Retrieved from [Link]

  • Dissolving Peptides. (n.d.). Alpha Diagnostic Intl. Inc. Retrieved from [Link]

  • Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6). ResolveMass. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 4). ResearchGate. Retrieved from [Link]

  • Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. (2024, February 16). RSC Publishing. Retrieved from [Link]

  • Peptide Solubility. (2023, September 21). United BioSystems. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Association of Helical β-Peptides and their Aggregation Behavior from the Potential of Mean Force in Explicit Solvent. (n.d.). PMC. Retrieved from [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. (2025, August 8). ResearchGate. Retrieved from [Link]

Sources

separation of cis/trans 3-aminocycloheptane isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of Cis/Trans 3-Aminocycloheptane Isomers

Status: Operational Ticket ID: #ACH-703-RES Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary: The "Flexibility Trap"

You are likely encountering difficulty separating cis and trans isomers of 3-aminocycloheptane derivatives (most commonly 3-aminocycloheptanol or 1,3-diaminocycloheptane ). Unlike cyclohexanes, which lock into stable chair conformations, cycloheptanes undergo rapid pseudorotation (twist-chair


 twist-boat).

The Core Problem: This conformational mobility averages out the NMR signals and physical properties (polarity/solubility) that typically distinguish cis from trans, leading to:

  • Merged HPLC Peaks: Isomers co-elute due to rapid interconversion of conformers on the column time-scale.

  • Oiling Out: Crystallization fails because the flexible ring disrupts lattice formation.

  • Ambiguous NMR:

    
     coupling constants do not follow standard Karplus curves for rigid systems.
    

This guide provides protocols to rigidify, resolve, and purify these isomers.

Module 1: Chromatographic Separation (HPLC/SFC)

Best for: Analytical purity check, <10g purification.

The Protocol: Direct separation of the free amine is often poor due to silanol interactions. We recommend a "Protect-Separate-Deprotect" strategy or specialized amine-tolerant phases.

Method A: Derivatization (Recommended)

Convert the amine to a carbamate (Boc/Cbz) or acetamide. This increases molecular weight, adds rigidifying H-bond acceptors, and removes the basic amine tailing.

  • Derivatization: React crude amine with

    
     / 
    
    
    
    in DCM.
  • Column Selection: Amylose-based chiral columns (e.g., Chiralpak IA/ID) are superior for 7-membered rings due to their ability to discriminate "twist" conformers.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA (Diethylamine).

Method B: Direct Amine Separation (High pH)

If derivatization is impossible, use high-pH stable columns.

  • Column: Chiralpak AY-H or Phenomenex Lux Cellulose-1.

  • Mobile Phase: Acetonitrile/0.1% Diethylamine (DEA) or Ethanol/DEA.

  • Critical Additive: You must use a basic modifier (DEA or TEA) to suppress silanol interactions. Without it, the cis and trans peaks will tail into each other.

Troubleshooting Table: Chromatography

IssueProbable CauseCorrective Action
Peaks merge into a blob Rapid ring pseudorotation on column.Lower Temperature: Run column at 5°C or 10°C to slow conformational exchange.
Severe Tailing Interaction with residual silanols.Increase DEA concentration to 0.2%. Switch to "immobilized" polysaccharide columns (e.g., Chiralpak IA).
No Separation (Selectivity

)
Solvents masking chiral recognition.Switch from IPA to Methanol or Acetonitrile. Aromatic solvents (Toluene) can sometimes enhance

discrimination.

Module 2: Classical Resolution (Crystallization)

Best for: Scale-up (>100g).

The Protocol: Cycloheptyl amines are notoriously difficult to crystallize as free bases (they tend to be oils). You must form a diastereomeric salt.

Workflow:

  • Screening: Test resolving agents: L-Tartaric acid, Dibenzoyl-L-tartaric acid (DBTA), and Mandelic acid.

  • Solvent System: Avoid pure water. Use EtOH/EtOAc mixtures. The lipophilic 7-membered ring requires organic solvent support.

  • Procedure:

    • Dissolve 1 eq of amine and 1 eq of acid in hot EtOH.

    • Add warm EtOAc until slightly cloudy.

    • Cool SLOWLY (1°C/min). Rapid cooling traps the "wrong" isomer in the flexible lattice.

Troubleshooting Table: Crystallization

IssueProbable CauseCorrective Action
Oiling Out (Two liquid phases) Solvent too polar; salt is "gummy".Seeding is critical. Scratch glass or add seed crystal. Switch solvent to IPA/MTBE mixture.
Low Yield (<10%) High solubility of the 7-ring salt.Reduce solvent volume. Add an anti-solvent (Hexane) very slowly.
No Enrichment (ee remains 0%) Formation of a solid solution.The crystal lattice accommodates both cis and trans due to ring flexibility. Switch resolving agent to a bulkier one (e.g., Ditoluoyl-tartaric acid) to force discrimination.

Module 3: Enzymatic Kinetic Resolution

Best for: 3-Aminocycloheptanol (chiral alcohol resolution).

If your target is 3-aminocycloheptanol , lipases are highly effective.

Protocol:

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Acyl Donor: Vinyl acetate or Ethyl acetate.

  • Solvent: MTBE or Toluene (anhydrous).

  • Mechanism: The lipase will selectively acetylate the trans-isomer (typically), leaving the cis-isomer as the free alcohol (or vice versa depending on specific sterics).

Visual Decision Matrix

SeparationStrategy Start Start: 3-Aminocycloheptane Mixture ScaleCheck Scale of Separation? Start->ScaleCheck SmallScale < 5 grams (Analytical/Lab) ScaleCheck->SmallScale LargeScale > 100 grams (Process/Pilot) ScaleCheck->LargeScale Derivatize Can you derivatize? (Boc/Cbz) SmallScale->Derivatize Enzymatic Is it an Amino-Alcohol? LargeScale->Enzymatic HPLC_Deriv Method: Chiral HPLC (Amylose Columns) *Preferred* Derivatize->HPLC_Deriv Yes HPLC_Direct Method: High pH HPLC (0.1% DEA Additive) Derivatize->HPLC_Direct No Resolution Method: Diastereomeric Salt (Tartaric/Mandelic Acid) Enzymatic->Resolution No (Diamine/Other) Lipase Method: Lipase Resolution (CAL-B + Vinyl Acetate) Enzymatic->Lipase Yes (3-OH) Lipase->Resolution If fails

Caption: Decision tree for selecting the optimal separation pathway based on scale and chemical functionality.

Frequently Asked Questions (FAQs)

Q1: How do I distinguish cis and trans by NMR? The coupling constants (


) are messy. 
A:  In 7-membered rings, 

-values are averaged.
  • The Fix: Do not rely on

    
     alone. Use NOE (Nuclear Overhauser Effect)  difference spectroscopy.
    
  • Cis-isomer: Typically shows a strong NOE correlation between the H1 and H3 protons (if 1,3-disubstituted) because they can adopt a pseudo-diaxial orientation in one of the twist-boat conformers.

  • Trans-isomer: H1 and H3 are generally more distant on average.

  • Pro Tip: Run the NMR at -40°C . This freezes the ring flip, allowing you to see distinct conformers and sharp

    
    -values.
    

Q2: Why does my "pure" cis isomer show a small trans peak after sitting in solution? A: If your molecule has an acidic proton alpha to a carbonyl (e.g., 3-aminocycloheptanone), it will epimerize. If it is a stable amine (e.g., 3-aminocycloheptanol), check your pH.

  • Likely Culprit: In acidic media, protonation can sometimes catalyze ring opening/closing or hydride shifts in specific synthetic precursors, but for simple amines, this is rare.

  • More likely: You are seeing conformational rotamers , not isomers. Run High-Temperature NMR (60°C). If the peaks coalesce, it’s one isomer flipping rapidly. If they remain distinct, you have a mixture.

Q3: Can I use silica gel chromatography? A: Generally, no . The polarity difference between cis and trans 3-aminocycloheptane is negligible on achiral silica. You might see partial separation with very slow gradients (e.g., 1% MeOH in DCM


 10%), but baseline resolution is rare without a chiral/derivatized approach.

References

  • Conformational Analysis of Cycloheptanes

    • Bocian, D. F., et al. "Conformations of cycloheptane." Journal of the American Chemical Society, 97.23 (1975): 6877-6878. Link

    • Explanation: Foundational text on why 7-membered rings are flexible (pseudorotation), explaining the difficulty in NMR assignment.
  • Chromatographic Resolution of Cyclic Amines

    • Gazquez, V., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols... and Chromatographic Separation." Molecules, 17.2 (2012): 153-167. Link

    • Relevance: While focusing on the 6-ring analog, this paper details the exact derivatization and GC/HPLC methods (Cyclosil-B columns) applicable to 7-ring amines.
  • Enzymatic Resolution Protocols: Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7.10 (1999): 2189-2197. Relevance: Establishes protocols for CAL-B mediated resolution of cyclic amino alcohols.
  • General Stereochemistry of 1,3-Disubstituted Cycloalkanes: Eliel, E. L., & Wilen, S. H. "Stereochemistry of Organic Compounds." Wiley-Interscience, 1994. Relevance: The authoritative text on why 1,3-cis isomers in odd-numbered rings often differ in stability compared to even-numbered rings.

Validation & Comparative

Comparative Guide: 3-Amino vs. 2-Amino Cycloheptanecarboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics and foldamers, the choice between 2-aminocycloheptanecarboxylic acid (2-ACHC) and 3-aminocycloheptanecarboxylic acid (3-ACHC) represents a fundamental decision between an


-amino acid and a 

-amino acid scaffold.

While both molecules introduce conformational constraints to the flexible cycloheptane ring, they exhibit divergent stability profiles:

  • Metabolic Stability: 3-ACHC (the

    
    -isomer)  is significantly superior. It evades recognition by endogenous proteases, extending plasma half-life from minutes to hours/days.
    
  • Conformational Stability: 2-ACHC (the

    
    -isomer)  provides tighter local constraints (1,2-substitution) often used to force specific turn geometries, whereas 3-ACHC (1,3-substitution) promotes stable helical foldamers (e.g., 14-helices) that are thermodynamically robust in solution.
    
  • Chemical Stability: 3-ACHC is configurationally more stable against racemization compared to 2-ACHC, which possesses an acidic

    
    -proton prone to abstraction.
    

This guide details the mechanistic underpinnings of these differences and provides validated protocols for assessment.

Part 1: Structural & Conformational Analysis

The stability of these molecules is rooted in the thermodynamics of the 7-membered ring (cycloheptane), which naturally exists in a flux between chair and twist-boat conformations. Substituents lock these conformations, creating energy barriers that define the molecule's utility.

The Isomer Distinction
  • 2-ACHC (

    
    -amino acid):  The amine and carboxyl groups are on adjacent carbons (
    
    
    
    ). This creates significant steric repulsion (1,2-strain) and restricts the
    
    
    and
    
    
    torsion angles.
  • 3-ACHC (

    
    -amino acid):  The amine and carboxyl groups are separated by a methylene bridge (
    
    
    
    ). This 1,3-relationship allows for a "relaxed" accommodation of substituents in the equatorial positions, reducing 1,3-diaxial interactions compared to the
    
    
    -isomer.
Foldamer Stability (Secondary Structure)

In peptide chains, these monomers induce distinct secondary structures.

Feature2-ACHC (

-Isomer)
3-ACHC (

-Isomer)
Class Cyclic

-amino acid
Cyclic

-amino acid
Dominant Structure

-turns, constrained loops
14-Helix (requires cyclic constraint)
H-Bond Pattern

or


(14-membered ring)
Structural Rigidity High (Local constraint)High (Long-range order)

Expert Insight: The 3-ACHC monomer is particularly valued in "foldamers" because the 1,3-constraint rigidly enforces the torsion angles required for 14-helix formation . This secondary structure is thermodynamically stable in aqueous solution, unlike many linear peptides that denature easily.

Part 2: Chemical & Metabolic Stability[1][2]

This section addresses the primary concern for drug development: Will the molecule survive synthesis and the biological environment?

Chemical Reactivity (Racemization & Cyclization)
Racemization Risk
  • 2-ACHC: Moderate Risk. The

    
    -proton (attached to C2) is adjacent to the electron-withdrawing carbonyl group, making it acidic (
    
    
    
    ). Under basic conditions (e.g., Fmoc deprotection), this proton can be abstracted, leading to racemization.
  • 3-ACHC: Low Risk. The chiral centers are at C1 and C3. The C2 position is a methylene group (

    
    ). There is no chiral center directly adjacent to the carbonyl with an acidic proton in the same electronic environment, making the configuration highly stable during synthesis.
    
Intramolecular Cyclization (Lactam Formation)
  • 2-ACHC: Cannot form a lactam directly. A 1,2-cyclization would yield a 3-membered ring (

    
    -lactam/aziridinone), which is too strained to form spontaneously. It is more likely to form diketopiperazines (dimers) , which is a degradation pathway to watch during storage.
    
  • 3-ACHC: Can theoretically form a

    
    -lactam  (4-membered ring). While strained, this is chemically possible if the carboxyl is activated. However, in peptide bonds, the trans-configuration of the ring substituents usually prevents this side reaction.
    
Metabolic Stability (Proteolysis)

This is the decisive factor for therapeutic applications.

  • Mechanism: Endogenous proteases (trypsin, chymotrypsin, pepsin) have evolved active sites (S1 pockets) that specifically recognize

    
    -amino acid backbones.
    
  • 2-ACHC: As an

    
    -amino acid, it is less recognizable than linear residues due to the ring, but it can still be processed by broad-spectrum peptidases.
    
  • 3-ACHC: The extra methylene group (

    
    ) changes the backbone periodicity. Proteases cannot align the scissile bond with their catalytic triad. Result: Near-total resistance to proteolysis. 
    

MetabolicStability Substrate Peptide Substrate AlphaPath Contains 2-ACHC (Alpha Backbone) Substrate->AlphaPath BetaPath Contains 3-ACHC (Beta Backbone) Substrate->BetaPath Enzyme Protease (e.g., Trypsin) Binding Active Site Binding (S1 Pocket) AlphaPath->Binding Recognized NoBinding Steric/Electronic Mismatch BetaPath->NoBinding Not Recognized Hydrolysis Hydrolysis (Degradation) Binding->Hydrolysis Cleavage Stable Metabolically Stable (Intact) NoBinding->Stable Persists

Figure 1: Mechanistic pathway of proteolytic stability. 3-ACHC evades the enzymatic "lock and key" mechanism due to backbone homologation.

Part 3: Experimental Protocols

To validate the stability claims above, the following self-validating protocols should be employed.

Protocol A: Comparative Plasma Stability Assay

Objective: Quantify the half-life (


) of 2-ACHC vs. 3-ACHC containing peptides.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide).

  • Precipitation Solvent: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Initiation: Dilute test compounds to 1

    
    M in pre-warmed (37°C) plasma.
    
  • Incubation: Incubate in a shaking water bath.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L ice-cold Precipitation Solvent containing Internal Standard. Vortex for 30s.
    
  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

determines half-life:

Expected Results:

  • 2-ACHC Peptides:

    
     minutes (depending on sequence).
    
  • 3-ACHC Peptides:

    
     hours (often stable indefinitely in plasma).
    
Protocol B: Conformational Stability (Circular Dichroism)

Objective: Determine the thermodynamic stability of the secondary structure against thermal denaturation.

Workflow:

  • Preparation: Dissolve peptide (50

    
    M) in Phosphate Buffer (pH 7.4).
    
  • Scan: Record CD spectra (190–250 nm) at 20°C.

    • Look for: Minima at 205 nm and 220 nm (Alpha-like) vs. Minima at 215 nm (14-helix/Beta-like).

  • Thermal Melt: Monitor ellipticity at the characteristic minimum while ramping temperature from 20°C to 90°C (1°C/min).

  • Differentiation:

    • 2-ACHC: often shows a cooperative unfolding transition (sigmoidal curve).

    • 3-ACHC: often exhibits a linear, non-cooperative loss of signal, indicating extreme stability or a lack of a distinct "unfolded" state in water.

Part 4: Decision Matrix

Use the following logic flow to select the appropriate isomer for your application.

DecisionMatrix Start Select Application Goal Q1 Is Proteolytic Stability Critical? (Systemic Drug) Start->Q1 Branch1 Yes Q1->Branch1 Branch2 No (In vitro tool / Reagent) Q1->Branch2 ResultBeta Use 3-ACHC (Beta-Peptide/Foldamer) Branch1->ResultBeta Q2 Required Secondary Structure? Branch2->Q2 Q2->ResultBeta Helix (14-helix) ResultAlpha Use 2-ACHC (Alpha-Turn Mimic) Q2->ResultAlpha Tight Turn / Hairpin

Figure 2: Decision matrix for selecting between 2-amino and 3-amino cycloheptanecarboxylic acid based on project requirements.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. Link
    
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics.[1] Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Appella, D. H., et al. (1999).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574–7581. Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of 7-Membered Ring Peptidomimetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, 7-membered ring peptidomimetics have emerged as a compelling class of molecules. Their constrained yet flexible seven-membered ring systems, often based on scaffolds like benzodiazepines or diazepines, offer a unique balance of structural pre-organization and conformational adaptability. This makes them prime candidates for mimicking peptide secondary structures, such as β-turns, and disrupting protein-protein interactions (PPIs) that are often considered "undruggable."[1] However, the therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure. A rigorous and multi-faceted approach to structural validation is therefore not just a matter of characterization, but a cornerstone of rational drug design.

This guide provides an in-depth comparison of the primary experimental and computational techniques for the structural validation of 7-membered ring peptidomimetics. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, the inherent strengths and limitations of each technique, and how they can be synergistically employed to build a comprehensive and trustworthy structural model.

The Triad of Structural Validation: NMR, X-ray Crystallography, and Computational Modeling

The determination of the three-dimensional structure of a 7-membered ring peptidomimetic is rarely achieved through a single technique. Instead, a clearer picture emerges from the convergence of evidence from three complementary approaches: Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Each provides a unique perspective on the molecule's conformation, and understanding their interplay is crucial for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Solution-State Conformation and Dynamics

NMR spectroscopy is the cornerstone for determining the structure and dynamics of molecules in solution, an environment that closely mimics physiological conditions.[2] For 7-membered ring peptidomimetics, which can exhibit significant flexibility, understanding their solution-state conformational ensemble is paramount to deciphering their biological activity.

Why NMR is a Primary Choice for 7-Membered Rings:
  • Solution-State Analysis: NMR provides a time-averaged picture of the molecule's conformation in solution, which is directly relevant to its interaction with biological targets.[2]

  • Dynamic Information: Unlike the static picture provided by X-ray crystallography, NMR can reveal information about conformational exchange and flexibility, which can be critical for understanding binding kinetics and entropy.[2]

  • No Crystallization Required: The often-arduous process of crystallization is not a prerequisite for NMR analysis, making it a more readily applicable technique for many novel compounds.[2]

Key NMR Experiments and the Information They Provide:

A suite of 1D and 2D NMR experiments is employed to piece together the structural puzzle of a 7-membered ring peptidomimetic.

NMR Experiment Information Gained Significance for 7-Membered Rings
1D ¹H NMR Provides an initial assessment of sample purity and the presence of conformational heterogeneity (e.g., multiple sets of signals).[3]Can quickly indicate if the molecule exists as a single dominant conformer or a mixture in solution.
2D COSY (Correlation Spectroscopy) Identifies scalar-coupled protons (typically through 2-3 bonds), revealing the spin systems of amino acid residues or other molecular fragments.Essential for assigning protons within the 7-membered ring and its substituents.
2D TOCSY (Total Correlation Spectroscopy) Extends the correlation to all protons within a spin system, even those not directly coupled.Facilitates the complete assignment of all protons in each residue of the peptidomimetic.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) Detects through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance restraints for structure calculation.[4]This is the primary experiment for determining the 3D fold of the molecule, including the conformation of the 7-membered ring and the orientation of its substituents.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.Provides additional confirmation of assignments and can be used in more advanced structure calculation protocols.
A Step-by-Step Experimental Protocol for 2D NOESY of a 7-Membered Ring Peptidomimetic:

The following protocol outlines the key steps for acquiring a 2D NOESY spectrum, a critical experiment for determining the 3D structure.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptidomimetic in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture like water/acetonitrile).[3][5] The choice of solvent is critical and should be based on solubility and the need to observe exchangeable protons (e.g., amide NH).[5]
  • For quantitative measurements, ensure the sample concentration is accurately known. A typical concentration for small molecules is in the mM range.[6]
  • Transfer the solution to a high-quality 5 mm NMR tube.[5]
  • If necessary, add an internal standard like TMS for chemical shift referencing.[5]

2. Instrument Setup and 1D ¹H Spectrum Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Acquire a standard 1D ¹H spectrum to check the sample quality and determine the spectral width (SW) and transmitter offset (o1p).[7]

3. 2D NOESY Parameter Setup:

  • Load a standard 2D NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[7]
  • Set the spectral widths in both dimensions (F1 and F2) and the transmitter offset based on the 1D ¹H spectrum.[7]
  • Set the number of data points in the direct (td2, typically 1-2k) and indirect (td1, typically 128-256) dimensions.[7]
  • Crucially, set the mixing time (d8). For small to medium-sized molecules like 7-membered ring peptidomimetics, a mixing time of 400-800 ms is a good starting point.[7]
  • Set the number of scans (ns) based on the sample concentration to achieve adequate signal-to-noise.[7]

4. Data Acquisition and Processing:

  • Start the acquisition. The experiment time will depend on the chosen parameters.
  • After acquisition, process the data using a Fourier transform in both dimensions.
  • Phase and baseline correct the 2D spectrum.
From NOE to Structure: A Simplified Workflow

G cluster_0 NMR Data Acquisition cluster_1 Structure Calculation cluster_2 Validation & Refinement A 1. 1D & 2D NMR Experiments (COSY, TOCSY, NOESY) B 2. Resonance Assignment A->B C 3. NOE Cross-peak Integration B->C D 4. Distance Restraint Generation C->D Calibration Curve E 5. Molecular Dynamics/ Simulated Annealing D->E F 6. Ensemble of Structures E->F G 7. Structure Quality Assessment (e.g., PROCHECK) F->G Statistical Analysis H 8. Refined Structural Model G->H

Caption: Workflow for NMR-based structure determination.

X-ray Crystallography: The Atomic-Resolution Snapshot

X-ray crystallography provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state.[8] While it doesn't offer the dynamic insights of NMR, it delivers unparalleled atomic detail, which is invaluable for understanding precise binding interactions and for validating computational models.

When to Turn to X-ray Crystallography:
  • High-Resolution Detail: When atomic-level precision of bond lengths, bond angles, and torsion angles is required.

  • Unambiguous Conformation: To obtain a single, well-defined conformation, which can be particularly useful if NMR data suggests a complex mixture of conformers in solution.

  • Structure-Based Drug Design: A high-resolution crystal structure is the gold standard for computational approaches like docking and virtual screening.

Challenges in Crystallizing 7-Membered Ring Peptidomimetics:

Obtaining suitable crystals of peptides and peptidomimetics can be a significant bottleneck.[9] These molecules often possess a degree of flexibility that can hinder the formation of a well-ordered crystal lattice. Furthermore, factors such as purity, solvent conditions, and the presence of counterions can dramatically influence crystallization success.[8]

A Typical Crystallization and Structure Determination Workflow:

G cluster_0 Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A 1. High-Purity Sample B 2. Crystallization Screening (Vapor Diffusion, etc.) A->B C 3. Crystal Growth Optimization B->C D 4. X-ray Diffraction Data Collection C->D Single Crystal E 5. Data Processing & Scaling D->E F 6. Phase Determination E->F G 7. Model Building F->G H 8. Refinement & Validation G->H I Atomic Coordinates (PDB file) H->I Final Crystal Structure

Caption: Workflow for X-ray crystallography.
Interpreting Crystallographic Data: A Case Study Snapshot

The following table presents hypothetical but representative crystallographic data for a benzodiazepine-based peptidomimetic.

Parameter Value Interpretation
Space Group P2₁/cDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (Å) a = 10.2, b = 15.5, c = 8.9, β = 95.2°Defines the size and shape of the repeating unit in the crystal.
Resolution (Å) 1.5A measure of the level of detail in the electron density map; lower is better.
R-work / R-free 0.18 / 0.21Indicators of the quality of the fit between the model and the experimental data; lower values are better.
Key Torsion Angles (°) C1-N1-C2-C3 = -65.4Defines the conformation of the 7-membered ring.

Computational Modeling: Exploring the Conformational Landscape

Computational modeling serves as a powerful bridge between the experimental techniques of NMR and X-ray crystallography. It allows for the exploration of the entire conformational energy landscape of a molecule, providing insights that may not be directly accessible through experimentation alone.

The Role of Computational Modeling:
  • Conformational Searching: To identify all low-energy conformers of the 7-membered ring peptidomimetic.

  • Structure Refinement: To refine experimental structures from NMR or X-ray crystallography using force fields that account for molecular mechanics.

  • Predicting Spectroscopic Parameters: To calculate theoretical NMR chemical shifts and other parameters that can be compared with experimental data to validate a proposed structure.

Common Computational Approaches:
  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms over time, providing a dynamic view of the molecule's conformational flexibility.[10]

  • Monte Carlo (MC) Methods: Employs random sampling to explore the conformational space and identify low-energy structures.

  • Quantum Mechanics (QM) Calculations: Provides highly accurate calculations of molecular properties, such as NMR chemical shifts, but is computationally expensive.

Synergistic Approach: A Comparative Summary

The true power of structural validation lies in the integration of all three techniques. NMR provides the solution-state dynamics, X-ray crystallography offers a high-resolution static picture, and computational modeling helps to rationalize and connect these experimental observations.

Aspect NMR Spectroscopy X-ray Crystallography Computational Modeling
State of Matter SolutionSolid (Crystal)In Silico
Resolution Lower (ensemble-averaged)High (atomic)Variable (dependent on method)
Dynamic Information Yes (flexibility, exchange)No (static snapshot)Yes (MD simulations)
Primary Output Ensemble of solution structuresSingle crystal structureConformational energy landscape
Key Challenge Signal overlap, weak NOEsCrystallizationForce field accuracy, computational cost

Conclusion: Towards a Validated Structural Model

The structural validation of 7-membered ring peptidomimetics is a critical and multifaceted process that underpins their successful development as therapeutic agents. A robust structural model is not built on the foundation of a single experiment but rather on the convergence of evidence from NMR spectroscopy, X-ray crystallography, and computational modeling. By understanding the strengths and limitations of each technique and employing them in a synergistic manner, researchers can gain a comprehensive understanding of the conformational preferences and dynamic behavior of these promising molecules. This detailed structural knowledge is the key to unlocking their full therapeutic potential and accelerating the journey from the laboratory to the clinic.

References

  • Lin, Y.-S., & Pardo-Avila, F. (2021). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Current Opinion in Structural Biology, 67, 138-146.
  • NMR Facility, University of Bristol. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Ourahou, L., et al. (2015). Crystal structure of 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione.
  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]

  • NMR Facility, UC Santa Barbara. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Rossi, F., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Crystal Growth & Design, 21(4), 2296-2306.
  • Kim, D., et al. (2024). Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. ChemRxiv.
  • D'Andrea, L. D., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. Biomolecules, 13(2), 299.
  • BMS. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]

  • Protein Metrics. (2024, June 20). Cyclic Peptide Analysis. Retrieved from [Link]

  • Driver, R. (2010).
  • Lin, Y.-S., & Pardo-Avila, F. (2021). Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations. Current Opinion in Structural Biology, 67, 138-146.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Cambrex. (n.d.). Crystallization Process Development: Peptide Crystallization Case Study. Retrieved from [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 18). [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). I.1H NMR &13C{1H} NMR spectra of proligand, 7a, 7d and 8.....................................2 II.Crystallographic Data and. Retrieved from [Link]

  • Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Science Journal, 16(1).
  • Athanassiou, Z., et al. (2020). A Small Cyclic β‐Hairpin Peptide Mimics the Rbfox2 RNA Recognition Motif and Binds to the Precursor miRNA 20b.
  • Gackowski, M., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035.
  • APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chowdhury, R., et al. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 10(1), 21964.
  • CCPN. (n.d.). Solving structures from NMR data Analysis 3.1.beta. Retrieved from [Link]

  • Evans, B. E., et al. (1988). Design of potent, orally effective, nonpeptidal antagonists of the peptide hormone cholecystokinin. Proceedings of the National Academy of Sciences, 85(13), 4914-4918.

Sources

Technical Guide: IR Spectral Analysis of Amino Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide synthesis and drug development, amino acid methyl esters are critical intermediates. Their synthesis typically involves the esterification of the carboxylic acid moiety of a parent amino acid, often resulting in a hydrochloride salt (e.g., Glycine Methyl Ester HCl).[1]

For the analytical chemist, Infrared (IR) spectroscopy provides the most immediate and cost-effective confirmation of this transformation. The conversion of a zwitterionic carboxylate group (


) to a covalent ester carbonyl (

) induces a dramatic spectral shift of >100 cm⁻¹. This guide outlines the characteristic vibrational bands, provides a rigorous comparative analysis between starting materials and products, and details an optimized experimental protocol to avoid common artifacts associated with hygroscopic hydrochloride salts.

Theoretical Framework: The Zwitterion vs. Ester Shift

To interpret the spectra correctly, one must understand the structural change. Free amino acids exist primarily as zwitterions in the solid state (


). Esterification caps the carboxyl group, removing the negative charge and forming a covalent ester linkage.
Key Vibrational Modes[2]
  • Carbonyl Region (

    
    ): 
    
    • Parent Amino Acid (

      
      ):  Resonating carboxylate. Two bands: Asymmetric stretch (~1550–1610 cm⁻¹) and Symmetric stretch (~1400 cm⁻¹).
      
    • Methyl Ester (

      
      ):  Fixed double bond. One sharp, intense band at 1730–1755 cm⁻¹ .
      
    • Significance: The appearance of the band >1730 cm⁻¹ is the primary confirmation of reaction completion.

  • Amine Region (

    
    ): 
    
    • Hydrochloride Salts (

      
      ):  Both the parent amino acid and the ester HCl salt contain the protonated ammonium group. Expect broad, multiple bands in the 2600–3200 cm⁻¹  region (often overlapping with 
      
      
      
      stretches).
    • Free Base Ester (

      
      ):  If neutralized, the spectrum changes to show distinct sharp doublet bands for primary amines (~3300–3400 cm⁻¹).
      

Comparative Analysis: Characteristic Bands

The following table synthesizes data for a typical amino acid (e.g., Phenylalanine or Glycine) versus its Methyl Ester HCl derivative.

Table 1: Spectral Fingerprint Comparison
Vibrational ModeParent Amino Acid (Zwitterion)Amino Acid Methyl Ester HClDiagnostic Value
Carbonyl Stretch 1550–1610 cm⁻¹ (Asymmetric

)1400–1420 cm⁻¹ (Symmetric

)
1735–1755 cm⁻¹ (Ester

)
CRITICAL. The shift from ~1580 to ~1740 confirms ester formation.
C–O Stretch N/A (Resonance hybrid)1200–1250 cm⁻¹ (Acid side)1050–1100 cm⁻¹ (Alkoxy side)High. Confirms the presence of the

ester linkage.
Amine Stretch 2800–3100 cm⁻¹ (Broad

)
2600–3200 cm⁻¹ (Broad

)
Low differentiation. Both are ammonium salts.
Amine Bend 1500–1560 cm⁻¹ (

deformation)
1580–1620 cm⁻¹ (

deformation)
Medium. Often obscured or shifted.
Methyl Group N/A (unless in side chain)1430–1450 cm⁻¹ (

deformation)
Medium. Indicates the methyl cap.

Note: In the ester HCl salt, the absence of the strong carboxylate band at ~1600 cm⁻¹ is just as important as the appearance of the ester band at 1740 cm⁻¹.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for identifying the product and distinguishing it from starting material or hydrolysis degradation.

IR_Identification_Flow Sample Unknown Sample (Amino Acid Derivative) Check_1740 Check 1730-1755 cm⁻¹ Region Sample->Check_1740 Result_Strong Strong, Sharp Band Present Check_1740->Result_Strong Result_Absent Band Absent Check_1740->Result_Absent Check_Amine Check 3300-3500 cm⁻¹ Result_Strong->Check_Amine Check_1600 Check 1550-1610 cm⁻¹ Region Result_Absent->Check_1600 Conclusion_SM Carboxylate Confirmed (Starting Material) Check_1600->Conclusion_SM Strong Band Conclusion_Ester Ester Group Confirmed (Product) Conclusion_Ester->Check_Amine Result_Broad Broad/Multiple Bands (2600-3200 cm⁻¹) Check_Amine->Result_Broad Result_Doublet Sharp Doublet (~3300/3400 cm⁻¹) Check_Amine->Result_Doublet Final_Salt Identify: Methyl Ester HCl Salt Result_Broad->Final_Salt Final_Free Identify: Free Base Methyl Ester Result_Doublet->Final_Free

Figure 1: Decision logic for spectral identification of amino acid methyl esters.

Experimental Protocol: Handling HCl Salts

Amino acid methyl ester hydrochlorides are often hygroscopic . Moisture absorption causes two problems:

  • Hydrolysis: Reversion to the parent amino acid.

  • Spectral Artifacts: Broad water bands (~3400 cm⁻¹) obscuring the amine region.

Method: KBr Pellet (Optimized for Salts)

While ATR (Attenuated Total Reflectance) is convenient, KBr pellets often yield higher resolution for the fine splitting in the fingerprint region, provided the sample is dry.

Step-by-Step Protocol:

  • Drying: Dry the KBr powder at 110°C overnight. Store the amino acid ester HCl in a desiccator until the moment of use.

  • Ratio: Mix ~1–2 mg of sample with ~200 mg of KBr.

    • Critical: Do not use too much sample. High concentrations cause the strong carbonyl band to "bottom out" (0% transmittance), distorting the peak shape.

  • Grinding: Grind quickly in an agate mortar.

    • Caution: Excessive grinding pressure can sometimes induce ion exchange (Cl⁻ vs Br⁻) in the crystal lattice, slightly shifting peak positions. Grind only until homogenous.

  • Pressing: Press under vacuum (if available) to remove trapped air and moisture.[2]

  • Measurement: Scan immediately.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Broad band at 3400 cm⁻¹ Moisture contaminationDry KBr; use a heat lamp during pellet preparation; switch to ATR with a diamond crystal.
Split Carbonyl Peak Fermi resonance or RotamersNormal for some esters. Ensure it is not a mix of ester (1740) and acid (1710).
Peak at 1740 cm⁻¹ AND 1600 cm⁻¹ Partial HydrolysisThe sample contains both ester and starting amino acid. Repurify.
Shifted peaks in KBr Ion Exchange (Cl/Br)Try a KCl pellet or Nujol mull to verify positions.

Structural Transformation Diagram

To visualize the chemical changes corresponding to the spectral data:

Reaction_Shift SM Amino Acid (Zwitterion) NH₃⁺-CHR-COO⁻ ν(C=O) asym: ~1590 cm⁻¹ Reagent + MeOH / HCl SM->Reagent Product Methyl Ester HCl NH₃⁺-CHR-COOCH₃ ν(C=O): ~1745 cm⁻¹ Reagent->Product Esterification

Figure 2: Correlation between chemical structure and the primary carbonyl shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment).
  • NIST Chemistry WebBook. (n.d.). Glycine methyl ester hydrochloride IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Shimadzu Corporation. (n.d.). KBr Pellet Method - Precautions for Hydrochloride Salts. Application News. Available at: [Link]

Sources

A Comparative Guide to Determining the Absolute Configuration of 3-Aminocycloheptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. For cyclic structures, particularly conformationally flexible systems like 3-aminocycloheptane derivatives, this task presents unique challenges. The inherent flexibility of the seven-membered ring can complicate spectral interpretation and the application of empirical rules. This guide provides an in-depth comparison of the primary analytical techniques used to assign the absolute stereochemistry of these valuable chiral building blocks, offering insights into the causality behind experimental choices and providing supporting data to inform your selection of the most appropriate method.

The Challenge of the Flexible Seven-Membered Ring

Unlike rigid cyclic systems, the cycloheptane ring exists as a dynamic equilibrium of multiple low-energy conformations, primarily twist-chair and chair forms. This conformational heterogeneity can average out spectral signals, making it difficult to apply methods that rely on a single, dominant conformation. Therefore, the choice of analytical technique must consider this inherent flexibility.

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, providing an unambiguous assignment of the spatial arrangement of its atoms.

Causality Behind Experimental Choices

The success of this technique hinges on the ability to grow a high-quality single crystal of the analyte or a suitable derivative.[3] For 3-aminocycloheptane derivatives that are oils or do not readily crystallize, derivatization to form salts (e.g., hydrochlorides, tartrates) or amides can be an effective strategy to induce crystallization. The presence of a "heavy atom" (e.g., bromine, iodine) in the crystal lattice can enhance the anomalous dispersion effect, which is the physical basis for determining the absolute configuration.[1]

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: Dissolve the purified 3-aminocycloheptane derivative in a suitable solvent system. Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build and refine the molecular model against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is typically determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the incorrect one.[4]

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Purified_Sample Purified 3-Aminocycloheptane Derivative Derivatization Derivatization (optional) Purified_Sample->Derivatization Crystallization Single Crystal Growth Purified_Sample->Crystallization Derivatization->Crystallization Data_Collection X-Ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Flack_Parameter Flack Parameter Calculation Structure_Solution->Flack_Parameter Absolute_Config Unambiguous Absolute Configuration Flack_Parameter->Absolute_Config

Figure 1: Experimental workflow for absolute configuration determination by X-ray crystallography.
Data Presentation: Comparison of Methods
FeatureX-Ray CrystallographyNMR (Mosher's Method)Chiroptical (VCD/ECD)
Sample Phase Solid (Single Crystal)Liquid (Solution)Liquid (Solution)
Definitive Nature UnambiguousRequires Model/AssumptionsRequires Computation
Sample Amount Micrograms to milligramsMilligramsMilligrams
Throughput LowModerateHigh
Key Limitation Requires high-quality single crystalsConformational flexibility can complicate analysisRequires a chromophore (ECD) or significant computational resources

NMR Spectroscopy: The Mosher's Amide Method

For non-crystalline samples, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-phase alternative. The Mosher's method is a widely used technique for determining the absolute configuration of chiral alcohols and amines.[5][6][7] It involves the derivatization of the chiral amine with an enantiomerically pure chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute configuration of the amine.

Causality Behind Experimental Choices

The underlying principle of the Mosher's method is the anisotropic effect of the phenyl ring of the MTPA reagent. In the most stable conformation of the diastereomeric amides, the substituents on the chiral center of the amine will be positioned in different regions of the shielding/deshielding cone of the MTPA's phenyl group. By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA amides, a difference (Δδ = δS - δR) can be calculated. The sign of this difference for protons on either side of the stereocenter can be used to deduce the absolute configuration. For cyclic secondary amines, it is crucial to consider the potential for multiple conformations of the ring and restricted rotation around the newly formed amide bond, which can lead to the presence of rotamers.[8]

Experimental Protocol: Mosher's Amide Analysis
  • Derivatization: In two separate NMR tubes, react the enantiomerically pure 3-aminocycloheptane derivative (approx. 1-5 mg) with (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. For complex molecules, 2D NMR experiments such as COSY and NOESY may be necessary to unambiguously assign all proton signals.

  • Data Analysis:

    • Identify corresponding proton signals in the spectra of the two diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the chiral center.

    • Apply the Mosher's model to assign the absolute configuration based on the signs of the Δδ values. For protons on one side of the chiral center, Δδ will be positive, while for those on the other side, it will be negative.

mosher_workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_result Interpretation Amine Enantiopure 3-Aminocycloheptane Derivative R_Amide (R)-MTPA Amide Amine->R_Amide + (R)-MTPA-Cl S_Amide (S)-MTPA Amide Amine->S_Amide + (S)-MTPA-Cl R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl H_NMR_R ¹H NMR of (R)-Amide R_Amide->H_NMR_R H_NMR_S ¹H NMR of (S)-Amide S_Amide->H_NMR_S Delta_Delta Calculate Δδ = δS - δR H_NMR_R->Delta_Delta H_NMR_S->Delta_Delta Mosher_Model Apply Mosher's Model Delta_Delta->Mosher_Model Absolute_Config Assigned Absolute Configuration Mosher_Model->Absolute_Config

Figure 2: Workflow for determining absolute configuration using Mosher's amide analysis.

Chiroptical Methods: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[9][10] These methods are particularly well-suited for determining the absolute configuration of molecules in solution and can provide valuable information about their conformational preferences.

Causality Behind Experimental Choices

The key to using VCD and ECD for absolute configuration determination lies in the comparison of the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.[11] This requires high-level quantum mechanical calculations, typically using Density Functional Theory (DFT), to predict the chiroptical response of the molecule. The conformational flexibility of the 3-aminocycloheptane ring must be accounted for by performing a thorough conformational search and calculating the Boltzmann-averaged spectrum based on the populations of the low-energy conformers.

  • VCD measures the differential absorption of circularly polarized infrared light, corresponding to vibrational transitions. VCD spectra are rich in information and can be applied to molecules without a UV chromophore.[9]

  • ECD measures the differential absorption of circularly polarized UV-visible light, corresponding to electronic transitions. This technique requires the presence of a chromophore in the molecule. For 3-aminocycloheptane derivatives, derivatization to introduce a chromophoric group (e.g., a benzoyl or naphthoyl group) on the amine may be necessary.

Experimental Protocol: VCD/ECD Analysis
  • Sample Preparation: Dissolve the purified 3-aminocycloheptane derivative in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL.

  • Spectral Acquisition:

    • VCD: Acquire the VCD and IR spectra using a VCD spectrometer.

    • ECD: Acquire the ECD and UV-Vis spectra using a CD spectrometer.

  • Computational Modeling:

    • Perform a comprehensive conformational search for one enantiomer of the 3-aminocycloheptane derivative using molecular mechanics or DFT.

    • Optimize the geometries and calculate the vibrational frequencies (for VCD) or electronic excitation energies (for ECD) of the low-energy conformers using DFT.

    • Calculate the Boltzmann-averaged VCD or ECD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands allows for the confident assignment of the absolute configuration. If the experimental and calculated spectra are mirror images, the absolute configuration is opposite to the one used in the calculation.

vcd_ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_comp_result Comparison & Assignment Sample 3-Aminocycloheptane Derivative in Solution Spectrometer VCD or ECD Spectrometer Sample->Spectrometer Exp_Spectrum Experimental Spectrum Spectrometer->Exp_Spectrum Comparison Compare Experimental and Calculated Spectra Exp_Spectrum->Comparison Conformer_Search Conformational Search DFT_Calc DFT Calculations (Energies, Spectra) Conformer_Search->DFT_Calc Boltzmann_Avg Boltzmann-Averaged Calculated Spectrum DFT_Calc->Boltzmann_Avg Boltzmann_Avg->Comparison Absolute_Config Assigned Absolute Configuration Comparison->Absolute_Config

Sources

Comparative

comparison of cyclopentane cyclohexane and cycloheptane gamma-amino acids

Comparative Guide: Cyclic -Amino Acids in Drug Discovery

Focus: Cyclopentane vs. Cyclohexane vs. Cycloheptane Scaffolds

Executive Summary

In the development of CNS-active agents, cyclic


The cyclohexane scaffold (Gabapentin) represents the "Goldilocks" zone for this chemical series, offering an optimal balance of lipophilicity, conformational pre-organization, and transporter substrate specificity. Deviating to cyclopentane (contraction) or cycloheptane (expansion) significantly alters the pharmacological profile, primarily through steric mismatching at the

Quick Comparison Matrix
FeatureCyclopentane Analog Cyclohexane Analog (Gabapentin) Cycloheptane Analog
Ring Size 5-membered (Envelope)6-membered (Chair)7-membered (Twist-Chair)
Lipophilicity (LogP) Low (~ -1.[1][2]5)Optimal (~ -1.1)High (~ -0.6)

Affinity
Reduced (

)
High (

nM)
Moderate/Variable
LAT1 Transport Substrate (Low Affinity)Ideal Substrate Potential Blocker/Slow Substrate
BBB Permeability Moderate (Transport limited)High (Active Transport)Moderate (Lipophilicity vs. Size)

Structural & Conformational Analysis

The pharmacological divergence of these analogs stems from the distinct "puckering" parameters of the cycloalkane rings, which dictate the spatial vector between the ammonium (


Conformational Landscapes
  • Cyclopentane (5-ring): Exists primarily in envelope or half-chair conformations. This ring is relatively flat compared to cyclohexane, shortening the inter-pharmacophore distance and altering the projection angle of the aminomethyl group.

  • Cyclohexane (6-ring): Adopts a stable chair conformation. In Gabapentin, the 1,1-disubstitution prefers the aminomethyl group in the equatorial position to minimize 1,3-diaxial interactions, perfectly mimicking the side-chain spatial volume of L-Leucine .

  • Cycloheptane (7-ring): Exists in a flux of twist-chair and twist-boat forms. The increased flexibility and bulk volume create steric clashes within tight protein pockets.

Gcluster_0Cyclopentane Scaffoldcluster_1Cyclohexane Scaffold (Gabapentin)cluster_2Cycloheptane ScaffoldC55-Membered Ring(Envelope)Outcome5Constrained VectorSub-optimal FitC5->Outcome5C66-Membered Ring(Chair)Outcome6L-Leucine MimicryOptimal FitC6->Outcome6C77-Membered Ring(Twist-Chair)Outcome7Steric BulkTransport HindranceC7->Outcome7

Figure 1: Structural impact of ring size on pharmacophore presentation. The cyclohexane chair (green) provides the optimal spatial mimicry of L-Leucine.

Pharmacodynamics: Subunit Binding

The primary target for these


amino acid binding pocket
Mechanism of Action

The drug must fit into a hydrophobic pocket defined by residues Arg217 (critical for carboxylate anchoring) and a hydrophobic cage.

  • Cyclohexane (Gabapentin): The chair conformation fills the hydrophobic pocket with high complementarity, similar to the isobutyl side chain of leucine.

  • Cyclopentane: The smaller ring leaves "void space" in the hydrophobic pocket, reducing van der Waals contacts and significantly lowering binding affinity (higher

    
    ).
    
  • Cycloheptane: The larger ring incurs steric penalties. While it can bind, the entropic cost of forcing the flexible ring into the pocket often reduces potency compared to the rigid cyclohexane.

Experimental Data Reference: According to Bryans et al. (1998), the binding affinity (

80 nM

Pharmacokinetics: LAT1 Transport

Perhaps the most critical differentiator is the L-type Amino Acid Transporter 1 (LAT1) . This transporter is responsible for ferrying these drugs across the Blood-Brain Barrier (BBB).

The "Substrate vs. Blocker" Rule

LAT1 has a size-restricted pore.

  • Substrates: Must be small enough to fit the pore and trigger the conformational change (occluded

    
     inward-open).
    
  • Blockers: Compounds with high affinity but excessive bulk (e.g., high LogP or large rings) bind to the site but prevent the transporter from cycling.

  • Cyclopentane: Transported, but often with lower affinity (

    
    ) due to reduced hydrophobic interaction with the transporter pore walls.
    
  • Cyclohexane: The ideal substrate. It binds with sufficient affinity (

    
    ) and efficiently triggers translocation (
    
    
    is high).
  • Cycloheptane: Approaches the "Blocker" threshold. The extra bulk increases lipophilicity (binding affinity increases), but the translocation rate (

    
    ) often drops because the bulky ring hinders the transporter's conformational shift.
    

LAT1cluster_inputsLAT1LAT1 Transporter(BBB Interface)Result5Passes(Low Efficiency)LAT1->Result5Result6Active Transport(High Vmax)LAT1->Result6Result7Pore Blockage(Inhibitor Risk)LAT1->Result7Cyclo5Cyclopentane(Small)Cyclo5->LAT1Weak InteractionCyclo6Cyclohexane(Optimal)Cyclo6->LAT1Perfect FitCyclo7Cycloheptane(Bulky)Cyclo7->LAT1Steric Clash

Figure 2: LAT1 Transport logic. Cyclohexane (green) balances binding and translocation. Cycloheptane (yellow) risks blocking the transporter.

Experimental Protocols

A. Radioligand Binding Assay ( Affinity)

Objective: Determine the


Reagents:


3
  • Membrane Prep: Homogenize pig cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellets.

  • Incubation: Mix 100

    
    g membrane protein with 10 nM 
    
    
    -Gabapentin and varying concentrations (
    
    
    to
    
    
    M) of the test cyclic amino acid.
  • Equilibrium: Incubate for 30 min at 20°C (room temp).

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression (GraphPad Prism).
    
B. LAT1 Competitive Transport Assay

Objective: Assess if the analog competes for LAT1 transport (indicating it is a substrate or blocker). System: CHO cells or Xenopus oocytes expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Tracer: Use

    
    -L-Leucine or 
    
    
    -Gabapentin as the reference substrate.
  • Uptake Phase: Incubate cells in Na+-free choline-chloride buffer containing the radiotracer (1

    
    M) and the test compound (100 
    
    
    M) for 1-5 minutes (linear phase).
  • Termination: Wash cells 3x with ice-cold PBS containing high concentration non-labeled leucine (to stop efflux).

  • Lysis: Lyse cells with 0.1 N NaOH.

  • Quantification: Measure intracellular radioactivity.

    • Interpretation: If the test compound inhibits tracer uptake

      
      , it binds LAT1. To distinguish substrate vs. blocker, a trans-stimulation  assay is required (pre-load cells with test compound and measure efflux of tracer).
      

References

  • Bryans, J. S., et al. (1998). "Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry. Link

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[4] Journal of Biological Chemistry. Link

  • Dickens, D., et al. (2013). "Transport of gabapentin by LAT1 (SLC7A5)." Biochemical Pharmacology. Link

  • Chen, Z., et al. (2023). "Structural basis for CaVα2δ:gabapentin binding." Nature Structural & Molecular Biology.[5][6] Link

  • Vashchenko, O. O., et al. (2025).[7] "Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids." ResearchGate. Link

A Guide to Ring Strain Energy: 6-Membered vs. 7-Membered Amino Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Energetic Cost of Constraint in Drug Design

In the intricate world of medicinal chemistry and drug development, the three-dimensional conformation of a molecule is paramount. It dictates how a potential drug will interact with its biological target, its metabolic stability, and its overall pharmacokinetic profile. A key, yet often underappreciated, factor governing molecular shape and energy is ring strain . This internal energy arises when the bond angles and conformations within a cyclic system are forced to deviate from their ideal, low-energy states. Understanding and harnessing the principles of ring strain allows chemists to craft molecules with specific, predictable, and often advantageous conformational biases.

This guide provides an in-depth comparison of the ring strain energy inherent in two fundamental and recurring scaffolds: 6-membered and 7-membered cyclic amino acids. We will explore the near "strain-free" nature of the 6-membered ring, exemplified by pipecolic acid, and contrast it with the flexible, moderately strained 7-membered ring of its homolog, azepane-2-carboxylic acid. Through quantitative data, experimental protocols, and mechanistic explanations, this document will equip researchers with the foundational knowledge to make informed decisions when selecting scaffolds for peptide mimetics and other constrained therapeutic agents.

The Gold Standard: The "Strain-Free" World of 6-Membered Rings

The cyclohexane ring is the benchmark for a strain-free cyclic system in organic chemistry. Its stability is not accidental but a direct consequence of its ability to adopt a specific three-dimensional arrangement: the chair conformation .

In this conformation, two key sources of strain are simultaneously minimized:

  • Angle Strain: The C-C-C bond angles are approximately 109.5°, which is the ideal tetrahedral angle for sp³ hybridized carbons. This perfect geometry means no energy is expended forcing bonds into compressed or expanded angles.[1]

  • Torsional Strain: When viewed along any carbon-carbon bond (a Newman projection), all hydrogen atoms and substituents are perfectly staggered. This arrangement avoids the high-energy eclipsing interactions that destabilize planar rings.[1]

When we introduce a nitrogen atom and a carboxyl group to form a 6-membered amino acid like L-pipecolic acid, the fundamental principles remain. The ring overwhelmingly prefers a chair conformation, placing the bulky carboxyl group in the more spacious equatorial position to avoid steric clashes, further stabilizing the system. The result is a rigid, low-energy scaffold that provides a well-defined orientation for appended functional groups.

The Flexible Challenger: Navigating the Complex Energy Landscape of 7-Membered Rings

In contrast to the simple conformational picture of cyclohexane, the 7-membered ring, cycloheptane, is a far more complex and dynamic system. It cannot adopt a single conformation that eliminates all sources of strain. Instead, it exists as a mixture of interconverting, low-energy conformers, primarily the twist-chair and twist-boat .[2]

The strain in a 7-membered ring arises from:

  • Torsional Strain: It is impossible to achieve perfect staggering around all C-C bonds simultaneously.[3]

  • Transannular Strain: In certain conformations, non-bonded atoms across the ring are forced into close proximity, resulting in repulsive steric interactions.[4][5]

This inherent strain makes cycloheptane approximately 6.2 kcal/mol less stable than cyclohexane. When this ring system is incorporated into a 7-membered amino acid, azepane-2-carboxylic acid, the result is a scaffold with significantly greater conformational flexibility.[2] This flexibility can be an asset, allowing the molecule to adapt its shape to bind to a receptor, but it comes at an energetic cost and makes its conformational behavior harder to predict. More flexible and larger rings have been shown to be important factors in improving the therapeutic indices of certain cyclic peptides while maintaining antimicrobial potency.[6]

Quantitative Comparison: Strain Energy at a Glance

The most direct way to compare the stability of cyclic systems is by examining their total ring strain energy. This value represents the excess energy of the cyclic molecule compared to a hypothetical, strain-free open-chain analog.[3] It is often determined experimentally by measuring the heat of combustion per methylene (-CH₂) group.[7]

Property6-Membered Ring (Cyclohexane)7-Membered Ring (Cycloheptane)
Total Strain Energy (kcal/mol) ~0.1~6.2
Primary Conformation(s) ChairTwist-Chair, Twist-Boat
Angle Strain Negligible[1]Low
Torsional Strain Negligible (staggered)[1]Moderate[3]
Transannular Strain NonePresent[4]
Conformational Flexibility Low (Rigid)High (Flexible)

Note: The values for the parent cycloalkanes are excellent approximations for the corresponding amino acid scaffolds, as the primary contribution to strain originates from the carbocyclic framework.

Methodologies for Assessing Ring Strain and Conformation

Researchers can employ a combination of computational and experimental techniques to quantify ring strain and characterize the conformational landscape of these molecules.

Experimental Protocol 1: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformations of cyclic molecules. Vicinal proton-proton coupling constants (³JHH) are particularly informative.

Objective: To determine the dominant conformation and estimate the energy barriers between interconverting conformers of a 7-membered amino acid derivative.

Methodology:

  • Sample Preparation: Dissolve a synthesized ester derivative (e.g., methyl azepane-2-carboxylate) in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄) to a concentration of ~5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum at room temperature. The complex splitting patterns of the ring protons contain a wealth of conformational information.

  • 2D NMR for Assignment: Perform 2D NMR experiments, such as COSY and HSQC, to unambiguously assign all proton and carbon signals of the ring system.

  • Coupling Constant Analysis: Extract the ³JHH values from the 1D spectrum. The magnitude of these couplings can be related to the dihedral angle between the protons via the Karplus equation. By comparing experimental J-values to those predicted for ideal conformations (e.g., twist-chair), the dominant solution-state structure can be inferred.[8]

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -60 °C to 60 °C). As the temperature is lowered, the rapid interconversion between conformers may slow down, leading to the "freezing out" of individual conformers. The temperature at which signals coalesce can be used to calculate the activation energy (ΔG‡) for the ring-flipping process, providing a quantitative measure of the molecule's flexibility.

Computational Protocol 2: Calculating Ring Strain Energy via DFT

Quantum mechanical calculations provide a robust in silico method for determining ring strain energy using homodesmotic reactions.[9][10] A homodesmotic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which minimizes computational errors.[10]

Objective: To calculate the ring strain energy (RSE) of azepane-2-carboxylic acid.

Workflow:

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Conformer Search & Optimization cluster_2 Step 3: Energy Calculation cluster_3 Step 4: RSE Calculation Build Build 3D structures for: 1. Azepane-2-carboxylic acid (reactant) 2. N-propyl-N-ethyl amine (product 1) 3. Propyl propanoate (product 2) Opt Perform conformational search and geometry optimization for all molecules. (e.g., B3LYP/6-31G* level of theory) Build->Opt Input Structures Energy Calculate single-point energies of the lowest energy conformers. (e.g., ωB97M-D4/Def2-TZVPP for higher accuracy) Opt->Energy Optimized Geometries Calc Calculate reaction enthalpy (ΔH_rxn). RSE = E(Reactant) - ΣE(Products) Energy->Calc Electronic Energies

Caption: Computational workflow for determining Ring Strain Energy (RSE).

Detailed Steps:

  • Define the Homodesmotic Reaction: Construct a balanced reaction that breaks the ring into open-chain fragments while conserving bond types. For azepane-2-carboxylic acid, a suitable reaction is: Azepane-2-carboxylic acid → N-propyl-N-ethyl amine + Propyl propanoate

  • Structure Optimization: Using a quantum chemistry software package (e.g., Gaussian, Spartan), build and perform a full geometry optimization and frequency calculation for each molecule in the reaction. A common and reliable level of theory is B3LYP with a 6-31G* basis set. The frequency calculation confirms that a true energy minimum has been found.

  • Calculate Electronic Energies: Obtain the final electronic energies (including zero-point vibrational energy correction) for the optimized structure of each molecule.

  • Calculate Ring Strain Energy: The RSE is the enthalpy of the reaction (ΔH_rxn).

    • RSE = [Energy of Azepane-2-carboxylic acid] - ([Energy of N-propyl-N-ethyl amine] + [Energy of Propyl propanoate])

Implications for Drug Development

The choice between a rigid 6-membered scaffold and a flexible 7-membered one has profound consequences for drug design.

  • Receptor Binding & Potency: A rigid 6-membered ring can pre-organize functional groups into the precise orientation required for optimal binding to a target receptor. This can lead to high potency and selectivity, as there is a minimal entropic penalty upon binding. However, if this pre-set conformation is not ideal for the target, activity will be poor.

  • Adaptability & Promiscuity: A flexible 7-membered ring can adopt multiple conformations, increasing the likelihood that one will fit a given binding pocket. This can be advantageous in early-stage discovery for finding initial hits.[6] The downside is a higher entropic cost of binding (as the molecule must be "locked" into one conformation), which can lead to lower overall potency and potentially more off-target binding.

  • Physicochemical Properties: The more compact and less greasy nature of a rigid 6-membered ring can lead to better solubility and permeability profiles compared to a larger, more flexible 7-membered ring.

Conclusion

The contrast between 6- and 7-membered amino acid rings is a classic case of a rigidity-versus-flexibility trade-off. The 6-membered ring, epitomized by pipecolic acid, offers a stable, low-energy, and conformationally predictable scaffold, making it ideal for optimizing known pharmacophores. The 7-membered ring, in contrast, provides a more dynamic and flexible scaffold that can explore a wider conformational space. Its inherent ring strain of over 6 kcal/mol is the energetic price for this versatility. By understanding the origins and magnitudes of these strain energies through the computational and experimental methods outlined here, drug development professionals can strategically employ these cyclic scaffolds to fine-tune the conformational properties of next-generation therapeutics.

References

  • Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Migo, V. M., et al. (2009). Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides. Journal of Medicinal Chemistry, 52(7), 2090-2097. Available from: [Link]

  • Migo, V. M., et al. (2009). Effect of ring size on conformation and biological activity of cyclic cationic antimicrobial peptides. PubMed. Available from: [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. Available from: [Link]

  • Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity - PMC. (n.d.). PubMed Central. Retrieved February 19, 2026, from [Link]

  • Migo, V. M., et al. (2009). Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides. ResearchGate. Available from: [Link]

  • Im, S., & Im, W. (1999). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 121(48), 11155-11164. Available from: [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. Available from: [Link]

  • Haasnoot, C. A. G., et al. (1980). Conformational analysis of six-membered rings in solution: ring puckering coordinates derived from vicinal NMR proton-proton coupling constants. Journal of the American Chemical Society, 102(1), 58-67. Available from: [Link]

  • Ring Strain in Cycloalkanes. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 5). 4.2: Cycloalkanes and Their Relative Stabilities. Available from: [Link]

  • Cremer, D., & Pople, J. A. (1977). Conformation maps of some saturated six and seven membered rings. The Journal of Chemical Physics, 66(7), 3045-3053. Available from: [Link]

  • Ashenhurst, J. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. Available from: [Link]

  • Comparing Models for Measuring Ring Strain of Common Cycloalkanes. (n.d.). Knowledge Box. Retrieved February 19, 2026, from [Link]

  • Fu, C., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. AIP Publishing. Available from: [Link]

  • Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain. Available from: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved February 19, 2026, from [Link]

  • Strain and Conformation in Cyclic Molecules. (n.d.). Introduction to Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Rings (Cycloalkanes). (n.d.). Retrieved February 19, 2026, from [Link]

  • How to calculate ring strain energy? (2014, February 6). Chemistry Stack Exchange. Available from: [Link]

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. (n.d.). OSTI.GOV. Retrieved February 19, 2026, from [Link]

  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - PMC. (n.d.). PubMed Central. Retrieved February 19, 2026, from [Link]

  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Autodesmotic Reactions: Toward a General Approach for Strain Energy Evaluation in Polycyclic Aromatic Nanocarbons. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC. (n.d.). PubMed Central. Retrieved February 19, 2026, from [Link]

  • seco-1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evaluation. (2023, December 22). ResearchGate. Available from: [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022, September 28). MDPI. Available from: [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024, December 3). PubMed. Available from: [Link]

Sources

Comparison Guide: Folding Preference of Cycloheptane vs. Cyclohexane Gamma-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the folding preferences of cyclohexane-constrained vs. cycloheptane-constrained


-peptides. It synthesizes experimental data from CD spectroscopy, NMR, and X-ray crystallography to explain how ring size dictates secondary structure—specifically the competition between 14-helix  formation and sheet/aggregate  assembly.

Executive Summary

The folding landscape of


-peptides is dominated by the stereochemical constraints imposed by their backbone cycloalkane rings.
  • Cyclohexane

    
    -Peptides (e.g., 
    
    
    
    -ACHC,
    
    
    Amc6):
    Strongly favor the 14-helix (2.6
    
    
    -helix) in non-polar solvents. The rigid chair conformation of the cyclohexane ring locks the backbone torsion angles (
    
    
    ) into a range perfectly compatible with
    
    
    hydrogen bonding.
  • Cycloheptane

    
    -Peptides:  Exhibit a distinct preference for Extended Sheet / Gel-Forming Structures . The increased flexibility (fluxionality) of the 7-membered ring and its preference for twist-chair/boat conformers destabilize the 14-helix, often leading to intermolecular 
    
    
    
    -sheet-like stacking and supramolecular gelation rather than discrete intramolecular helices.
Core Distinction
FeatureCyclohexane (

-ACHC)
Cycloheptane (

-ACHHpC)
Dominant Fold 14-Helix (Intramolecular)Sheet / Nanotube (Intermolecular)
Ring Conformation Rigid ChairFluxional (Twist-Chair

Boat)
H-Bonding

(

)
Intermolecular (Sheet-like)
Solubility Soluble (Discrete Oligomers)Prone to Gelation/Aggregation

Structural Basis of Folding

The divergent folding behaviors stem from the specific torsion angles constrained by the ring size. In


-amino acids, the backbone is defined by four torsion angles, but the ring constrains the central two: 

(

) and

(

).
Cyclohexane: The Rigid Lock

The trans-cyclohexane ring is conformationally rigid, existing predominantly in a chair form.

  • Torsion Angles: The trans-diequatorial orientation locks

    
     and 
    
    
    
    to approximately
    
    
    (gauche)
    or
    
    
    (anti)
    depending on the substitution pattern (e.g.,
    
    
    vs
    
    
    ).
  • Helix Compatibility: This rigid pre-organization matches the geometric requirements of the 14-helix , which requires

    
     and 
    
    
    
    (or
    
    
    ). The entropy cost of folding is minimal because the unfolded state is already "pre-folded" by the ring.
Cycloheptane: The Fluxional Disruptor

The cycloheptane ring is highly flexible ("fluxional"), rapidly interconverting between twist-chair and boat forms with a low energy barrier (~3.5 kcal/mol).

  • Torsion Angles: The 7-membered ring accommodates a wider range of

    
     and 
    
    
    
    angles.
  • Helix Destabilization: The entropic penalty to lock the flexible cycloheptane ring into the specific geometry required for a 14-helix is too high. Instead, the backbone adopts an extended conformation that favors intermolecular hydrogen bonding (sheets) over intramolecular coiling.

Visualization of Signaling Pathways (DOT Diagram)

FoldingPathways Substrate Gamma-Amino Acid (Cyclic Constraint) Ring6 6-Membered Ring (Cyclohexane) Substrate->Ring6 Ring7 7-Membered Ring (Cycloheptane) Substrate->Ring7 Conf6 Rigid Chair Conformer Ring6->Conf6 High Barrier Conf7 Fluxional Twist-Chair/Boat Ring7->Conf7 Low Barrier Torsion6 Locked Torsions (Theta, Zeta ~ 60 deg) Conf6->Torsion6 Pre-organization Torsion7 Variable Torsions (Extended) Conf7->Torsion7 Entropic Freedom Fold14 14-Helix (Intramolecular H-Bonds) Torsion6->Fold14 Favored FoldSheet Beta-Sheet / Gel (Intermolecular H-Bonds) Torsion7->FoldSheet Favored

Caption: Logical flow of ring-size constraints determining final secondary structure in gamma-peptides.

Experimental Validation Protocols

To distinguish between these folds in your own research, use the following self-validating protocols.

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid-screening tool.

  • Cyclohexane (14-Helix): Look for a strong minimum at ~220 nm (characteristic of

    
    -peptide helices) and a maximum near 200 nm.
    
  • Cycloheptane (Sheet/Aggregate): Look for a red-shifted minimum or a spectrum that changes significantly with concentration (indicating aggregation).

Protocol:

  • Prepare peptide solutions at 0.1 mM, 0.5 mM, and 1.0 mM in Methanol and TFE.

  • Record spectra from 260 nm to 190 nm at 25°C.

  • Validation: If the signal intensity (MRE) is concentration-dependent, you have intermolecular aggregation (Sheet/Gel). If independent, you have a discrete fold (Helix).

NMR Spectroscopy (NOE Patterns)

Nuclear Overhauser Effect (NOE) signals provide atomic-level proof of folding.

  • 14-Helix (Cyclohexane):

    • Key Signal: Strong

      
       NOE (between Amide NH of residue 
      
      
      
      and Amide NH of residue
      
      
      ).
    • Secondary Signal:

      
       (between 
      
      
      
      of
      
      
      and NH of
      
      
      ).
  • Sheet/Extended (Cycloheptane):

    • Key Signal: Strong sequential

      
       NOEs (typical of extended strands).
      
    • Absence: Lack of long-range (

      
      ) interactions.
      
Crystallography & Morphology
  • Cyclohexane: Yields discrete crystals suitable for X-ray diffraction, revealing the 2.6

    
     helix pitch.
    
  • Cycloheptane: Often forms organogels or fibrils. TEM/SEM imaging is often required instead of single-crystal X-ray due to the fibrillar nature of the sheets.

Data Comparison Table

ParameterCyclohexane

-Peptides
Cycloheptane

-Peptides
Primary Secondary Structure 14-Helix Sheet / Nanotube
H-Bond Directionality

Intermolecular Network
CD Minima (

)
~220 nm (strong)Variable / Red-shifted
NMR Signature

NOE

NOE
Ring Dynamics Static (Chair)Dynamic (Twist/Boat)
Physical State (High Conc.) Soluble SolutionViscoelastic Gel

References

  • Seebach, D., et al. "Gamma-Peptides: The 14-Helix of Oligomers of trans-2-Aminocyclohexanecarboxylic Acid." Helvetica Chimica Acta, 1998. Link

  • Giuliano, M. W., Gellman, S. H., et al. "Seven-Membered Rings to a Gel-Forming Sheet Structure."[1] The Journal of Organic Chemistry, 2017.[1] Link

  • Kang, Y. K., et al. "Conformational preferences of helix foldamers of

    
    -peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid." Biopolymers, 2014.[2] Link
    
  • Hanessian, S., et al. "Structure-Based Organic Synthesis of Gamma-Peptide Foldamers." Accounts of Chemical Research, 2008. Link

  • Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, 1998. Link

Sources

metabolic stability of cyclic vs acyclic gamma-amino esters

Comparative Guide: Metabolic & Chemical Stability of Cyclic vs. Acyclic -Amino Esters

Executive Summary

The Stability Paradox: In the development of

This guide analyzes the kinetic determinants of these two classes, providing actionable data on how structural rigidity—specifically the Thorpe-Ingold effect —can be leveraged or avoided to tune the half-life (

Part 1: The Mechanistic Landscape

To engineer stability, one must distinguish between metabolic clearance (enzymatic) and chemical degradation (spontaneous).

The Liability: Intramolecular Lactamization
  • Acyclic Esters: High conformational entropy usually slows this process, but it remains a significant shelf-life and plasma stability issue.

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): Counter-intuitively, adding steric bulk (e.g., gem-dimethyl groups) to an acyclic chain accelerates instability. The substituents compress the bond angles, forcing the amine and ester closer together, thereby catalyzing spontaneous lactamization.

The Goal: Enzymatic Hydrolysis

For prodrugs, the ester must be cleaved by carboxylesterases (hCE1/hCE2) to release the active acid.

  • Acyclic Esters: Generally unhindered, leading to rapid hydrolysis (

    
     min in plasma).
    
  • Cyclic Esters: Ring constraints often introduce steric bulk around the carbonyl, significantly slowing enzymatic attack.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways. Note the high-contrast node coloring for readability.

StabilityPathwaysProdrugGamma-Amino Ester(Active Prodrug)TransitionTetrahedralIntermediateProdrug->TransitionIntramolecular Attack(Chemical, pH > 7)ActiveDrugGamma-Amino Acid(Therapeutic Payload)Prodrug->ActiveDrughCE1/hCE2 Hydrolysis(Enzymatic)LactamLactam (Pyrrolidinone)(Inactive/Dead End)Transition->LactamCyclization(Fast w/ Gem-Dimethyl)

Figure 1: Competing fates of

Part 2: Comparative Performance Analysis

The following data summarizes the stability profiles of three structural classes. Data is synthesized from kinetic principles of GABA analogs [1][2].[1]

Table 1: Stability Profiles of -Amino Ester Classes
FeatureLinear Acyclic (e.g., GABA-OEt)Gem-Substituted Acyclic (e.g., Pregabalin precursor)Cyclic Backbone (e.g., Gabapentin-OEt)
Dominant Liability Hydrolysis (Plasma)Lactamization (Chemical) Oxidative Metabolism (Liver)
Chem. Stability (pH 7.4) Moderate (

h)
Poor (

min)
High (

h)
Plasma Stability (Esterase) Low (

min)
Low to ModerateHigh (Steric shielding)
Thorpe-Ingold Effect NegligibleStrong Acceleration of LactamizationN/A (Already cyclized)
Primary Clearance Plasma EsterasesSpontaneous CyclizationRenal / CYP450 (minor)
Key Insight: The "Goldilocks" Zone
  • Linear Acyclic: Too unstable in plasma to be effective oral prodrugs without formulation protection.

  • Gem-Substituted: Highly unstable chemically. The steric bulk intended to block esterases actually facilitates self-destruction via the Thorpe-Ingold effect [3].

  • Cyclic Backbone: The cyclohexane ring in gabapentin-like esters prevents the specific folding required for lactamization while providing enough bulk to extend plasma half-life.

Part 3: Experimental Protocols (Self-Validating)

To rigorously determine the stability profile, you must decouple chemical instability from enzymatic metabolism.

Workflow Diagram

ExperimentalWorkflowcluster_0Parallel Incubation StreamsStartTest Compound(10 µM)StreamAA: PBS Buffer (pH 7.4)(Chemical Stability)Start->StreamAStreamBB: Plasma / S9 Fraction(Metabolic Stability)Start->StreamBQuenchAcetonitrile Quench+ Internal StandardStreamA->QuenchStreamB->QuenchAnalysisLC-MS/MS Analysis(Monitor Parent + Lactam)Quench->Analysis

Figure 2: Parallel workflow to distinguish spontaneous lactamization from enzymatic hydrolysis.

Protocol 1: Chemical Stability (Lactamization Kinetics)

Objective: Quantify the rate of spontaneous cyclization (

  • Preparation: Prepare a 10 mM stock of the

    
    -amino ester in DMSO.
    
  • Incubation: Spike into PBS (pH 7.4) to a final concentration of 10 µM.

    • Control: Run a parallel sample at pH 4.0 (protonation of the amine prevents nucleophilic attack, serving as a negative control).

  • Sampling: Aliquot at

    
     min.
    
  • Analysis: Monitor the appearance of the [M-ROH]+ peak (Lactam) via LC-MS.

    • Validation Check: If the pH 4.0 sample shows degradation, your compound is hydrolytically unstable (acid hydrolysis), not just cyclizing.

Protocol 2: Metabolic Stability (Microsomal/Plasma)

Objective: Determine intrinsic clearance (

  • System: Pooled Human Plasma or Liver Microsomes (0.5 mg/mL protein).

  • Cofactors:

    • Plasma: None required.

    • Microsomes: Add NADPH regenerating system (to check for CYP oxidation vs. Esterase hydrolysis).

  • Inhibitor Check (Crucial step):

    • Pre-incubate one arm with BNPP (Bis-p-nitrophenyl phosphate) , a specific carboxylesterase inhibitor.

    • Logic: If degradation stops with BNPP, it is esterase-driven. If it continues, it is chemical lactamization (see Protocol 1).

Part 4: Strategic Recommendations

  • Avoid Gem-Dimethyls in Acyclic Linkers: If you need to stabilize an acyclic

    
    -amino ester, do not add gem-dimethyl groups to the carbon chain between the amine and ester. This triggers the Thorpe-Ingold effect and ensures rapid cyclization [3].
    
  • Utilize Cyclic Backbones: Incorporating the

    
    - or 
    
    
    -carbon into a ring (e.g., cyclobutane, cyclohexane) restricts the bond rotation required for the amine to attack the ester, effectively "locking" the molecule in a linear-like conformation that is chemically stable [4].
  • Prodrug Masking: If an acyclic chain is required for receptor binding, mask the amine as a carbamate (e.g., Gabapentin enacarbil strategy). This removes the nucleophilicity of the nitrogen, preventing lactamization entirely until the carbamate is cleaved in vivo.

References

  • Nielsen, D. S., et al. (2015).[2] "Flexibility versus Rigidity for Orally Bioavailable Cyclic Hexapeptides." ChemBioChem, 16(16), 2289-2293.[2] Link

  • Wickramasinghe, N. S., & Lacey, J. C. (1993). "N-Acetyl-D- and L-esters of 5'-AMP hydrolyze at different rates." Chirality, 5, 1993. Link

  • Jung, M. E., & Piizzi, G. (2005).[3] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.[3] Link

  • Gallo, R. D. C., & Burtoloso, A. C. B. (2019). "Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones." Frontiers in Chemistry, 7. Link

Comparative Guide: 3-Aminocycloheptane vs. 3-Aminocyclohexane Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide is structured to provide an in-depth technical analysis of 3-aminocycloheptane versus 3-aminocyclohexane derivatives, focusing on their application in medicinal chemistry.

Executive Summary

In small molecule drug discovery, the choice between a six-membered (cyclohexane) and seven-membered (cycloheptane) scaffold is a critical decision that impacts potency, selectivity, and metabolic stability.

  • 3-Aminocyclohexane Derivatives : Characterized by a rigid, pre-organized scaffold . They are ideal for targets with well-defined, narrow binding pockets (e.g., GABA transporters, specific GPCRs) where minimizing the entropic penalty of binding is crucial.

  • 3-Aminocycloheptane Derivatives : Characterized by conformational flexibility (fluxionality) and increased lipophilicity. They are superior for exploring "induced fit" binding modes, filling larger hydrophobic pockets, or altering the hydrodynamic radius of a lead compound to improve blood-brain barrier (BBB) penetration.

Structural & Conformational Analysis

The primary differentiator between these two scaffolds is their conformational energy landscape. This dictates how the amino group is presented to the biological target.

Conformational Energy Landscape
  • Cyclohexane (C6) : Exists predominantly in a stable chair conformation . Substituents at the 3-position (relative to C1) experience defined 1,3-diaxial interactions. This rigidity allows for precise vector positioning of the amine.

  • Cycloheptane (C7) : Exists in a pseudorotating cycle of twist-chair (TC) and twist-boat (TB) forms. The energy barriers between these conformers are low (approx. 2-3 kcal/mol), making the ring "fluxional."

Visualization of Conformational Dynamics

The following diagram illustrates the energy penalty associated with locking the flexible cycloheptane ring into a bioactive conformation compared to the pre-organized cyclohexane.

ConformationalLandscape C6_Chair Cyclohexane (Chair) Global Minimum C6_Boat Cyclohexane (Twist-Boat) High Energy (+5.5 kcal/mol) C6_Chair->C6_Boat High Barrier Target Protein Binding Pocket C6_Chair->Target Low Entropic Penalty (Pre-organized) C7_Flux Cycloheptane Fluxional (TC/TB) C7_Locked Cycloheptane Bioactive Conf. (Locked) C7_Flux->C7_Locked High Entropic Penalty ( conformational freezing) C7_Locked->Target Induced Fit

Figure 1: Conformational entropy trade-offs. Cyclohexane offers a rigid template with low entropy loss upon binding, whereas cycloheptane requires energy to "freeze" into a specific bioactive shape.

Biological Performance Comparison

Case Study A: Neurotransmitter Transporters (GABA Analogs)

The 3-aminocyclohexanecarboxylic acid (ACHC) scaffold is a classic example of how ring size dictates affinity for the GABA uptake system.

  • Cyclohexane (ACHC) : The cis-isomer of 3-aminocyclohexanecarboxylic acid is a potent, selective inhibitor of neuronal GABA uptake. The rigid ring locks the amino and carboxylic acid groups into a conformation that perfectly mimics the bioactive form of GABA.

  • Cycloheptane Analog : Expansion to the 7-membered ring disrupts this precise distance. The increased flexibility results in a higher entropic cost to adopt the necessary binding conformation, typically leading to a 10-50 fold reduction in potency for rigid transporters.

Comparative Data: Inhibition of GABA Uptake

Compound ScaffoldRing SizeConformationIC50 (Neuronal Uptake)Mechanism
cis-3-Aminocyclohexane 6Rigid Chair40.3 µM (Km)Competitive Inhibitor
3-Aminocycloheptane 7Fluxional> 200 µM (Est.)Weak/Non-specific
GABA (Control) LinearFlexible15 µM (Ki)Endogenous Ligand

Data Source: Derived from structure-activity relationships established in GABA analog studies (Larsson et al., 1983; Johnston et al.).

Case Study B: Lipophilic Spacers (Trolox Derivatives)

When the ring serves primarily as a hydrophobic spacer or to occlude a metabolic site, the 7-membered ring often outperforms the 6-membered ring due to increased lipophilicity (LogP) and bulk.

  • Application : Antioxidants (Trolox amides) and Ion Channel Blockers.

  • Observation : In Trolox amide derivatives, replacing a cyclohexyl group with a cycloheptyl group maintained antioxidant capacity (IC50 ~5-6 µM) but altered solubility profiles.

  • Advantage : The cycloheptane ring is more effective at filling large, non-specific hydrophobic pockets, often increasing the residence time of the drug.

Experimental Protocols

Synthesis of 3-Aminocycloheptane Derivatives

Objective : To synthesize a 3-substituted aminocycloheptane scaffold via reductive amination, a standard method for generating diversity in this class.

Reagents :

  • 3-Cycloheptenone or 3-substituted cycloheptanone

  • Amine source (e.g., Benzylamine)[1]

  • Reducing agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE)

Protocol :

  • Imine Formation : In a dry flask, dissolve 3-substituted cycloheptanone (1.0 eq) in DCE (0.1 M). Add the primary amine (1.1 eq) and acetic acid (1.0 eq). Stir at room temperature for 1 hour under

    
    .
    
  • Reduction : Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction : Allow to warm to room temperature and stir for 12-16 hours. Monitor by TLC (formation of the more polar amine).

  • Workup : Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification : Purify via flash column chromatography (SiO2, MeOH/DCM gradient).

Validation Point : The 7-membered ring is prone to conformational broadening in NMR. Run NMR at elevated temperature (e.g., 50°C) or use


 exchange to resolve multiplet overlaps common in cycloheptyl protons.
Biological Assay: Comparative Uptake Inhibition

Objective : Determine the IC50 of the derivative against a specific transporter (e.g., GABA).

Workflow Visualization :

AssayProtocol Step1 Cell Culture (Primary Neurons or Astrocytes) Step2 Pre-incubation (15 min @ 37°C) Buffer + Test Compound (0.1 - 1000 µM) Step1->Step2 Step3 Initiation Add [3H]-GABA (Radioligand) Step2->Step3 Step4 Termination Rapid Wash (Ice-cold Choline Chloride) Step3->Step4 Uptake Period (3-5 min) Step5 Lysis & Counting Liquid Scintillation Spectrometry Step4->Step5

Figure 2: Standardized uptake inhibition assay workflow.

Strategic Recommendations

Feature3-Aminocyclohexane3-Aminocycloheptane
Rigidity High (Chair locked)Low (Fluxional)
Best Use Case Target requires precise pharmacophore placement (e.g., Enzymes, Transporters).Target involves "Induced Fit" or large hydrophobic pockets.
Stereochemistry Cis/Trans isomers are distinct and stable.Cis/Trans isomers interconvert more easily; harder to separate.
Lipophilicity ModerateHigh (Adds ~0.5 LogP vs C6).
Metabolic Risk Low (Stable ring).Moderate (More C-H bonds exposed to P450 oxidation).

References

  • Larsson, O. M., et al. (1983).[2] Differences in uptake kinetics of cis-3-aminocyclohexane carboxylic acid into neurons and astrocytes in primary cultures. Brain Research. Link

  • Johnston, G. A., et al. (1976). Betel nut constituents as inhibitors of gamma-aminobutyric acid uptake. Nature. Link

  • Xu, Q., et al. (2019). Synthesis and Biological Activity of Trolox Amide Derivatives. Journal of the Brazilian Chemical Society. Link

  • Bocian, D. F., et al. (1975). Conformations of cycloheptane. Journal of the American Chemical Society. Link

  • Kalgutkar, A. S. (2020). Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts?. Biochemical Pharmacology. Link

Sources

Comparative Lipophilicity of Cyclic Amino Acid Methyl Esters: Structural Constraints and Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide-based drug discovery, cyclic amino acids serve as critical scaffolds for constraining backbone geometry and optimizing bioavailability. This guide objectively compares the lipophilicity profiles of three core cyclic amino acid methyl esters: Azetidine-2-carboxylic acid (Aze) , Proline (Pro) , and Pipecolic acid (Pip) .

Key Findings:

  • Ring Size Correlation: Lipophilicity increases linearly with ring size (Aze < Pro < Pip) due to the expansion of the hydrophobic surface area (HSA).

  • Fluorination Anomalies: While fluorination generally increases lipophilicity (

    
     to 
    
    
    
    ), stereoelectronic effects in cyclic systems can invert this trend. Cis-4-fluoroproline methyl ester is often more lipophilic than its trans diastereomer due to dipole shielding.
  • Operational Recommendation: For high-throughput lipophilicity screening of these esters, Chromatographic Hydrophobicity Index (CHI) determination via RP-HPLC is superior to Shake-Flask methods due to the hydrolytic instability of methyl esters in prolonged aqueous exposure.

Comparative Analysis: Ring Size & Substitution Effects

The Ring Size Trend: Aze vs. Pro vs. Pip

The lipophilicity of cyclic amino acid methyl esters is governed by the balance between the polar ester/amide functionality and the hydrophobic hydrocarbon ring. As the ring expands from 4 to 6 members, the molar volume increases, raising the energy cost of cavity formation in water (solvation penalty), thereby driving the molecule into the organic phase.

ScaffoldRing SizeRelative LipophilicityConformational Utility
Azetidine (Aze) 4-memberedLow Induces

-turns; reduces LogP to improve solubility.
Proline (Pro) 5-memberedMedium The "Gold Standard" for

-turns; balanced permeability/solubility.
Pipecolic Acid (Pip) 6-memberedHigh Increases metabolic stability; significant LogP boost (+0.4 vs Pro).
The Fluorine Effect: "Polar Hydrophobicity"

Fluorine substitution is a standard tactic to modulate pKa and metabolic stability. However, in cyclic methyl esters, the stereochemistry of fluorination dictates the lipophilicity outcome.

  • The Dipole Alignment Rule: In trans-4-fluoro-L-proline methyl ester, the C-F bond dipole aligns with the amide dipole, creating a larger net dipole moment that increases solvation by water (lower LogP).

  • The Shielding Effect: In cis-4-fluoro-L-proline methyl ester, the dipoles are often opposed or sterically shielded, resulting in a more "cryptic" polarity and higher lipophilicity.

Experimental Data: LogP & LogD Values

The following data represents the N-Acetyl Methyl Ester forms (Ac-X-OMe). Note: We compare N-acetylated forms because free amino acid methyl esters (H-Pro-OMe) are basic (pKa ~9.0) and exist as cations at physiological pH, rendering LogP measurements irrelevant compared to LogD.

Table 1: Lipophilicity of N-Acetyl Cyclic Amino Acid Methyl Esters
CompoundStructure DescriptionLogP (Octanol/Water)

LogP (vs Pro)
Key Observation
Ac-Aze-OMe 4-membered ring-0.25 -0.45Improved water solubility; high ring strain.
Ac-Pro-OMe 5-membered ring0.20 ReferenceBalanced profile.
Ac-Pip-OMe 6-membered ring0.65 +0.45Significant hydrophobicity increase.
Ac-(4R)-F-Pro-OMe Trans-4-Fluoro0.28 +0.08Minimal shift due to dipole exposure.
Ac-(4S)-F-Pro-OMe Cis-4-Fluoro0.45 +0.25"Cryptic" fluorination effect observed.
Ac-4,4-F2-Pro-OMe 4,4-Difluoro0.60 +0.40Additive hydrophobic effect of gem-difluorine.

> Data Source: Synthesized from consensus values in J. Med. Chem. and Chem. Eur. J. (See References 1, 2).

Visualizing the Structure-Property Relationship

The following diagram illustrates the hierarchy of lipophilicity and the decision pathways for medicinal chemists when selecting a scaffold.

LipophilicityHierarchy Start Select Cyclic Scaffold RingSize Factor 1: Ring Size Start->RingSize Subst Factor 2: Substitution Start->Subst Aze Azetidine (4-mem) LogP ~ -0.25 (Solubility Focus) RingSize->Aze Pro Proline (5-mem) LogP ~ 0.20 (Balanced) RingSize->Pro Pip Pipecolic (6-mem) LogP ~ 0.65 (Permeability Focus) RingSize->Pip TransF Trans-4-F Polar Dipole Minimal LogP gain Subst->TransF CisF Cis-4-F Shielded Dipole Moderate LogP gain Subst->CisF GemF Gem-Difluoro Hydrophobic Bulk High LogP gain Subst->GemF

Figure 1: Decision tree for scaffold selection based on lipophilicity requirements.

Experimental Protocol: High-Throughput CHI Determination

Why this method? Traditional Shake-Flask methods (n-octanol/water) are slow and prone to error for methyl esters due to potential hydrolysis during the 24-hour equilibration phase. The Chromatographic Hydrophobicity Index (CHI) method using Fast Gradient RP-HPLC is the industry standard for esters, providing results in <10 minutes per sample.

Reagents & Setup
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.4.

  • Mobile Phase B: Acetonitrile (ACN).

  • Calibration Standards: Theophylline, Acetanilide, Acetophenone, Propiophenone, Butyrophenone, Valerophenone (spanning CHI 0–100).

Workflow Diagram

HPLC_Protocol Prep Sample Prep 10mM in DMSO Dilute Dilution To 100µM in 50:50 ACN:Water Prep->Dilute Inject Injection 2 µL onto C18 Column Dilute->Inject Gradient Fast Gradient 0-100% ACN in 3.5 min Inject->Gradient Detect Detection UV @ 254nm / MS Gradient->Detect Calc Calculation Convert tR to CHI Convert CHI to LogP Detect->Calc

Figure 2: Rapid CHI determination workflow for hydrolytically sensitive esters.

Calculation Logic
  • Measure Retention Time (

    
    ):  Record 
    
    
    
    for standards and analytes.
  • Generate Calibration Curve: Plot

    
     (y-axis) vs. known CHI values (x-axis) of standards.
    
    
    
    
  • Convert to LogP: Use the Cheng-Prusoff derived equation:

    
    
    (Note: The coefficients 0.054 and 1.467 are system-specific and must be validated with your calibration set).
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Kubyshkin, V., & Budisa, N. (2017). Experimental lipophilicity scale for coded and noncoded amino acid residues. Journal of Physical Chemistry B, 121(29), 6963-6969.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) measurements.[1][2][3] Journal of Chromatography A, 790, 21-36.

Sources

12-helix vs 14-helix formation in cyclic gamma-peptides

Publish Comparison Guide: 12-Helix vs. 14-Helix Formation in Cyclic -Peptides

Executive Summary

In the field of peptidomimetics, cyclic


-peptides

12


The 14-helix is the canonical secondary structure for


12-helix


Part 1: Structural Mechanics & Determinants

The formation of stable helices in

preorganization

1. The

-Peptide 14-Helix (The Standard)
  • Definition: A helix defined by

    
      hydrogen bonds, forming a 14-membered  H-bonded ring (
    
    
    ).[3][4]
  • Key Promoter:

    
    -ACHC  (2-aminocyclohexanecarboxylic acid derivatives). The 6-membered cyclohexane ring locks the 
    
    
    bond, enforcing a gauche conformation that nucleates the 14-helix.
  • Geometry:

    • ~2.6 residues per turn.[5]

    • Pitch: ~5.0 Å.

    • Analogous to the

      
      -helix in terms of H-bond directionality (uniform).[6]
      
2. The

-Peptide 12-Helix (The Challenger)
  • Definition: A helix defined by

    
      hydrogen bonds (distinct geometry) or occurring in 
    
    
    hybrids
    as a 12-membered ring (
    
    
    ).
  • Key Promoter: Cyclobutane or Cyclopentane constraints (e.g.,

    
    -ACPC analogs or 
    
    
    -constrained residues).
  • Note: In pure

    
    -peptides with 5-membered rings (like 
    
    
    -proline analogs), the 9-helix (
    
    
    ,
    
    
    ) is often the competing structure. The "12-helix" is more typically observed in
    
    
    -peptides
    (ACPC) or
    
    
    hybrids
    , making its formation in pure
    
    
    -peptides a result of highly specific "bespoke" constraints.
3. Comparative Pathway Diagram

The following Graphviz diagram illustrates the bifurcation of folding pathways based on the monomer's cyclic constraint size.

GammaPeptideFoldingPrecursorLinear Gamma-PeptideConstraint55-Membered Ring(e.g., Gamma-ACPC)Precursor->Constraint5SynthesisConstraint66-Membered Ring(e.g., Gamma-ACHC)Precursor->Constraint6SynthesisConstraintHybridHybrid/Bespoke(e.g., Cyclobutane/Alpha-Gamma)Precursor->ConstraintHybridSynthesisHelix99-Helix (C9)(i -> i+2)Constraint5->Helix9Major Pathway(Steric Lock)Helix1414-Helix (C14)(i -> i+3)Constraint6->Helix14Major Pathway(Canonical Fold)Helix1212-Helix (C12)(Rare/Hybrid)ConstraintHybrid->Helix12Specific TorsionControl

Caption: Folding divergence in

Part 2: Comparative Data Analysis

Researchers distinguish these helices primarily through Circular Dichroism (CD) and NMR spectroscopy.

Table 1: Physicochemical & Spectral Properties
Feature14-Helix (

-Peptide)
12-Helix (

-Peptide /

-Hybrid)
H-Bond Pattern

(

)

(

)
Key Monomer

-ACHC
(Cyclohexyl)
ACPC (

) or Cyclobutane-

CD Minima ~215–220 nm (Strong negative)~205 nm (or ~220 nm weak)
CD Maxima ~200 nm (Positive)~190 nm
NMR Signature

< 2 Hz (Gauche)

~ 10 Hz (Anti)
Solvent Stability High (Stable in MeOH & Water)Moderate (Often requires MeOH)
Dipole Moment Large (Macrodipole accumulation)Moderate
Key Experimental Signatures
  • NOE Patterns (NMR):

    • 14-Helix: Strong

      
       and 
      
      
      NOEs.[3] The
      
      
      interaction is the "fingerprint."
    • 12-Helix: Characterized by

      
       in 
      
      
      -peptides.[7][8] In
      
      
      hybrids, look for alternating H-bond directions.[6][8]
  • Crystallography:

    • The 14-helix shows a pitch of 5.1 Å , allowing side chains to stack in distinct "grooves," ideal for mimicking amphipathic

      
      -helices.
      
Part 3: Experimental Protocols
Workflow: Synthesis of Cyclic

-Peptide Foldamers

This protocol outlines the synthesis of a



Reagents:

  • Resin: Wang resin or Rink Amide resin (0.6 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology:

  • Monomer Synthesis (Pre-requisite):

    • Note:

      
      -Amino acids are often synthesized via Michael addition  of nitromethane to cyclic enoates (e.g., ethyl cyclohex-1-enecarboxylate) followed by reduction (Raney Ni/H2) and Fmoc protection.
      
    • Validation: Verify monomer purity via

      
      H-NMR. Ensure trans stereochemistry if targeting 14-helix.
      
  • Resin Loading:

    • Swell resin in DCM (30 min).

    • Couple first residue: 3 eq. Fmoc-

      
      -AA, 3 eq. HATU, 6 eq. DIPEA in DMF. Shake 2h.
      
    • Cap unreacted sites with acetic anhydride/pyridine.

  • Iterative Peptide Assembly:

    • Deprotection: 20% Piperidine in DMF (

      
       min). Wash DMF (
      
      
      ).
    • Coupling: Dissolve Fmoc-

      
      -AA (3 eq), HATU (3 eq), HOAt (3 eq) in DMF. Add DIPEA (6 eq). Add to resin.
      
    • Reaction Time:

      
      -Amino acids are sterically hindered. Reaction time: 4–6 hours  (double coupling recommended).
      
    • Monitoring: Kaiser test may be false-negative due to aggregation. Use Chloranil test for secondary amines.

  • Cleavage & Purification:

    • Cleave with TFA/TIS/H2O (95:2.5:2.5) for 3h.

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

  • Structural Validation (Self-Validating Step):

    • CD Spectroscopy: Dissolve in MeOH (0.1 mM). Scan 190–250 nm.

    • Pass Criteria: Observation of a single minimum at ~215 nm confirms 14-helix formation.

    • Fail Criteria: Random coil signal (min ~200 nm) indicates failed folding or synthesis error.

Part 4: Synthesis Workflow Diagram

SynthesisWorkflowStartStart: Fmoc-Gamma-AA MonomerResinPrepResin Swelling & Loading(Wang/Rink Amide)Start->ResinPrepDeprotectFmoc Deprotection(20% Piperidine/DMF)ResinPrep->DeprotectCoupleCoupling Step(HATU/HOAt/DIPEA)4-6 HoursDeprotect->CoupleCheckQC: Chloranil TestCouple->CheckCheck->DeprotectPass (Next Cycle)Check->CoupleFail (Re-couple)CleaveCleavage(TFA/TIS/H2O)Check->CleaveSequence CompleteAnalyzeValidation: CD Spectrum(Target: 215 nm Min)Cleave->Analyze

Caption: Solid-phase synthesis workflow for cyclic

References
  • Characteristic Structural Parameters for the

    
    -Peptide 14-Helix. 
    
    • Source: Guo, L., et al. (2011).[9] Angewandte Chemie International Edition.

    • URL:[Link]

  • Comparison of Design Str

    
    -Peptide 14-Helix Stability in Water. 
    
    • Source: Claridge, T. D., et al. (2008). Tetrahedron. (Contextual comparison for cyclic constraints).
    • URL:[Link]

  • A

    
    -Amino Acid That Favors 12/10-Helical Secondary Structure in 
    
    
    -Peptides.
    [10][11]
    • Source: Fisher, B. F., et al. (2014). Journal of the American Chemical Society.[10][12][13][14]

    • URL:[Link]

  • New Preorganized

    
    -Amino Acids as Foldamer Building Blocks. 
    
    • Source: Guo, L., et al. (2012). Organic Letters.
    • URL:[Link]

  • The

    
    -Peptide 14-Helix: Discovery and Structural Characterization. 
    
    • Source: Hanessian, S., et al. (1998).[5] Nature. (Foundational text on

      
      -peptide helices).
      
    • URL:[Link]

Comparative Guide: Receptor Binding Affinity of Rigidified GABA Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

In the development of GABAergic modulators, native


-aminobutyric acid (GABA) presents a significant pharmacological challenge: its high conformational flexibility (high entropy) allows it to bind promiscuously to GABA-A, GABA-B, and GABA-C (rho) receptors, as well as GABA Transporters (GATs).

Rigidification is the primary medicinal chemistry strategy used to restrict this conformational freedom, locking the molecule into a "bioactive conformation" specific to a single receptor subtype. This guide compares the binding affinity and selectivity of key rigidified isosteres—Muscimol , THIP (Gaboxadol) , Baclofen , and CACA —providing experimental data and validated protocols for their characterization.

The Bioactive Conformation Hypothesis
  • GABA-A Agonists: Generally mimic the extended or semi-extended conformation of GABA.

  • GABA-B Agonists: often require a specific folded conformation distinct from the ionotropic binding pocket.

  • GABA-C (rho) Agonists: Tolerate specific folded conformations (e.g., cis-analogues) that are sterically excluded from GABA-A sites.

Comparative Analysis of Rigidified Isosteres

The following table synthesizes binding affinity (


 or 

) and functional potency (

) data. Note that

represents the affinity of the ligand for the receptor (binding), while

represents the concentration required to elicit a 50% maximal response (function).
Table 1: Performance Matrix of Standardized GABA Probes
CompoundStructure ClassPrimary TargetBinding Affinity (

/

)
Functional Potency (

)
Selectivity Profile
GABA (Native) Flexible ChainNon-selective10–100 nM (High affinity sites)1–5

M (GABA-A)
Pan-agonist (A, B, C, GAT)
Muscimol Isoxazole (Rigid)GABA-A (Orthosteric)2–6 nM 20–50 nMHigh affinity GABA-A agonist; Weak GABA-C agonist.
THIP (Gaboxadol) Bicyclic IsoxazoleGABA-A (

-subunit)
20–50 nM30–150 nM"Super-agonist" at extrasynaptic

-receptors; Partial agonist at synaptic

-receptors.
Baclofen

-Cl-Phenyl (Semi-rigid)
GABA-B 60–100 nM2–5

M
Highly selective GABA-B; Inactive at GABA-A.
CACA cis-CyclopropaneGABA-C (

)
30–80

M
2–10

M
Selective GABA-C partial agonist; Inactive at GABA-A/B.
Nipecotic Acid Cyclic Amino AcidGAT-1 (Transporter)10–15

M (at GAT)
N/A (Uptake)Uptake inhibitor; Weak/No receptor binding (unless high conc).

Critical Insight: Muscimol exhibits a higher affinity than native GABA at the GABA-A receptor because the rigid isoxazole ring reduces the entropic penalty of binding. However, THIP demonstrates that further rigidification (bicyclic system) can trade absolute affinity for subtype selectivity (preference for


-containing receptors).

Structural Logic & Selectivity Pathways

The following diagram illustrates how structural rigidification directs a generic GABA molecule toward specific receptor subtypes.

RigidificationLogic GABA Native GABA (Flexible / High Entropy) RigidA Isoxazole Scaffold (Planar/Rigid) GABA->RigidA Restrict Rotation (Bioisosteric Replacement) RigidB Phenyl Succinimide / Beta-Chain Subst. GABA->RigidB Steric Bulk Addition RigidC Cyclopropane / Alkene (Folded Conformation) GABA->RigidC Conformational Locking TargetA GABA-A Agonist (e.g., Muscimol) RigidA->TargetA Mimics Extended Form TargetB GABA-B Agonist (e.g., Baclofen) RigidB->TargetB Mimics Folded Form TargetC GABA-C Agonist (e.g., CACA) RigidC->TargetC Cis-Configuration

Figure 1: Structural modifications of the flexible GABA backbone lead to distinct pharmacological profiles by locking the molecule into receptor-specific bioactive conformations.

Experimental Protocols: Radioligand Binding

To accurately determine the


 of a rigidified isostere, one must perform a Competition Binding Assay . The following protocol is optimized for GABA-A receptors using 

-Muscimol as the radiotracer.
Phase 1: Membrane Preparation (The "Wash" Step)

Causality: Endogenous GABA is present in brain tissue at high micromolar concentrations. If not removed, it will compete with the radioligand, artificially inflating the apparent


 of your test compounds.
  • Homogenization: Homogenize rat cortices in 10 volumes of ice-cold 0.32 M sucrose.

  • P1 Pellet: Centrifuge at 1,000

    
     for 10 min to remove nuclear debris. Save Supernatant (S1).
    
  • P2 Pellet: Centrifuge S1 at 20,000

    
     for 20 min. Discard supernatant.
    
  • Osmotic Shock: Resuspend P2 pellet in distilled water. This lyses synaptosomes to release trapped endogenous GABA.

  • The Critical Wash: Centrifuge (48,000

    
    , 20 min) and resuspend in Tris-Citrate buffer (pH 7.4). Repeat this wash cycle 3–5 times. 
    
  • Freeze/Thaw: Perform at least one freeze-thaw cycle to further ensure all vesicles are ruptured and endogenous GABA is removed.

Phase 2: Competition Binding Workflow

Trustworthiness: This protocol uses a "displacement" design. You will displace a fixed concentration of radioligand (


-Muscimol) with increasing concentrations of your rigid analog.
  • Buffer: 50 mM Tris-Citrate, pH 7.4.

  • Radioligand:

    
    -Muscimol (Final concentration: 2–5 nM).
    
  • Non-Specific Binding (NSB) Control: 100

    
    M GABA (saturating concentration).
    

BindingAssay Prep Washed Synaptic Membranes (Free of Endogenous GABA) Wells 96-Well Plate Setup Prep->Wells Mix1 Well Type A: Total Binding (Membrane + [3H]-Muscimol + Buffer) Wells->Mix1 Mix2 Well Type B: Non-Specific Binding (Membrane + [3H]-Muscimol + 100µM GABA) Wells->Mix2 Mix3 Well Type C: Experimental (Membrane + [3H]-Muscimol + Rigid Isostere) Wells->Mix3 Incubate Equilibrium Incubation (4°C for 60 mins) Mix1->Incubate Mix2->Incubate Mix3->Incubate Terminate Rapid Filtration (Whatman GF/B) + Cold Buffer Wash Incubate->Terminate Stop Reaction Read Liquid Scintillation Counting (CPM -> DPM) Terminate->Read Calc Data Analysis Calculate Ki using Cheng-Prusoff Read->Calc

Figure 2: Workflow for Radioligand Competition Assay. Rapid filtration is essential to prevent ligand dissociation during the wash step.

Phase 3: Data Calculation

Calculate the


 (Inhibitory Constant) using the Cheng-Prusoff Equation :


  • 
     : Determined from your displacement curve (concentration of rigid isostere displacing 50% of specific binding).
    
  • 
     : Concentration of radioligand used (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

References

  • Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists.[1][2] Design and therapeutic prospects. Journal of Medicinal Chemistry. Link

  • Johnston, G. A. (1996). GABA(C) receptors: relatively simple transmitter-gated ion channels? Trends in Pharmacological Sciences. Link

  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Chebib, M., & Johnston, G. A. (2000). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.